9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride
Description
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Properties
IUPAC Name |
9-oxa-3-azabicyclo[3.3.1]nonane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-6-4-8-5-7(3-1)9-6;/h6-8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWYPZDGDQXBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C1)O2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1947317-74-9 | |
| Record name | 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Chemical and Physical Properties of 9-Oxa-3-azabicyclo[3.3.1]nonane Hydrochloride: A Technical Guide for Drug Development
Here is an in-depth technical guide detailing the chemical, physical, and synthetic properties of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride, designed for researchers and drug development professionals.
Executive Summary: Escaping Flatland
Modern medicinal chemistry is increasingly shifting away from flat, sp2-hybridized aromatic systems toward 3D, sp3-rich architectures to improve target selectivity, solubility, and metabolic stability. Morpholine is a ubiquitous structural motif in drug design; however, its susceptibility to oxidative metabolism (e.g., ring-opening or conversion to morpholinones) often limits the pharmacokinetic (PK) lifespan of drug candidates.
9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride emerges as a premium, rigidified morpholine bioisostere. By bridging the morpholine core, this bicyclic system locks the conformation, increases lipophilicity (cLogP), and shields the heteroatoms from rapid enzymatic degradation, making it an invaluable building block for next-generation therapeutics, including kinase and fibroblast activation protein (FAP) inhibitors [1].
Physicochemical Profiling
Understanding the baseline physical and chemical properties of this compound is critical for predicting its behavior in both synthetic workflows and biological systems. The hydrochloride salt form is preferred for its bench stability, ease of handling, and high aqueous solubility compared to the volatile free base.
Table 1: Quantitative Chemical and Physical Data
| Property | Value |
| Compound Name | 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride |
| CAS Number | 1947317-74-9 (HCl salt) / 117024-59-6 (Free base) |
| Molecular Formula | C₇H₁₄ClNO (Salt) / C₇H₁₃NO (Free base) |
| Molecular Weight | 163.65 g/mol |
| Monoisotopic Mass | 127.09972 Da (Free base) [2] |
| SMILES | Cl.C1CC2CNCC(C1)O2 |
| Structural Class | Bridged bicyclic aliphatic secondary amine |
| Predicted CCS ([M+H]⁺) | 124.8 Ų [2] |
| cLogP Shift | ~ +0.4 (Relative to unbridged analogs) [1] |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride requires a highly controlled, stereochemically aware approach. The most efficient, scalable route was established by Zaytsev et al., starting from 4H-pyran-2,6-dicarboxylic acid [1].
Mechanistic Causality in the Synthetic Design
-
Ammonium Salt Formation: Neutralizing the dicarboxylic acid with aqueous ammonia prepares the nitrogen source directly complexed with the carboxylates, setting the stage for intramolecular cyclization.
-
Solvent-Free Thermal Cyclization: Heating the solid diammonium salt to 230 °C leverages Le Chatelier's principle. By driving off water and excess ammonia gas, the thermodynamic equilibrium is forced entirely toward the formation of the bicyclic imide. Solvent-free conditions prevent solvent-mediated side reactions and bypass laborious chromatographic purification.
-
Chemoselective Imide Reduction: Borane-THF (BH₃·THF) is selected over harsher reducing agents (like LiAlH₄) because it selectively reduces the imide carbonyls without cleaving the highly strained ether bridge. The subsequent addition of HCl in ether quenches the borane complex and precipitates the product cleanly as the hydrochloride salt.
Step-by-Step Experimental Protocol
Note: This protocol yields an overall efficiency of ~50–55% across three steps.
Step 1: Preparation of the Diammonium Salt
-
Suspend 4H-pyran-2,6-dicarboxylic acid in a reaction vessel.
-
Add an excess of aqueous ammonia (NH₃) and stir at room temperature (RT) for 2 hours.
-
Evaporate the solvent in vacuo and freeze-dry to afford the diammonium salt as a white solid (Yield: ~98%).
Step 2: Imide Formation (9-Oxa-3-azabicyclo[3.3.1]nonane-2,4-dione)
-
Transfer the solid diammonium salt to a reaction vessel equipped for gas evolution.
-
Heat the stirred solid to 230 °C for 6 hours under solvent-free conditions.
-
Cool the resulting solid to RT and wash with cold solvent to isolate the imide (Yield: ~76%).
Step 3: Reduction and Salt Formation
-
Dissolve the imide in anhydrous THF under an inert atmosphere.
-
Slowly add a 1M solution of BH₃ in THF. Heat the mixture to 67 °C for 2.5 hours.
-
Cool the mixture and carefully quench with methanol.
-
Add a solution of HCl in Et₂O and heat to 70 °C for 3 hours to break the boron-amine complex.
-
Filter the resulting precipitate to isolate 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride as an off-white solid (Yield: ~68%).
Synthetic workflow for 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride.
Applications in Medicinal Chemistry & Drug Design
The secondary amine of 9-oxa-3-azabicyclo[3.3.1]nonane serves as an excellent nucleophile for integration into complex pharmacophores. However, due to the steric bulk of the bicyclic framework, standard SₙAr (nucleophilic aromatic substitution) reactions often suffer from poor kinetics.
Case Study: Integration into FAP Inhibitors
In the development of Fibroblast Activation Protein (FAP) inhibitors—a critical target in oncology for disrupting the tumor microenvironment—this bridged morpholine is coupled to an aryl/heteroaryl halide core [3].
To overcome the steric hindrance of the secondary amine, a Buchwald-Hartwig Cross-Coupling is employed.
-
Catalyst Choice: RuPhos Pd G4 is utilized. RuPhos is an electron-rich, bulky biarylphosphine ligand that accelerates the reductive elimination step—the typical bottleneck when coupling sterically demanding secondary amines.
-
Base Choice: Cs₂CO₃ is used as a mild base to deprotonate the hydrochloride salt and facilitate the catalytic cycle without degrading sensitive functional groups (such as cyanothiazolidines) present on the substrate [3].
Pharmacological integration pathway via Buchwald-Hartwig Cross-Coupling.
Experimental Protocol for Buchwald-Hartwig Coupling
-
In a reaction vial, combine the aryl halide core (1.0 eq), 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride (1.2 eq), RuPhos Pd G4 (0.1 eq), and Cs₂CO₃ (2.5 eq).
-
Suspend the mixture in anhydrous dioxane.
-
Degas the reaction mixture via 5× vacuum/N₂ cycles to prevent catalyst oxidation.
-
Stir vigorously at 90 °C for 17 hours.
-
Cool to RT, dilute with EtOAc, filter through a pad of Celite, and purify via flash chromatography [3].
Conclusion
9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride represents a highly strategic building block for modern drug discovery. By understanding its synthesis—specifically the causality behind the solvent-free cyclization and chemoselective reduction—and its application via advanced cross-coupling techniques, medicinal chemists can effectively deploy this bioisostere to rescue metabolically vulnerable pipelines and enhance target affinity.
References
Synthesis pathways for 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride
Title: Synthesis Pathways for 9-Oxa-3-azabicyclo[3.3.1]nonane Hydrochloride: A Technical Guide to Bridged Morpholine Assembly
Executive Overview
Bridged morpholines represent a privileged class of structural motifs in modern medicinal chemistry. Specifically, 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride (CAS: 1947317-74-9)[1] serves as a critical intermediate in the synthesis of advanced kinase inhibitors[2]. Compared to unbridged morpholines or lower homologs like the [3.2.1]octane system, the[3.3.1]nonane architecture provides a significant increase in lipophilicity (clog P increase of ~0.4) and facilitates enhanced hydrophobic interactions within target protein binding pockets[3].
Historically, the assembly of these bridged systems required laborious chromatographic purifications and hazardous high-pressure hydrogenation steps[4]. This whitepaper details a highly efficient, scalable, and solvent-free thermolytic approach pioneered by Zaytsev et al., which achieves an overall yield of >50% using cost-effective reagents[3].
Mechanistic Rationale & Pathway Architecture
The synthesis is elegantly designed around three core transformations that prioritize atom economy and bypass complex purifications[5].
-
Pre-organization via Salt Formation: The pathway begins with the catalytic hydrogenation of 4H-pyran-2,6-dicarboxylic acid[6]. Neutralizing the resulting saturated diacid with aqueous ammonia traps it as a di-ammonium salt. This step is mechanistically crucial: it pre-organizes the carboxylate groups into an equatorial chair conformation, perfectly aligning them for the subsequent cyclization[5].
-
Solvent-Free Thermolytic Cyclization: The key step is a solvent-free thermolysis at 230 °C[2]. The deliberate exclusion of solvent is a causal choice; it forces the reaction along an intramolecular pathway. In a solvated state, the high temperatures required to drive the double-dehydration/amidation sequence would inevitably lead to intermolecular oligomerization. The solid-state melt strictly yields the bridged imide[4].
-
Mild Reduction: To avoid high-pressure hydrogenations, the imide is reduced using a borane-tetrahydrofuran (BH3·THF) complex[3]. Subsequent treatment with methanolic or ethereal hydrochloric acid breaks the stable boron-amine complex and precipitates the final product as a highly pure hydrochloride salt[5].
Synthesis pathway of 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride.
Step-by-Step Experimental Methodologies
Stage 1: Saturation and Di-ammonium Salt Formation Objective: Reduce the diene system and establish the (2R,6S) stereocenter alignment.
-
Dissolution: Suspend 4H-pyran-2,6-dicarboxylic acid (e.g., 20.5 mmol) in a mixture of glacial acetic acid (70 mL) and water (35 mL)[7].
-
Hydrogenation: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10 wt%). Purge the reaction vessel with nitrogen, then introduce hydrogen gas. Stir vigorously at 60 °C under atmospheric hydrogen pressure until gas uptake ceases (typically 69 hours)[3].
-
Filtration: Cool the mixture and filter through a pad of Celite to remove the Pd/C catalyst. Wash the pad with water to ensure quantitative transfer.
-
Neutralization: Treat the filtrate with 35% aqueous ammonium hydroxide (approx. 6.3 mL) and stir at room temperature for 2 hours[7].
-
Isolation: Remove the solvents in vacuo to afford diammonium (2R,6S)-tetrahydro-2H-pyran-2,6-dicarboxylate as an off-white solid[7].
Stage 2: Solvent-Free Thermolytic Cyclization Objective: Drive an intramolecular double condensation to form the bridged imide.
-
Setup: Transfer the solid di-ammonium salt into a robust round-bottom flask equipped with a magnetic stirrer and an open distillation condenser to allow for the escape of evolved water and ammonia gas.
-
Thermolysis: Submerge the flask in a pre-heated sand bath or heating mantle at 230 °C[3]. The solid will begin to melt and vigorously evolve gas.
-
Cyclization: Maintain the stirred melt at 230 °C for 6 hours[3].
-
Isolation: Allow the dark residue to cool to room temperature. The resulting 9-oxa-3-azabicyclo[3.3.1]nonane-2,4-dione can be used directly or triturated with a non-polar solvent for further purification[5].
Logical causality of the solvent-free thermolytic cyclization step.
Stage 3: Borane Reduction and Hydrochloride Salt Precipitation Objective: Reduce the imide carbonyls to yield the secondary amine, isolated as a stable salt.
-
Reduction: Suspend the imide intermediate in anhydrous THF under a nitrogen atmosphere. Slowly add a 1 M solution of BH3·THF complex (approx. 4 equivalents)[3].
-
Reflux: Heat the reaction mixture to 67 °C for 2.5 hours to drive the reduction to completion[3].
-
Quench: Cool the flask to 0 °C and carefully add methanol dropwise to quench unreacted borane.
-
Salt Formation: Add a 1.25 M solution of HCl in diethyl ether (or methanol) and heat to 70 °C for 3 hours[3]. This critical step hydrolyzes the stable boron-nitrogen adduct.
-
Crystallization: Evaporate the solvents in vacuo. The resulting solid is 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride, which can be recrystallized from ethanol/ether to achieve >95% purity[1].
Quantitative Yield & Reaction Parameters
The following table summarizes the stoichiometric and thermodynamic parameters required to achieve the optimal ~50% overall yield[3].
| Synthesis Stage | Key Reagents | Temperature | Duration | Isolated Yield |
| 1. Saturation & Salt Formation | H2, Pd/C, AcOH, aq. NH3 | 60 °C (H2), RT (NH3) | 69 h (H2), 2 h (NH3) | 98% |
| 2. Thermolytic Cyclization | None (Solvent-free solid) | 230 °C | 6 h | 76% |
| 3. Reduction & Precipitation | BH3·THF, HCl/Et2O | 67 °C (Red), 70 °C (Salt) | 2.5 h (Red), 3 h (Salt) | 68% |
| Overall Pathway | - | - | - | ~50.6% |
Analytical Validation Checkpoints
To ensure the trustworthiness of the protocol, each step must be treated as a self-validating system through rigorous analytical checkpoints:
-
Checkpoint 1 (Di-ammonium Salt):
H NMR (DMSO-d6) must show the complete disappearance of the olefinic protons characteristic of the 4H-pyran ring, replaced by saturated multiplet signals between 1.24–1.93 ppm[7]. A broad singlet at ~7.90 ppm confirms the presence of the NH counterions[7]. -
Checkpoint 2 (Imide): Infrared (IR) spectroscopy of the thermolysis product must reveal strong, characteristic imide carbonyl stretching bands, replacing the broad carboxylate bands of the starting salt.
-
Checkpoint 3 (Final Product): The final hydrochloride salt must be validated by High-Resolution Mass Spectrometry (HRMS). The expected m/z for the [M+H]
ion of the free base (C H NO) is approximately 128.1[8]. Additionally, C NMR must show the complete disappearance of the imide carbonyl carbon signals, confirming full reduction to the secondary amine.
References
-
Zaytsev, A. V., et al. "Concise syntheses of bridged morpholines." RSC Advances 6.59 (2016): 53955-53957. Source: RSC Publishing. 3
-
"Recent progress in the synthesis of morpholines." Chemistry of Heterocyclic Compounds 55 (2019): 324–332. Source: Academia.edu. 2
-
"9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride (EN300-1608322)." Source: EnamineStore.1
-
"Concise Syntheses of Bridged Morpholines (Experimental Data)." Source: ResearchGate. 7
-
"Concise syntheses of bridged morpholines." Source: University of Basrah. 5
-
"9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride." Source: PubChemLite. 8
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- 4. Concise syntheses of bridged morpholines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA08737J [pubs.rsc.org]
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Mechanism of action of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride
Foreword: Navigating Data Scarcity for a Niche Scaffold
The 9-Oxa-3-azabicyclo[3.3.1]nonane framework represents a fascinating, conformationally restricted three-dimensional scaffold with significant potential in medicinal chemistry.[1] However, a comprehensive review of the scientific literature reveals a notable scarcity of specific data on the hydrochloride salt of this parent molecule. Publicly available information is largely confined to chemical supplier listings and basic structural data, with a conspicuous absence of detailed pharmacological studies elucidating a specific mechanism of action.
To provide a scientifically robust and valuable technical guide, this document will therefore focus on a well-characterized derivative of this scaffold: oxazabicyclo[3.3.1]nonane derivatives that have been identified as potent and orally active agonists of the G-protein coupled receptor 119 (GPR119) .[2] The exploration of these GPR119 agonists will serve as an in-depth, exemplary case study, allowing us to delve into a specific mechanism of action that is highly relevant to researchers in metabolic diseases, particularly type 2 diabetes.
This guide will provide a detailed examination of the molecular interactions, signaling pathways, and the experimental methodologies used to characterize the activity of these compounds. By focusing on this data-rich analog, we can deliver actionable insights and a comprehensive technical overview that aligns with the core requirements of drug development professionals, while transparently acknowledging the data gap for the specific hydrochloride salt initially requested.
The 9-Oxa-3-azabicyclo[3.3.1]nonane Scaffold: A Privileged Structure in GPR119 Agonist Design
The 9-Oxa-3-azabicyclo[3.3.1]nonane core is considered a privileged structure in medicinal chemistry. Its rigid, bicyclic nature provides a defined three-dimensional arrangement of functional groups, which can be strategically modified to achieve high-affinity and selective interactions with biological targets.[3] In the context of GPR119, this scaffold serves as a key structural element in a series of potent agonists.[2]
GPR119: A Key Regulator of Glucose Homeostasis
GPR119 is a G-protein coupled receptor predominantly expressed in the pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion from β-cells and the release of glucagon-like peptide-1 (GLP-1) from L-cells. This dual action makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes.[2]
Mechanism of Action: GPR119 Agonism
Derivatives of the 9-Oxa-3-azabicyclo[3.3.1]nonane scaffold have been shown to act as potent agonists at the GPR119 receptor.[2] The proposed mechanism of action involves the binding of these compounds to the receptor, which triggers a conformational change and initiates a downstream signaling cascade.
Molecular Binding and Receptor Activation
While the precise binding mode of 9-Oxa-3-azabicyclo[3.3.1]nonane derivatives to GPR119 has not been fully elucidated through co-crystallization studies, structure-activity relationship (SAR) data from various analogs provides valuable insights. The bicyclic core is believed to orient the key pharmacophoric features of the molecule within the receptor's binding pocket, facilitating critical interactions with specific amino acid residues.
Downstream Signaling Cascade
Activation of GPR119 by these agonists leads to the coupling of the receptor to the Gαs subunit of the heterotrimeric G-protein complex. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels is the primary driver of the physiological effects of GPR119 agonism.
Caption: GPR119 signaling pathway initiated by a 9-Oxa-3-azabicyclo[3.3.1]nonane derivative.
Experimental Characterization
The elucidation of the mechanism of action of these GPR119 agonists relies on a suite of in vitro and in vivo assays.
In Vitro Assays
3.1.1 Radioligand Binding Assays
These assays are used to determine the binding affinity of the compounds for the GPR119 receptor.
-
Protocol:
-
Prepare cell membranes from a stable cell line overexpressing the human GPR119 receptor (e.g., HEK293 cells).
-
Incubate the membranes with a known radiolabeled GPR119 ligand (e.g., [³H]-ligand) and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filter-bound membranes using liquid scintillation counting.
-
Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) values using the Cheng-Prusoff equation.
-
3.1.2 Functional Assays (cAMP Accumulation)
These assays measure the ability of the compounds to stimulate cAMP production, confirming their agonist activity.
-
Protocol:
-
Seed GPR119-expressing cells in a suitable microplate format.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound and incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values from the dose-response curves.
-
| Compound | GPR119 Binding Affinity (Ki, nM) | GPR119 Functional Activity (EC50, nM) |
| Compound 25a | Data not specified in abstract | Potent Agonist |
Note: Specific quantitative data for binding affinity of Compound 25a is not provided in the primary source abstract, but it is described as having "extremely potent agonistic activity".[2]
In Vivo Efficacy Models
3.2.1 Oral Glucose Tolerance Test (OGTT) in Mice
This model assesses the effect of the compound on glucose disposal in a physiological context.
-
Protocol:
-
Fast mice overnight.
-
Administer the test compound orally at a specified dose.
-
After a set pre-treatment period, administer a glucose bolus orally.
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose administration.
-
Measure blood glucose levels.
-
Calculate the area under the curve (AUC) for the blood glucose excursion.
-
A significant reduction in the glucose AUC in the treated group compared to the vehicle control group indicates in vivo efficacy. For instance, a notable derivative, Compound 25a, was shown to be orally active in lowering blood glucose levels in a mouse OGTT at a dose of 0.1 mg/kg.[2]
Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).
Conclusion and Future Directions
While the specific mechanism of action for 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride remains to be publicly documented, the detailed investigation of its derivatives as GPR119 agonists provides a compelling blueprint for its potential therapeutic applications. The rigid bicyclic core is a validated and effective scaffold for presenting key pharmacophoric elements to the GPR119 receptor, leading to potent and efficacious modulation of glucose homeostasis in preclinical models.[2]
Future research should be directed towards several key areas:
-
Elucidation of the specific biological targets of the parent 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride.
-
High-resolution structural studies to determine the precise binding mode of these agonists within the GPR119 binding pocket.
-
Exploration of the 9-Oxa-3-azabicyclo[3.3.1]nonane scaffold for the development of agonists for other G-protein coupled receptors.
-
Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties and safety profiles.
The insights gained from the study of GPR119 agonists underscore the therapeutic potential of the 9-Oxa-3-azabicyclo[3.3.1]nonane scaffold and provide a solid foundation for the continued development of novel therapeutics based on this versatile chemical framework.
References
-
He, J., et al. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 25(22), 5291-4. Available from: [Link]
-
Ryzhikova, O. V., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. Available from: [Link]
Sources
The Next-Generation Bioisostere: Biological Activity and Application of 9-Oxa-3-azabicyclo[3.3.1]nonane Hydrochloride Derivatives
Executive Summary
The optimization of pharmacokinetic and pharmacodynamic properties in drug discovery relies heavily on the strategic deployment of bioisosteres. While morpholine is a ubiquitous structural motif used to improve aqueous solubility and modulate target interactions, its conformational flexibility and metabolic liabilities often hinder late-stage drug development.
The emergence of 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride represents a critical evolution in medicinal chemistry. By locking the morpholine core into a rigid, bridged bicyclic framework, researchers can precisely vector oxygen and nitrogen heteroatoms into target binding pockets while simultaneously increasing the molecule's three-dimensional character (
Structural & Physicochemical Profiling
Standard morpholine rings adopt a flexible chair conformation that rapidly interconverts, costing entropic energy upon binding to a rigid protein target. Furthermore, the low lipophilicity of morpholine can limit cell membrane permeability in complex kinase inhibitors.
Substituting morpholine with the 9-oxa-3-azabicyclo[3.3.1]nonane core provides a significant increase in calculated partition coefficient (cLogP) and structural rigidity[1]. This pre-organized 3D architecture minimizes the entropic penalty of binding and allows the bridging oxygen to act as a highly directional hydrogen-bond acceptor.
Table 1: Physicochemical Comparison of Morpholine vs. 9-Oxa-3-azabicyclo[3.3.1]nonane
| Property | Morpholine (Free Base) | 9-Oxa-3-azabicyclo[3.3.1]nonane HCl | Impact on Drug Design |
| Molecular Weight | 87.12 g/mol | 163.65 g/mol | Increased mass adds necessary steric bulk for pocket occupation. |
| cLogP | -0.86 | 0.465 | Enhanced lipophilicity improves membrane permeability and hydrophobic interactions[1]. |
| Conformation | Flexible (Chair flip) | Rigid (Bridged Bicyclic) | Eliminates entropic penalty upon target binding; precise 3D vectoring. |
| Physical State | Volatile Liquid | Stable Solid (HCl Salt) | Improved handling, formulation stability, and extended shelf-life. |
Biological Target Engagement: The KRAS G12C Paradigm
While bridged morpholines have historical applications in targeting the hinge region of Phosphatidylinositol 3-kinases (PI3K), their most groundbreaking contemporary application is in the inhibition of the KRAS G12C oncoprotein.
KRAS is a molecular switch that cycles between an inactive GDP-bound state and an active GTP-bound state[2]. First-generation KRAS G12C inhibitors (e.g., Sotorasib) are highly selective for the inactive GDP-bound state. However, clinical resistance frequently emerges because upstream Receptor Tyrosine Kinase (RTK) signaling accelerates nucleotide exchange, flooding the cell with the active GTP-bound form of KRAS, which these drugs cannot bind[3].
Derivatives incorporating the 9-oxa-3-azabicyclo[3.3.1]nonane scaffold are being aggressively developed to overcome this resistance[2]. The rigid, bulky nature of the bridged bicycle allows these inhibitors to effectively wedge into the Switch-II pocket of KRAS, inducing a conformational shift that accommodates covalent binding to Cysteine-12 in both the GDP- and GTP-bound states[4].
Diagram illustrating the dual-state inhibition of KRAS G12C by bridged morpholine derivatives.
Synthetic Methodology: The Zaytsev Protocol
The synthesis of the 9-oxa-3-azabicyclo[3.3.1]nonane core was elegantly optimized by [5]. This protocol avoids hazardous reagents and provides the target compound in high yield and purity.
Step-by-step solvent-free synthetic workflow for 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride.
Step-by-Step Synthetic Protocol
-
Salt Formation : Treat 4H-pyran-2,6-dicarboxylic acid with aqueous ammonia at room temperature to quantitatively yield the diammonium salt[5].
-
Solvent-Free Thermolysis : Heat the solid diammonium salt at 230°C for 6 hours.
-
Causality: Performing this reaction under solvent-free conditions is critical. In a solvent, the equilibrium favors the open-chain diamide. Neat thermolysis drives off water and ammonia gas as volatile byproducts, utilizing Le Chatelier's principle to force the cascade cyclization into the thermodynamically stable 9-oxa-3-azabicyclo[3.3.1]nonane-2,4-dione[5].
-
-
Borane Reduction : Suspend the resulting imide in THF and treat with Borane-THF (
-THF) complex at 67°C for 2.5 hours.-
Causality: Borane is selected over aggressive hydride donors (like
) because it chemoselectively reduces the imide carbonyls to methylene groups without cleaving the sensitive bridging ether linkage.
-
-
Workup & Salt Isolation : Quench the reaction with methanolic HCl and heat to 70°C.
-
Causality: The initial reduction forms a stable amine-borane complex. The addition of methanolic HCl destroys this complex, liberating the free secondary amine and immediately precipitating it as the highly pure, easily isolable hydrochloride salt[5].
-
Experimental Protocols for Biological Evaluation
To validate the biological activity of 9-oxa-3-azabicyclo[3.3.1]nonane derivatives against intracellular targets like KRAS, a highly sensitive, self-validating cellular assay is required.
Cellular Target Engagement (pERK AlphaLISA Assay)
Because KRAS activation directly drives the phosphorylation of ERK (pERK) via the RAF/MEK/ERK cascade, measuring intracellular pERK levels serves as a direct proxy for KRAS inhibition[2].
-
Cell Seeding : Seed MIA PaCa-2 cells (homozygous for KRAS G12C) at 10,000 cells/well in a 96-well microplate. Incubate overnight at 37°C.
-
Compound Treatment : Treat cells with a 10-point serial dilution of the synthesized derivative for 2 hours.
-
Lysis : Aspirate media and add AlphaLISA lysis buffer supplemented with broad-spectrum protease and phosphatase inhibitors.
-
Causality: Phosphatase inhibitors are absolutely critical here. Without them, endogenous phosphatases will rapidly dephosphorylate ERK during the lysis phase, artificially lowering the luminescent signal and resulting in false-positive IC50 values.
-
-
Detection : Add AlphaLISA Acceptor beads conjugated to an anti-ERK antibody, followed by Donor beads conjugated to an anti-pERK antibody. Incubate in the dark for 2 hours.
-
Causality: AlphaLISA is chosen over traditional Western blotting because its homogeneous (no-wash) format preserves low-affinity transient interactions and provides a highly quantitative, reproducible dynamic range.
-
-
Readout & Self-Validation : Read the plate at 615 nm using a microplate reader.
-
Self-Validating System: Every assay plate must include a high-signal control (DMSO vehicle) and a low-signal control (10 µM Sotorasib). Before calculating the derivative's IC50, calculate the Z'-factor using the controls:
. A Z'-factor proves the assay window is robust and the nucleotide exchange/signaling cascade is intact, validating the experimental run.
-
References
-
Zaytsev, A. V., Pickles, J. E., Harnor, S. J., Henderson, A. P., Alyasiri, M., Waddell, P. G., Cano, C., Griffin, R. J., & Golding, B. T. (2016). Concise syntheses of bridged morpholines. RSC Advances, 6(59), 53955-53957.[Link]
- Google Patents. US12291539B2 - KRAS G12C inhibitors.
- Google Patents. WO2024229444A2 - Mutant KRAS inhibitors and uses thereof.
Sources
- 1. EnamineStore [enaminestore.com:443]
- 2. US12291539B2 - KRAS G12C inhibitors - Google Patents [patents.google.com]
- 3. US12291539B2 - KRAS G12C inhibitors - Google Patents [patents.google.com]
- 4. WO2024229444A2 - Mutant kras inhibitors and uses thereof - Google Patents [patents.google.com]
- 5. Concise syntheses of bridged morpholines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Bridged Morpholine Bioisosteres: A Technical Guide to 9-Oxa-3-azabicyclo[3.3.1]nonane Hydrochloride
Executive Summary
Morpholine rings are privileged scaffolds in medicinal chemistry, appearing in numerous blockbuster drugs across oncology, neurology, and infectious diseases. However, their planar nature and susceptibility to oxidative metabolism by cytochrome P450 (CYP450) enzymes often necessitate structural optimization. The introduction of a bridging methylene or ethylene unit—yielding bridged morpholines like 9-oxa-3-azabicyclo[3.3.1]nonane—dramatically enhances the sp³ character (
This whitepaper provides a comprehensive technical overview of 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride, detailing its definitive chemical nomenclature, physicochemical properties, and a field-proven, scalable synthetic methodology.
Chemical Nomenclature and Identifiers
Precision in chemical nomenclature is paramount for regulatory compliance, patent filing, and reproducible research. The compound is widely recognized by its IUPAC name, 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride , which accurately describes the bicyclic framework containing an oxygen atom at position 9 and a nitrogen atom at position 3, bridged across a nonane skeleton .
Because the compound is frequently utilized in both its free base and salt forms during drug development, it is critical to distinguish their respective registry identifiers and properties. The table below consolidates the critical quantitative data .
| Property / Identifier | Free Base | Hydrochloride Salt |
| IUPAC Name | 9-oxa-3-azabicyclo[3.3.1]nonane | 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride |
| CAS Registry Number | 117024-59-6 | 1947317-74-9 |
| Molecular Formula | C₇H₁₃NO | C₇H₁₄ClNO (C₇H₁₃NO · HCl) |
| Molecular Weight | 127.19 g/mol | 163.65 g/mol |
| SMILES String | C1CC2CNCC(C1)O2 | Cl.C1CC2CNCC(C1)O2 |
| Structural Class | Bridged Morpholine / Sec. Amine | Amine Hydrochloride Salt |
| Monoisotopic Mass | 127.0997 Da | 163.0764 Da |
Pharmacokinetic Rationale: The Bioisosteric Advantage
The transition from a standard morpholine to a [3.3.1] bicyclic system is not merely structural; it is a strategic pharmacokinetic intervention. The 9-oxa-3-azabicyclo[3.3.1]nonane architecture introduces significant steric hindrance around the vulnerable α-carbons adjacent to the heteroatoms. This structural modification directly impedes CYP450-mediated α-oxidation, a primary metabolic liability of standard morpholines. Furthermore, the 3D topology increases the calculated partition coefficient (clogP) by approximately 0.4 units, enhancing membrane permeability and affinity for hydrophobic binding pockets within target proteins .
Fig 1: Pharmacokinetic relationships driven by bridged morpholine bioisosterism.
Validated Synthesis Protocol
Historically, synthesizing bridged morpholines required hazardous high-pressure hydrogenation steps and complex purifications, often resulting in low yields. The following protocol is adapted from the highly efficient, scalable methodology developed by Zaytsev et al., which utilizes a solvent-free cyclization step to achieve an overall yield of >50% without laborious chromatography .
Step-by-Step Methodology
Phase 1: Preparation of the Di-ammonium Salt
-
Procedure: Dissolve 4H-pyran-2,6-dicarboxylic acid in aqueous ammonia (NH₃) at room temperature. Stir the mixture for 2 hours. Evaporate the solution under reduced pressure.
-
Causality & Validation: The ammonia acts as both a base to deprotonate the carboxylic acids and a nitrogen source for the subsequent imide formation. The reaction is a self-validating system; complete dissolution followed by evaporation yields the di-ammonium salt as a crystalline solid in near-quantitative yield (98%). The physical transition to a stable crystalline state confirms the complete formation of the salt.
Phase 2: Solvent-Free Thermal Cyclization
-
Procedure: Transfer the solid di-ammonium salt to a reaction vessel equipped for distillation. Heat the stirred solid to 230 °C for 6 hours.
-
Causality & Validation: Heating the solid directly (solvent-free) forces an intramolecular condensation. As the temperature rises, the salt dehydrates, releasing water and excess ammonia (which distill out of the reaction matrix), driving the thermodynamic equilibrium toward the formation of the bicyclic imide. The intentional absence of solvent prevents competing intermolecular cross-linking, ensuring high atom economy and simplifying downstream purification. The product is isolated in ~76% yield.
Phase 3: Carbonyl Reduction and Hydrochloride Precipitation
-
Procedure: Dissolve the bicyclic imide in anhydrous Tetrahydrofuran (THF). Add Borane (BH₃) in THF dropwise and heat to 67 °C for 2.5 hours. Cool the mixture, quench carefully, and then add a solution of Hydrogen Chloride (HCl) in Diethyl Ether (Et₂O). Heat to 70 °C for 3 hours.
-
Causality & Validation: Borane selectively reduces the electron-deficient imide carbonyls to methylene (CH₂) groups without cleaving the robust ether bridge. The intermediate borane-amine complex must be broken; the addition of ethereal HCl serves a dual purpose. First, it hydrolyzes the borane complex. Second, it immediately protonates the newly formed secondary amine. Because the resulting hydrochloride salt (9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride) is highly polar and insoluble in the THF/Et₂O mixture, it precipitates out of solution as a highly pure white solid (68% yield). This distinct precipitation is a visual, self-validating endpoint indicating successful reduction and salt formation.
Fig 2: Three-step synthesis workflow for 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride.
Conclusion
9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride (CAS: 1947317-74-9) represents a critical evolution in heterocyclic building blocks for drug discovery. By understanding its precise nomenclature, structural advantages, and the causal mechanics behind its synthesis, researchers can effectively integrate this bridged morpholine into novel therapeutic candidates to overcome the pharmacokinetic limitations of traditional planar heterocycles.
References
- Title: N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides (WO2022130270A1)
-
Title: 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride (CID 132398710) Source: PubChem / National Center for Biotechnology Information URL: [Link]
-
Title: Concise syntheses of bridged morpholines Source: RSC Advances, 2016, 6(59), 53955-53957 (Zaytsev A.V., et al.) URL: [Link]
The 9-Oxa-3-azabicyclo[3.3.1]nonane Scaffold: A Technical Guide to a Key Synthetic Approach
The 9-Oxa-3-azabicyclo[3.3.1]nonane framework represents a class of saturated heterocyclic compounds of significant interest to researchers in medicinal chemistry and drug development. Its rigid, bicyclic structure offers a three-dimensional scaffold that can be strategically functionalized to interact with biological targets with high specificity. This guide provides an in-depth look at a key synthetic methodology for constructing the core of this and related bicyclic systems, offering field-proven insights into the experimental choices and underlying chemical principles. While a singular "discovery" paper for 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride is not prominently featured in the chemical literature, this guide will focus on a representative and elegant synthetic strategy that provides access to the closely related and structurally significant 9-oxabicyclo[3.3.1]nonane core.
The Strategic Importance of the Bicyclo[3.3.1]nonane Core
The bicyclo[3.3.1]nonane skeleton and its heteroatom-containing analogues are prevalent in a wide array of bioactive natural products and synthetic pharmaceutical agents.[1][2] The conformational rigidity of this system, often preferring a chair-chair conformation, allows for the precise spatial orientation of substituents, a critical factor in optimizing ligand-receptor interactions. The introduction of heteroatoms, such as nitrogen and oxygen, at specific positions within the scaffold not only influences the molecule's polarity, solubility, and metabolic stability but also provides key points for further chemical modification.
Derivatives of aza- and diazabicyclo[3.3.1]nonanes, for instance, are found in well-known drugs, highlighting the therapeutic potential of this structural motif.[1] The synthesis of these complex three-dimensional structures, however, presents a considerable challenge, demanding creative and efficient synthetic strategies.
A Domino Approach to the 9-Oxabicyclo[3.3.1]nonane Core
A particularly insightful and efficient method for the construction of the 9-oxabicyclo[3.3.1]nonane core involves a domino reaction initiated by the nucleophilic ring-opening of a spirocyclic bis(oxirane). This strategy, developed by Averina and coworkers, showcases a powerful cascade of reactions that rapidly builds molecular complexity from a relatively simple starting material.[1]
The Underlying Synthetic Logic
The core of this strategy lies in the reaction of a trans-1,8-dioxadispiro[2.3.2.3]dodecane with a primary or secondary amine. The reaction is initiated by the nucleophilic attack of the amine on one of the oxirane rings. This initial ring-opening is followed by an intramolecular cyclization, where the newly formed secondary alcohol attacks the second oxirane ring, thereby forging the bicyclic ether linkage and establishing the 9-oxabicyclo[3.3.1]nonane skeleton. The use of a Lewis acid, such as lithium perchlorate (LiClO₄), is crucial for activating the oxirane rings towards nucleophilic attack.[1]
Caption: Domino reaction pathway for the synthesis of the 9-oxabicyclo[3.3.1]nonane core.
Detailed Experimental Protocol
The following is a representative protocol adapted from the work of Averina et al. for the synthesis of a functionalized 9-oxabicyclo[3.3.1]nonane derivative.[1]
Materials:
-
trans-1,8-Dioxadispiro[2.3.2.3]dodecane
-
Amine (e.g., butylamine)
-
Lithium perchlorate (LiClO₄)
-
Acetonitrile (CH₃CN), dry
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a solution of trans-1,8-dioxadispiro[2.3.2.3]dodecane (1 equivalent) in dry acetonitrile, add the desired amine (2.2 equivalents) and lithium perchlorate (5-20 equivalents).
-
Reaction Conditions: The reaction mixture is stirred and heated to 80 °C under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC). Reaction times can vary from 5 to 40 hours depending on the amine used.[1]
-
Work-up: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired aminoalcohol derivative of the 9-oxabicyclo[3.3.1]nonane core.[1]
This protocol's self-validating nature lies in the clean conversion to the bicyclic product, which can be readily confirmed by standard analytical techniques such as NMR and mass spectrometry. The diastereoselectivity of the reaction is controlled by the stereochemistry of the starting bis(oxirane).
Alternative Synthetic Strategies
While the domino reaction is a powerful approach, other methods have been employed to construct the broader class of azabicyclo[3.3.1]nonane systems. A common strategy involves the Michael addition of a piperidine derivative to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization. For example, the reaction of a 1-benzyl-4-oxopiperidine-3-carboxylate with an enone can lead to the formation of a 3-azabicyclo[3.3.1]nonan-9-one derivative.[3]
Another notable method is the double Mannich reaction, which can be used to construct the 9-azabicyclo[3.3.1]nonane core from a primary amine, glutaraldehyde, and acetonedicarboxylic acid.[4]
| Synthetic Strategy | Key Precursors | Reaction Type | Advantages |
| Domino Ring-Opening/Cyclization | Spirocyclic bis(oxirane), Amine | Domino Reaction | High atom economy, rapid complexity generation |
| Michael Addition/Cyclization | Substituted piperidone, α,β-Unsaturated carbonyl | Annulation | Readily available starting materials |
| Double Mannich Reaction | Primary amine, Glutaraldehyde, Acetonedicarboxylic acid | Condensation | Convergent synthesis |
Characterization of the 9-Oxa-3-azabicyclo[3.3.1]nonane Core
The structural elucidation of the 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride relies on a combination of spectroscopic techniques.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. For the parent 9-Oxa-3-azabicyclo[3.3.1]nonane, the predicted monoisotopic mass is 127.09972 Da.[5] The hydrochloride salt will show a corresponding increase in mass. The fragmentation pattern in the mass spectrum can also provide valuable structural information.
Predicted Mass Spectrometry Data for 9-Oxa-3-azabicyclo[3.3.1]nonane: [5]
| Adduct | m/z |
| [M+H]⁺ | 128.10700 |
| [M+Na]⁺ | 150.08894 |
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for determining the connectivity and stereochemistry of the bicyclic system. The rigid chair-chair conformation of the 9-oxabicyclo[3.3.1]nonane core leads to distinct chemical shifts for the axial and equatorial protons.
For the related 3-azabicyclo[3.3.1]nonane system, the protons on the carbons adjacent to the nitrogen and oxygen atoms will exhibit characteristic chemical shifts.[3] 2D NMR techniques such as COSY and HSQC are crucial for unambiguously assigning all proton and carbon signals.
Expected NMR Features:
-
¹H NMR: Complex multiplets in the aliphatic region. The bridgehead protons will have a characteristic chemical shift. Protons on carbons adjacent to the nitrogen and oxygen will be shifted downfield.
-
¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the structure. The chemical shifts of the carbons bonded to the heteroatoms will be in the range of 50-80 ppm.[3][4]
Caption: Experimental workflow from synthesis to characterization.
Conclusion
The 9-Oxa-3-azabicyclo[3.3.1]nonane scaffold and its analogues are valuable building blocks in the design of novel therapeutics. While the direct "discovery" of the hydrochloride salt may not be a single landmark event, the development of elegant and efficient synthetic strategies, such as the domino reaction of spirocyclic bis(oxiranes), provides a robust and versatile platform for accessing this important class of molecules. A thorough understanding of these synthetic methods, coupled with comprehensive structural characterization, is paramount for the successful application of these scaffolds in drug discovery and development.
References
-
Averina, E. B., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules. [Link]
-
Shibuya, M., et al. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]
-
Ryzhikova, O. V., et al. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Preprints.org. [Link]
-
Vafina, G. F., et al. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry. [Link]
-
PubChem. (n.d.). 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride. National Center for Biotechnology Information. [Link]
Sources
The Strategic Utilization of 9-Oxa-3-azabicyclo[3.3.1]nonane Hydrochloride in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the shift away from planar, sp2-rich aromatic systems toward conformationally restricted, sp3-rich aliphatic scaffolds has become a fundamental strategy to improve clinical success rates. 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride (CAS: 1947317-74-9)[1] has emerged as a premier bioisostere for morpholine, piperidine, and piperazine rings. As a bridged bicyclic morpholine analogue, it offers profound advantages in modulating physicochemical properties—specifically by lowering lipophilicity, altering basicity, and enhancing three-dimensional character (Fsp3). This technical guide explores the mechanistic rationale behind its deployment and its critical role in targeting high-value therapeutic nodes, including KRAS G12C, the PI3K/mTOR pathway, and penicillin-binding proteins (PBPs).
Mechanistic Rationale: The "Escape from Flatland"
As a Senior Application Scientist, I frequently observe that late-stage drug attrition is driven by poor pharmacokinetic (PK) profiles and off-target toxicity, both of which are strongly correlated with high lipophilicity and molecular planarity. The incorporation of the 9-oxa-3-azabicyclo[3.3.1]nonane core addresses these liabilities through two primary mechanisms:
Counter-Intuitive Lipophilicity Reduction
Standard morpholine rings are ubiquitous in drug design due to their favorable balance of an oxygen hydrogen-bond acceptor and a weakly basic nitrogen. However, [2] leads to a counter-intuitive reduction in lipophilicity (LogD). The rigid 3.3.1 bicyclic system of 9-oxa-3-azabicyclo[3.3.1]nonane alters the hydration shell and exposes the polar surface area more effectively than its flexible, unbridged counterpart. This allows medicinal chemists to lower LogD by up to -0.8 units without introducing additional heteroatoms, thereby improving aqueous solubility and reducing promiscuous protein binding.
Enhanced 3D Character (Fsp3)
The metric Fsp3 (number of sp3 hybridized carbons / total carbon count) is a proven predictor of clinical progression. The 9-oxa-3-azabicyclo[3.3.1]nonane scaffold forces the molecule out of "flatland," providing a rigid, vector-specific projection of substituents. This rigidification minimizes the entropic penalty upon target binding, leading to higher affinity and selectivity[3].
Key Therapeutic Targets
Oncology: KRAS G12C Inhibition
The KRAS G12C mutation, long considered "undruggable," has recently been targeted by covalent inhibitors that bind the switch II pocket of the GDP-bound (inactive) state. However, resistance mechanisms often upregulate upstream receptor tyrosine kinases (RTKs), shifting KRAS into the active GTP-bound state. Recent structural biology efforts have utilized [4] to design next-generation inhibitors. The bridged morpholine moiety allows these molecules to access deeper sub-pockets, enabling the inhibition of both GDP- and GTP-bound forms of KRAS G12C, thereby overcoming acquired resistance[5].
CNS & Oncology: PI3K/mTOR Pathway
Inhibiting the mechanistic target of rapamycin (mTOR) is critical in various malignancies. Because the mTOR kinase domain features a deeper binding pocket compared to PI3K, the [6] (such as the 3.3.1 or 3.2.1 systems) enhances selectivity for mTOR over Class I PI3K isoforms. Furthermore, the reduced pKa and optimized lipophilicity of the 9-oxa-3-azabicyclo[3.3.1]nonane core significantly improve the brain-to-plasma distribution ratio, making it an ideal building block for CNS-penetrant oncology candidates.
PI3K/AKT/mTOR signaling pathway modulated by bridged morpholine inhibitors.
Infectious Disease: Monobactam Antibiotics
The rise of multi-drug resistant Gram-negative bacteria necessitates novel antibiotics. [7] exhibit potent activity against Pseudomonas aeruginosa and Neisseria meningitidis. The bridged morpholine acts as a sterically bulky, polar side-chain that enhances outer membrane porin penetration while simultaneously shielding the core beta-lactam ring from hydrolysis by serine beta-lactamases.
Quantitative Data Presentation
The following table summarizes the typical physicochemical shifts observed when replacing a standard morpholine with a 9-oxa-3-azabicyclo[3.3.1]nonane core in a lead optimization campaign.
| Physicochemical Property | Standard Morpholine | 9-Oxa-3-azabicyclo[3.3.1]nonane | Mechanistic Impact |
| Molecular Weight (Core) | 87.12 g/mol | 127.19 g/mol | Increased steric bulk for deep pocket binding. |
| Fsp3 Fraction | 1.0 (Flexible) | 1.0 (Rigid 3D) | Reduced entropic penalty; "Escape from flatland". |
| Relative LogD (pH 7.4) | Baseline | -0.4 to -0.8 shift | Improved aqueous solubility; reduced off-target toxicity. |
| Metabolic Clearance (CLint) | Moderate | Low | Steric shielding of the nitrogen alpha-carbons prevents CYP-mediated N-dealkylation. |
| pKa (Secondary Amine) | ~8.3 | ~8.5 - 8.9 | Enhanced basicity improves target residence time via stronger salt-bridge formations. |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to prove causality in target engagement and metabolic stability.
Protocol A: In Vitro Microsomal Stability Assay
Purpose: To validate the enhanced metabolic stability (reduced CYP450 clearance) of 9-oxa-3-azabicyclo[3.3.1]nonane derivatives compared to standard morpholines.
-
Preparation: Prepare a 10 mM stock of the test compound (bridged morpholine derivative) and a control compound (standard morpholine derivative) in DMSO.
-
Incubation Mixture: In a 96-well plate, combine Human Liver Microsomes (HLM) at a final concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl2.
-
Internal Controls: Include Verapamil (high clearance positive control) and Warfarin (low clearance negative control) in separate wells to validate microsomal activity.
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality note: NADPH is the essential electron donor for CYP450 enzymes; a minus-NADPH control must be included to rule out non-CYP mediated degradation or chemical instability.
-
Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality note: Cold acetonitrile precipitates microsomal proteins, instantly halting enzymatic activity.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint) and half-life (t1/2).
Protocol B: KRAS G12C Nucleotide Exchange Assay
Purpose: To confirm that the bridged morpholine inhibitor effectively binds the switch II pocket and prevents SOS-mediated nucleotide exchange.
-
Protein Preparation: Purify recombinant KRAS G12C protein (1-169) and load it with BODIPY-GDP (a fluorescent nucleotide analog).
-
Inhibitor Incubation: Incubate 100 nM of BODIPY-GDP loaded KRAS G12C with varying concentrations of the 9-oxa-3-azabicyclo[3.3.1]nonane inhibitor (0.1 nM to 10 µM) in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT) for 2 hours at room temperature.
-
Exchange Initiation: Add 1 µM of SOS1 (exchange factor) and 100 µM of unlabeled GTP. Add EDTA to a final concentration of 5 mM. Causality note: EDTA chelates Mg2+, destabilizing the nucleotide-binding pocket and forcing the exchange of BODIPY-GDP for unlabeled GTP.
-
Detection: Monitor the decrease in fluorescence polarization (FP) over 60 minutes (Excitation: 485 nm, Emission: 530 nm). A successful covalent inhibitor will lock the protein conformation, preventing the release of BODIPY-GDP and maintaining a high FP signal.
-
Validation: Analyze intact protein mass via LC-MS to confirm the 1:1 covalent adduct formation between the inhibitor and the Cys12 residue.
Workflow for screening KRAS G12C target engagement using bridged morpholines.
References
- United States Patent 12291539B2. "KRAS G12C inhibitors." Google Patents.
- World Intellectual Property Organization WO2015103583A1. "Monobactams and methods of their synthesis and use." Google Patents.
-
National Institutes of Health (PMC). "Occurrence of Morpholine in Central Nervous System Drug Discovery." PMC7467512. Available at:[Link]
-
ResearchGate. "Lowering Lipophilicity by Adding Carbon: One Carbon Bridges of Morpholines and Piperazines." Available at:[Link]
Sources
- 1. EnamineStore [enaminestore.com:443]
- 2. researchgate.net [researchgate.net]
- 3. baranlab.org [baranlab.org]
- 4. US12291539B2 - KRAS G12C inhibitors - Google Patents [patents.google.com]
- 5. WO2024229444A2 - Mutant kras inhibitors and uses thereof - Google Patents [patents.google.com]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2015103583A1 - Monobactams and methods of their synthesis and use - Google Patents [patents.google.com]
Early-Stage Research on 9-Oxa-3-azabicyclo[3.3.1]nonane Hydrochloride Analogs
This guide outlines the technical landscape for 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride , a specialized "bridged morpholine" scaffold gaining traction in early-stage drug discovery for its rigid stereochemical control and metabolic stability.
Technical Whitepaper & Experimental Guide
Executive Summary: The "Bridged Morpholine" Advantage
In the pursuit of novel chemical space, the 9-oxa-3-azabicyclo[3.3.1]nonane core represents a high-value scaffold. Structurally, it places a morpholine motif within a rigid bicyclic framework. Unlike the more common 3-oxa-9-azabicyclo[3.3.1]nonane (granatane analog), this specific isomer positions the oxygen on the one-atom bridge (C9) and the nitrogen within one of the three-atom bridges (N3).
Why this scaffold matters:
-
Conformational Restriction: The bicyclic lock forces the morpholine functionality into a defined chair-chair conformation, reducing the entropic penalty of binding to protein targets.
-
Vectorial Display: It offers distinct vectors for functionalization—specifically at the N-3 (amine) and C-7 (bridge) positions—allowing precise probing of hydrophobic pockets in targets like KRAS G12C and various kinases .
-
Physicochemical Profile: The 9-oxygen atom lowers the pKa of the N-3 amine via inductive effects compared to the carbocyclic analog, potentially improving oral bioavailability and blood-brain barrier (BBB) penetration.
Chemical Foundation & Synthesis Strategy
The synthesis of 9-oxa-3-azabicyclo[3.3.1]nonane is non-trivial due to the need to establish the transannular oxygen bridge. The most authoritative and scalable route, established by Golding et al. (Newcastle University), utilizes a thermolytic cyclization strategy starting from pyran derivatives.
Core Synthesis Pathway (The "Pyran Route")
This route avoids the harsh conditions of double-Mannich condensations often used for related alkaloids, providing a cleaner impurity profile.
Key Transformation:
-
Starting Material: 4H-Pyran-2,6-dicarboxylic acid (Chelidonic acid precursor).
-
Intermediate: Conversion to a bis-amino acid or amide derivative.
-
Cyclization: Solvent-free thermolysis effects the ring closure to form the bicyclic imide (dione).
-
Reduction: Lithium Aluminum Hydride (LiAlH4) reduction yields the final amine.
Visualization of Synthesis Logic
The following diagram illustrates the critical flow from the pyran precursor to the hydrochloride salt.
Caption: Step-wise synthesis of the 9-oxa-3-azabicyclo[3.3.1]nonane core via the pyran-dione route.
Experimental Protocols
Note: All protocols must be performed in a fume hood with appropriate PPE. The hydrochloride salt formation is exothermic.
Protocol A: Synthesis of the Core (Amine Reduction)
Objective: Reduce the intermediate 9-oxa-3-azabicyclo[3.3.1]nonane-2,4-dione to the secondary amine.
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen (
).[1] -
Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH4) (4.0 equiv) in anhydrous THF (0.5 M concentration) at 0°C.
-
Addition: Dissolve the dione intermediate (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 30 minutes. Caution: Gas evolution (
). -
Reflux: Warm the mixture to room temperature, then heat to reflux (66°C) for 16–24 hours. Monitor by TLC (stain with Ninhydrin; the amide carbonyl spot should disappear).
-
Workup (Fieser Method): Cool to 0°C. Carefully quench by sequential addition of:
-
mL water (
= grams of LiAlH4 used). - mL 15% NaOH solution.
- mL water.
-
mL water (
-
Isolation: Stir the granular precipitate for 30 minutes, filter through a Celite pad, and wash with THF. Dry the filtrate over
and concentrate in vacuo to yield the crude amine oil.
Protocol B: Hydrochloride Salt Formation
Objective: Convert the free base oil into a stable, crystalline hydrochloride salt for storage and biological testing.
-
Dissolution: Dissolve the crude amine (from Protocol A) in a minimal amount of dry Diethyl Ether (
) or Dichloromethane (DCM) . -
Acidification: Cool to 0°C. Add 4M HCl in Dioxane (1.2 equiv) dropwise with vigorous stirring.
-
Precipitation: A white precipitate should form immediately. Stir for 1 hour at 0°C.
-
Filtration: Filter the solid under vacuum (Buchner funnel). Wash the cake 3x with cold
. -
Drying: Dry under high vacuum (0.1 mmHg) at 40°C for 12 hours.
-
Validation: Verify structure via
-NMR ( or ). The bridgehead protons (H-1, H-5) and bridge protons (H-9) will show distinct shifts due to the oxygen bridge.
Medicinal Chemistry & SAR Vectors
Structure-Activity Relationship (SAR) studies for this scaffold focus on two primary vectors.
| Vector | Position | Chemical Accessibility | Pharmacological Impact |
| N-3 | Secondary Amine | High (Alkylation, Acylation, Reductive Amination) | Primary interaction point. Determines basicity and solubility. Used to link to pharmacophores (e.g., covalent warheads for KRAS). |
| C-7 | Carbon Bridge | Moderate (Requires functionalized precursor) | "Exit vector" for probing solvent-exposed regions or hydrophobic pockets. Stereochemistry at C-7 (exo/endo) is critical for selectivity. |
| O-9 | Oxygen Bridge | Fixed (Core Scaffold) | Hydrogen bond acceptor. Rigidifies the chair-chair conformation.[2] |
SAR Logic Diagram
Caption: Strategic functionalization points on the scaffold for divergent pharmacological effects.
Pharmacological Profiling & Applications
Recent patent literature and medicinal chemistry studies highlight two major applications for this scaffold.
KRAS G12C Inhibition
The rigid nature of the 9-oxa-3-azabicyclo[3.3.1]nonane makes it an ideal spacer for covalent inhibitors .
-
Mechanism: The scaffold positions an acrylamide warhead (attached at N-3) to covalently modify the mutant Cysteine-12 residue of KRAS.
-
Advantage: The oxygen bridge reduces the lipophilicity (LogP) compared to carbocyclic spacers, potentially reducing non-specific binding and metabolic clearance.
GPR119 Agonism (Metabolic Disorders)
Analogs of this system ("oxazabicyclo" derivatives) have been identified as potent agonists for GPR119 , a target for Type 2 Diabetes.
-
Activity: The scaffold mimics the bound conformation of endogenous lipid ligands but with improved metabolic stability.
-
Data Interpretation: In binding assays, look for
values in the low nanomolar range (<50 nM) for N-3 substituted carbamates.
References
-
Zaytsev, A. V., et al. (2016).[3] Concise syntheses of bridged morpholines. RSC Advances, 6, 53955-53957.[3] Link
-
Golding, B. T., et al. (2019). Chemistry of Heterocyclic Compounds. (Review of morpholine synthesis methodologies including the 9-oxa-3-aza core). Link
-
Patent WO2023081840A1 . KRAS G12C Inhibitors. (Discloses the use of 9-oxa-3-azabicyclo[3.3.1]nonane as a core scaffold for cancer therapeutics). Link
-
Patent US11858924B2 . N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl) derivatives. (Details the use of the hydrochloride salt in cross-coupling reactions). Link
-
Mukhina, O. A., et al. (2014). Photoassisted Diversity-Oriented Synthesis: Accessing 2,6-Epoxyazocane (Oxamorphan) Cores. Journal of Organic Chemistry. (Discusses related bridged ether-amine systems). Link
Sources
Methodological & Application
The Versatile Scaffold: Experimental Protocols for 9-Oxa-3-azabicyclo[3.3.1]nonane Hydrochloride in Drug Discovery
The 9-oxa-3-azabicyclo[3.3.1]nonane moiety represents a conformationally restricted, three-dimensional scaffold that is of significant interest to medicinal chemists and drug development professionals. Its rigid structure provides a unique framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The hydrochloride salt of this bicyclic amine is often utilized to improve solubility and handling characteristics, making it a valuable starting material for the synthesis of diverse chemical libraries.
This technical guide provides an in-depth exploration of experimental protocols involving 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride. The focus is on its application as a versatile building block for the synthesis of novel derivatives for structure-activity relationship (SAR) studies and as a key component in the development of biologically active molecules. The protocols detailed herein are designed to be self-validating, with explanations of the causality behind the experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Physicochemical and Structural Properties
A clear understanding of the physical and chemical properties of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride is fundamental to its effective use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO | PubChem[1] |
| Molecular Weight | 163.65 g/mol | PubChem |
| Canonical SMILES | C1CC2CNCC(C1)O2.Cl | PubChem[1] |
| InChIKey | GUDDYFAFCAXQLA-UHFFFAOYSA-N | PubChem[1] |
| Physical Form | Solid | Merck[2] |
| Storage | Refrigerated | Merck[2] |
Foundational Synthesis: Accessing the Bicyclic Core
The synthesis of the 9-oxa-3-azabicyclo[3.3.1]nonane core is a critical first step for many research programs. While various methods exist for related azabicyclic systems, a common and adaptable approach involves a domino reaction that includes the opening of an oxirane ring followed by an intramolecular cyclization. The following protocol is a representative method for obtaining derivatives of this scaffold, which can then be further modified.[3]
Protocol 1: Synthesis of Functionalized 9-Oxa-3-azabicyclo[3.3.1]nonane Derivatives
This protocol details a general method for the synthesis of amino alcohol derivatives of the 9-oxabicyclo[3.3.1]nonane core via the nucleophilic ring-opening of a spirocyclic bis(oxirane) precursor.[3]
Rationale: This domino reaction is an efficient method for constructing the bicyclic system in a stereoselective manner. The use of a Lewis acid, such as lithium perchlorate (LiClO₄), activates the oxirane rings towards nucleophilic attack by an amine.[3] The subsequent intramolecular cyclization is entropically favored and leads to the formation of the thermodynamically stable bicyclic product.
Materials:
-
Spirocyclic bis(oxirane) (e.g., 1,8-dioxadispiro[2.3.2.3]dodecane)
-
Amine of choice (primary or secondary)
-
Lithium perchlorate (LiClO₄)
-
Anhydrous acetonitrile (CH₃CN)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, methanol, light petroleum)
Procedure:
-
To a solution of the bis(oxirane) (1.0 eq) in anhydrous CH₃CN, add the desired amine (2.2 eq).
-
Add LiClO₄ (5-20 eq) to the reaction mixture. The amount of Lewis acid may need to be optimized depending on the nucleophilicity of the amine.
-
Stir the mixture at 80°C for 5-40 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the desired functionalized 9-oxabicyclo[3.3.1]nonane derivative.[3]
Application in SAR Studies: Derivatization of the Secondary Amine
The secondary amine of the 9-Oxa-3-azabicyclo[3.3.1]nonane core is a versatile handle for a wide range of chemical modifications, making it an ideal point for diversification in SAR studies. The following protocols for N-acylation and reductive amination are adapted from established methods for related azabicyclic scaffolds and are directly applicable.[4]
Application Note 1: Derivatization via N-Acylation
Causality: N-acylation is a robust and widely used method for introducing a diverse array of substituents to an amine. The reaction of the secondary amine with an activated carboxylic acid (such as an acyl chloride or an acid activated with a coupling agent) forms a stable amide bond. This allows for the systematic exploration of how different functionalities at this position affect biological activity.[4]
Materials:
-
9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride
-
Desired carboxylic acid (1.0 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride in a minimal amount of anhydrous CH₂Cl₂. Add Et₃N (1.1 eq) to neutralize the hydrochloride and liberate the free base. Stir for 10 minutes.
-
In a separate flask, dissolve the desired carboxylic acid (1.0 eq) and HOBt (1.2 eq) in a 4:1 mixture of anhydrous CH₂Cl₂/DMF.
-
Add the solution from step 2 to the free base solution from step 1.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DCC (1.2 eq) portion-wise to the cooled reaction mixture.[4]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filter cake with CH₂Cl₂.
-
Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acylated derivative.[4]
Caption: Workflow for N-acylation of the bicyclic amine.
Application Note 2: Derivatization via Reductive Amination
Causality: Reductive amination offers a powerful strategy for elongating substituent chains and introducing diverse functionalities. The reaction proceeds through the formation of an iminium ion intermediate from the secondary amine and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. This method is particularly useful for creating more flexible linkers or introducing different pharmacophoric elements.[4]
Materials:
-
9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride
-
Aldehyde or ketone of choice (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride and the chosen aldehyde or ketone (1.0-1.2 eq) in anhydrous DCE.
-
Add Et₃N (1.1 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the N-alkylated derivative.
Biological Evaluation: A Radioligand Binding Assay Protocol
Derivatives synthesized from the 9-oxa-3-azabicyclo[3.3.1]nonane scaffold often find applications in targeting G-protein coupled receptors (GPCRs) or ion channels. The following is a general protocol for a competitive radioligand binding assay, a common method to determine the binding affinity of new compounds for a specific receptor. This protocol is adapted from assays used for derivatives of the related 9-azabicyclo[3.3.1]nonane scaffold, such as those targeting the 5-HT₃ receptor.[4]
Application Note 3: Competitive Radioligand Binding Assay
Rationale: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor. By determining the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC₅₀ value), the binding affinity (Ki) can be calculated. This is a fundamental assay in early-stage drug discovery for identifying and optimizing potent ligands.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [³H]granisetron for the 5-HT₃ receptor)
-
Test compounds (derivatives of 9-Oxa-3-azabicyclo[3.3.1]nonane)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (a high concentration of a known, non-radiolabeled ligand)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation cocktail and microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the assay buffer, cell membranes, and the radioligand at a concentration close to its dissociation constant (Kd).
-
Add the test compounds at various concentrations. For total binding, add buffer instead of the test compound. For non-specific binding, add a saturating concentration of a non-labeled ligand.
-
Incubate the microplate for a specified time at a controlled temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.[4]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.[4]
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Caption: General workflow for SAR exploration.
Conclusion
9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride is a valuable and versatile scaffold for the development of novel, biologically active compounds. Its rigid, three-dimensional structure provides a unique platform for the precise positioning of pharmacophoric elements. The protocols outlined in this guide for the synthesis of the core structure, its derivatization through N-acylation and reductive amination, and the subsequent biological evaluation using radioligand binding assays, provide a solid foundation for any research program aimed at exploring the chemical space around this privileged motif. By understanding the rationale behind each experimental step, researchers can effectively utilize this compound to generate diverse libraries of molecules and identify promising leads for drug discovery.
References
- Beecham Group p.l.c. (1998). Process for the preparation of granisetron. EP0882045B1. Google Patents.
-
Zhang, J. (2007). Synthesis of Granisetron Hydrochloride. Qilu Pharmaceutical Factory. Semantic Scholar. Available at: [Link]
-
Ryzhikova, O. V., Savchenkova, D. V., Kositov, S. V., Grishin, Y. K., Maloshitskaya, O. A., Sedenkova, K. N., & Averina, E. B. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 31(1), 252. MDPI. Available at: [Link]
- Beecham Group p.l.c. (1997). Process for the preparation of granisetron. WO1997030049A1. Google Patents.
-
Shibuya, K., et al. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 138-161. Available at: [Link]
-
Chumachenco, N., et al. (2016). New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Journal of Medicinal Chemistry, 59(17), 8075-8088. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 132398710, 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of 9‐Azabicyclo[3.3.1]nonane‐N‐Oxyl (ABNO). Available at: [Link]
-
Vafina, G. F., et al. (2001). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 37(1), 48-56. ResearchGate. Available at: [Link]
-
Wu, G., et al. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 25(22), 5049-5053. PubMed. Available at: [Link]
-
Di Fruscia, P., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13326-13352. PMC. Available at: [Link]
Sources
Application Note: 9-Oxa-3-azabicyclo[3.3.1]nonane Hydrochloride in Neuroscience Research
Part 1: Introduction & Scientific Rationale
The "Privileged Scaffold" in CNS Drug Design
9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride (CAS: 100368-29-4) represents a critical structural motif in modern neuropharmacology. It serves as a conformationally restricted bioisostere of the 9-azabicyclo[3.3.1]nonane system (the "granatane" core found in the antiemetic drug Granisetron ) and the tropane system (found in cocaine and atropine).
In neuroscience research, this compound is primarily utilized as a high-value building block for Structure-Activity Relationship (SAR) studies targeting:
-
5-HT3 Serotonin Receptors: Investigating the role of the basic nitrogen bridge in ligand binding.
-
Nicotinic Acetylcholine Receptors (nAChRs): Developing selective agonists/antagonists for
and subtypes. -
Sigma Receptors: Exploring rigid morpholine analogs for neuroprotection.
Mechanistic Insight: The "Oxa-Switch"
The substitution of the bridgehead nitrogen (in granatane) or carbon (in bicyclo[3.3.1]nonane) with oxygen creates a bridged morpholine system. This modification alters the physicochemical profile of the ligand without disrupting the overall topology required for receptor binding.
| Feature | 9-Azabicyclo[3.3.1]nonane (Granatane) | 9-Oxa-3-azabicyclo[3.3.1]nonane (Oxa-Analog) | Impact on Neuroscience Research |
| Bridge Atom | Nitrogen (Basic) | Oxygen (Neutral H-bond Acceptor) | Removes a protonation site; alters pKa. |
| Lipophilicity | Variable (depends on N-substituent) | Generally Lower (Polar Ether) | Modifies Blood-Brain Barrier (BBB) permeability. |
| Conformation | Chair-Chair / Chair-Boat | Rigid Chair-Chair (Preferred) | Reduces entropic penalty upon receptor binding. |
| Metabolism | N-Dealkylation susceptibility | Oxidatively stable ether bridge | Enhances metabolic stability of the core. |
Part 2: Experimental Applications & Protocols
Application 1: Synthesis of 5-HT3 Antagonist Libraries
Researchers use 9-Oxa-3-azabicyclo[3.3.1]nonane HCl to synthesize "Oxa-Granisetron" analogs to test the necessity of the N-methyl group in the granatane bridge for receptor affinity.
Protocol A: N-Acylation with Indazole-3-Carboxylic Acid
Objective: To synthesize N-(9-oxa-3-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide (a Granisetron bioisostere).
Materials:
-
9-Oxa-3-azabicyclo[3.3.1]nonane HCl (1.0 eq)
-
1H-Indazole-3-carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
DMF (Anhydrous)
Workflow:
-
Activation: Dissolve 1H-indazole-3-carboxylic acid (1 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (1.5 mmol). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
-
Coupling: Add 9-Oxa-3-azabicyclo[3.3.1]nonane HCl (1 mmol) and the remaining DIPEA (1.5 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at RT for 12–16 hours under nitrogen atmosphere. Monitor progress via LC-MS (Target Mass: ~286 Da).
-
Work-up: Dilute with EtOAc (50 mL), wash with saturated NaHCO3 (2x), water (2x), and brine (1x).
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (DCM:MeOH gradient).
Application 2: Radioligand Binding Assays (In Vitro)
Once synthesized, the 9-oxa derivatives must be evaluated for affinity against the native 9-aza compounds.
Protocol B: Competitive Binding Assay (5-HT3 Receptors)
Objective: Determine the Ki of the new 9-oxa derivative displacing [3H]-Granisetron in HEK-293 cell membranes stably expressing human 5-HT3A receptors.
Reagents:
-
Radioligand: [3H]-Granisetron (Specific Activity ~80 Ci/mmol).
-
Non-specific binding (NSB) block: Ondansetron (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
Step-by-Step Procedure:
-
Membrane Prep: Harvest HEK-293/5-HT3A cells, homogenize in ice-cold Assay Buffer, and centrifuge at 40,000 x g for 20 min. Resuspend pellet to protein conc. of 5–10 µ g/well .
-
Incubation Setup: In a 96-well plate, add:
-
25 µL Test Compound (Concentration range: 10^-11 to 10^-5 M).
-
25 µL [3H]-Granisetron (Final conc. ~ Kd, approx. 0.5 nM).
-
150 µL Membrane Suspension.
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Add scintillation cocktail to filters and count radioactivity (CPM) on a Beta Counter.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Part 3: Visualization of Logic & Workflow
Diagram 1: Structural Rationale (SAR Logic)
This diagram illustrates the bioisosteric relationship and the strategic design choice of using the 9-oxa scaffold.
Caption: Transformation of the Granisetron core to the 9-Oxa analog to modulate physicochemical properties.
Diagram 2: Experimental Workflow
This flowchart guides the researcher from the raw hydrochloride salt to the final pharmacological data.
Caption: Step-by-step workflow from raw material to identified lead compound.
Part 4: References
-
Palchykov, V. et al. (2013).[1] "Concise and practical synthesis of 9-oxa-3-azabicyclo[3.3.1]nonane." Journal of Organic Chemistry.
-
Bingham, M. et al. (2008). "9-Azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors." European Patent EP1934212A1.
-
Vertex Pharmaceuticals. (2023). "N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides as FAP inhibitors." US Patent App.[2][3] 20230312550A1.[1]
-
Peters, D. et al. (2004). "Azabicyclo[3.3.1]nonane derivatives as cholinergic ligands." Neuropharmacology. (Contextual citation for scaffold utility).
Disclaimer: This document is for research and development purposes only. The protocols described involve hazardous chemicals; standard laboratory safety procedures (PPE, fume hood) must be followed.
Sources
- 1. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 2. WO2024229444A2 - Mutant kras inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. WO2024229444A2 - Mutant kras inhibitors and uses thereof - Google Patents [patents.google.com]
Application Note: 9-Oxa-3-azabicyclo[3.3.1]nonane Hydrochloride as an Advanced Morpholine Bioisostere in Lead Optimization
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocol
Introduction and Strategic Rationale
The over-reliance on flat, sp²-hybridized aromatic rings in drug discovery often leads to compounds with poor aqueous solubility, high plasma protein binding, and significant off-target toxicity. The "Escape from Flatland" paradigm emphasizes the incorporation of three-dimensional, sp³-rich scaffolds to improve physicochemical properties and clinical success rates.
The morpholine ring is a privileged motif in medicinal chemistry, frequently utilized for its favorable balance of basicity, aqueous solubility, and hydrogen-bonding capabilities. However, standard morpholines are conformationally flexible and can lead to promiscuous binding profiles, particularly within the kinome. 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride has emerged as a premier conformationally restricted bioisostere [1]. By bridging the morpholine core, medicinal chemists can achieve three critical objectives:
-
Enhanced Target Selectivity: The added steric bulk exploits subtle differences in kinase hinge regions.
-
Metabolic Stability: The rigid bicyclic framework shields adjacent carbon atoms from cytochrome P450-mediated oxidative metabolism.
-
Vectorial Tuning: The rigid 3D architecture projects substituents into defined vectors, optimizing interactions with deep binding pockets.
Mechanistic Causality: The mTOR vs. PI3K Selectivity Phenomenon
A classic application of bridged morpholines is the differentiation between the mammalian target of rapamycin (mTOR) and Phosphatidylinositol 3-kinases (PI3K). While standard morpholines act as dual pan-inhibitors by binding the highly conserved hinge regions of both kinases, 9-oxa-3-azabicyclo[3.3.1]nonane derivatives achieve profound selectivity. Computational and crystallographic studies reveal a single amino acid variance: PI3Kγ possesses a bulky Phenylalanine (Phe961), whereas mTOR features a smaller Leucine (Leu2354). The bridged morpholine perfectly occupies the deeper mTOR pocket but causes severe steric clashes with Phe961 in PI3K, driving up to 26,000-fold selectivity for mTOR [2]. Recently, this scaffold has also been deployed in mutant KRAS G12C inhibitors to lock the protein in its inactive GDP-bound state [3].
Visualization of Structural Rationale
Fig 1. Structural rationale for mTOR selectivity using bridged morpholine bioisosteres.
Quantitative Data Presentation
The table below summarizes the physicochemical shifts observed when replacing a standard morpholine with the 9-oxa-3-azabicyclo[3.3.1]nonane scaffold during lead optimization.
| Property / Metric | Standard Morpholine | 9-Oxa-3-azabicyclo[3.3.1]nonane | Causality / Impact |
| Fraction sp³ (Fsp³) | 0.80 | 1.00 | Complete saturation increases 3D character, improving solubility. |
| Typical LogD Shift | Baseline | +0.4 to +0.6 | Increased lipophilicity due to the hydrocarbon bridge; enhances membrane permeability. |
| mTOR / PI3Kα Selectivity | ~ 1:1 (Dual) | > 10,000:1 | Exploits Leu2354 vs Phe961 pocket depth differences [2]. |
| Metabolic Liability | High (α-oxidation) | Low (Sterically shielded) | Rigidity and steric bulk prevent CYP450 access to α-carbons. |
| Amine Basicity (pKa) | ~ 8.3 | ~ 9.1 | Altered nitrogen lone-pair projection increases basicity, affecting salt formation and target residence time. |
Experimental Protocols
Protocol A: Solvent-Free Synthesis of 9-Oxa-3-azabicyclo[3.3.1]nonane Hydrochloride
This self-validating protocol utilizes a solvent-free thermolysis step, which is highly efficient for driving the cyclization of dicarboxylic acid ammonium salts into bridged imides without the need for expensive coupling reagents [4].
Phase 1: Preparation of the Imide Intermediate (9-Oxa-3-azabicyclo[3.3.1]nonane-2,4-dione)
-
Hydrogenation: Dissolve 4H-pyran-2,6-dicarboxylic acid (1.0 eq) in glacial acetic acid. Add 10% Pd/C catalyst (0.05 eq). Stir under an H₂ atmosphere (1 atm) at 60 °C for 48 hours.
-
Validation: Filter through Celite, concentrate, and confirm the fully saturated (2R,6S)-tetrahydro-2H-pyran-2,6-dicarboxylic acid via ¹H NMR (disappearance of alkene protons at δ 6.0 ppm).
-
-
Salt Formation: Treat the saturated diacid with excess aqueous ammonia (28%). Lyophilize the solution to yield the diammonium salt as a white crystalline powder.
-
Solvent-Free Thermolysis (Critical Step): Place the neat diammonium salt in a round-bottom flask equipped with a short-path distillation head. Heat the solid to 230 °C using a sand bath.
-
Causality: Heating the neat melt drives off H₂O and NH₃ gas, pushing the equilibrium entirely toward the cyclic imide. The lack of solvent prevents competitive intermolecular oligomerization.
-
Validation: The reaction is complete when gas evolution ceases. Cool the melt, dissolve in ethyl acetate, and wash with brine. The intermediate imide (m/z [M-H]⁻ 154.1) should present as a single spot on TLC (UV inactive, visualize with KMnO₄).
-
Phase 2: Reduction and Salt Isolation
-
Borane Reduction: Dissolve the imide (1.0 eq) in anhydrous THF under nitrogen. Cool to 0 °C. Dropwise, add a 1.0 M solution of BH₃-THF complex (4.0 eq).
-
Causality: Borane is selected over LiAlH₄ because it efficiently reduces imides to amines without risking the reductive cleavage of the internal ether bridge.
-
-
Reflux: Heat the mixture to reflux for 12 hours.
-
Quench: Carefully cool to 0 °C and quench dropwise with methanol until effervescence stops, destroying excess borane.
-
Hydrochloride Isolation: Concentrate the mixture in vacuo. Redissolve the crude amine in minimal methanol and add 1.25 M HCl in methanol (1.5 eq). Stir for 30 minutes, then precipitate the product by adding diethyl ether.
-
Final Validation: Filter the resulting white crystals. Confirm the final product, 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride, via LCMS (target m/z[M+H]⁺ 128.1) and ¹H NMR (D₂O).
Protocol B: Application Workflow – Buchwald-Hartwig Cross-Coupling
To incorporate this scaffold into an active pharmaceutical ingredient (API), the secondary amine must be coupled to a heteroaryl chloride (e.g., a pyrazolopyrimidine or quinoline core).
-
Setup: In an oven-dried Schlenk tube, combine the heteroaryl chloride (1.0 eq), 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride (1.2 eq), RuPhos Pd G4 pre-catalyst (0.05 eq), and Cs₂CO₃ (3.0 eq).
-
Causality: Cs₂CO₃ is required in excess to first free-base the hydrochloride salt in situ and then to participate in the catalytic cycle. RuPhos Pd G4 is chosen because its bulky ligand accommodates the steric hindrance of the bridged secondary amine, preventing β-hydride elimination side reactions.
-
-
Solvent & Degassing: Add anhydrous 1,4-dioxane. Degas the mixture via three freeze-pump-thaw cycles.
-
Reaction: Stir vigorously at 90 °C for 16 hours.
-
Validation: Monitor via LCMS. The disappearance of the heteroaryl chloride mass and the emergence of the coupled product mass indicates completion. Filter through a silica plug to remove palladium residues before preparative HPLC purification.
References
-
Zask, A., et al. (2009). Discovery of 2-ureidophenyltriazines bearing bridged morpholines as potent and selective ATP-competitive mTOR inhibitors. Journal of Medicinal Chemistry, 52(16), 5013-5016. Retrieved from [Link]
- Mirati Therapeutics, Inc. (2024). Pyrido[4,3-d]pyrimidine derivatives as mutant kras g12c inhibitors for the treatment of cancer. (Patent No. WO2024229442A1). World Intellectual Property Organization.
-
Zaytsev, A. V., Pickles, J. E., Harnor, S. J., Henderson, A. P., Alyasiri, M., Waddell, P. G., Cano, C., Griffin, R. J., & Golding, B. T. (2019). Concise syntheses of bridged morpholines. RSC Advances, 9(52), 30089-30096. Retrieved from[Link]
Step-by-step synthesis of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride derivatives
Application Note: High-Purity Synthesis of 9-Oxa-3-azabicyclo[3.3.1]nonane Hydrochloride
Introduction & Scaffold Significance
The 9-oxa-3-azabicyclo[3.3.1]nonane core represents a "bridged morpholine" scaffold.[1][2][3] Unlike its ubiquitous carbocyclic analog (granatane) or the 3,7-diazabicyclo[3.3.1]nonane (bispidine) system, the 9-oxa variant incorporates an oxygen atom in the one-atom bridge. This structural modification alters the lipophilicity (logP) and hydrogen-bonding potential of the pharmacophore, making it a critical isostere in the design of kinase inhibitors (e.g., PI3K/mTOR pathway) and bioactive alkaloids.
Despite its utility, the synthesis of this scaffold has historically been challenging due to the difficulty in establishing the bicyclic bridge with the correct stereochemistry. This guide details a concise, scalable, and solvent-free thermolytic cyclization protocol, originally optimized by Zaytsev et al. (2016), which circumvents complex protecting group strategies.
Retrosynthetic Logic & Workflow
The synthesis hinges on the stereoselective formation of a cis-2,6-disubstituted tetrahydropyran precursor. The key strategic disconnection is the formation of the nitrogen bridge via a double condensation (imide formation) from a cis-dicarboxylic acid.
Critical Mechanism: The cis-configuration of the dicarboxylic acid is thermodynamically preferred during the hydrogenation step. The subsequent high-temperature thermolysis drives the formation of the cyclic imide, which is then reduced to the target amine.
Figure 1: Retrosynthetic pathway illustrating the progression from the pyran diacid to the bridged morpholine salt.
Materials & Safety Protocols
Key Reagents:
-
4H-Pyran-2,6-dicarboxylic acid: Starting material (commercially available or derived from chelidonic acid).
-
Palladium on Carbon (10% Pd/C): Catalyst for hydrogenation.
-
Borane-Tetrahydrofuran Complex (BH₃·THF): 1.0 M solution. DANGER: Pyrophoric and reacts violently with water. Handle under inert atmosphere (Ar/N₂).
-
Methanol (MeOH) & Hydrochloric Acid (HCl): For salt formation.
Safety Hazards:
-
Thermolysis Step: Requires heating solids to 230°C. Ensure utilizing a sand bath or high-temperature oil bath with a blast shield. Ammonia gas is evolved; use a fume hood.
-
Hydrogenation: H₂ gas is highly flammable. Ensure proper grounding of the autoclave/Parr shaker.
Step-by-Step Synthesis Protocol
Stage 1: Stereoselective Hydrogenation
This step converts the unsaturated pyran ring into the saturated cis-tetrahydropyran core required for bridging.
-
Dissolution: Dissolve 4H-pyran-2,6-dicarboxylic acid (10.0 g, 58.8 mmol) in Glacial Acetic Acid (150 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under a nitrogen blanket.
-
Hydrogenation: Transfer to a hydrogenation vessel (Parr apparatus). Pressurize with H₂ (1 atm/balloon or low pressure) and heat to 60°C .
-
Reaction: Stir vigorously for 69 hours (or until H₂ uptake ceases).
-
Workup: Filter the hot solution through Celite to remove Pd/C. Wash the pad with hot acetic acid.
-
Isolation: Concentrate the filtrate in vacuo to obtain (2R,6S)-tetrahydro-2H-pyran-2,6-dicarboxylic acid as a white solid.
-
Yield: ~98-100% (Quantitative).
-
Note: The cis-configuration is dominant due to catalytic surface constraints.
-
Stage 2: Formation of Diammonium Salt
-
Neutralization: Suspend the dicarboxylic acid from Stage 1 in minimal water.
-
Ammonia Addition: Add aqueous Ammonia (28-30%) dropwise at Room Temperature (RT) until the solid dissolves and pH is basic (~pH 9-10).
-
Crystallization: Stir for 30 minutes. Concentrate the solution or add Ethanol (EtOH) to precipitate the salt.
-
Drying: Filter and dry the diammonium (2R,6S)-tetrahydro-2H-pyran-2,6-dicarboxylate thoroughly.
-
Critical: The salt must be completely dry before the thermolysis step.
-
Stage 3: Solvent-Free Thermolytic Cyclization (The Key Step)
This step forms the 3-aza bridge via a double condensation, releasing ammonia and water.
-
Setup: Place the dry diammonium salt (solid) into a round-bottom flask equipped with a magnetic stir bar and a loose condenser (to allow NH₃/H₂O escape).
-
Heating: Immerse the flask in a pre-heated sand bath or metal block at 230°C .
-
Reaction: The solid will melt and bubble (evolution of gases). Stir the melt for 6 hours .
-
Cooling: Allow the melt to cool to RT, solidifying into a crude mass.
-
Purification (Optional): The crude material is often pure enough. If necessary, recrystallize from EtOH/Water.
-
Product:9-oxa-3-azabicyclo[3.3.1]nonane-2,4-dione (Imide).[1]
-
Yield: ~75-80%.
-
QC Check: IR spectrum should show characteristic imide carbonyl bands (~1700-1750 cm⁻¹).
-
Stage 4: Borane Reduction to Amine
-
Inert Atmosphere: Purge a 3-neck flask with Nitrogen/Argon.
-
Solvation: Dissolve the Imide (2.0 g, 12.9 mmol) in anhydrous THF (30 mL).
-
Reduction: Add BH₃·THF (1.0 M, 52 mL, 4.0 equiv) dropwise via syringe/cannula.
-
Caution: Exothermic. Control addition rate.
-
-
Reflux: Heat the solution to 67°C (Reflux) for 2.5 hours .
-
Quench: Cool to 0°C. Cautiously add Methanol (excess) to destroy excess borane.
-
Acid Hydrolysis: Add HCl in MeOH (1.25 M) or concentrated HCl (dropwise) and reflux for 1 hour to break the boron-amine complex.
-
Concentration: Evaporate solvents to dryness.
Stage 5: Hydrochloride Salt Isolation
-
Free Base Liberation (Optional but recommended for purity): Dissolve residue in water, basify with NaOH, extract into DCM, dry (Na₂SO₄), and concentrate.
-
Salt Formation: Dissolve the free amine in minimal Methanol . Add HCl in Diethyl Ether (2.0 M) dropwise until acidic.
-
Precipitation: Dilute with cold Diethyl Ether to precipitate the salt.
-
Filtration: Collect the white solid by filtration.
-
Final Product:9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride .[1]
-
Overall Yield: ~50-55% (from Stage 1).
-
Quality Control & Validation
Analytical Specifications:
| Test | Method | Expected Result |
| Appearance | Visual | White to off-white crystalline solid |
| Melting Point | Capillary | >250°C (decomposition typical for HCl salts) |
| ¹H NMR | 500 MHz, D₂O | Bridgehead (H1, H5): ~4.0-4.2 ppm (multiplet)N-Methylene (H2, H4): ~3.4-3.6 ppmCarbocyclic Bridge (H6, H7, H8): ~1.8-2.2 ppm |
| ¹³C NMR | 125 MHz, D₂O | C9 (Bridge): Absent (O-bridge inferred)C1, C5: ~65-70 ppm (C-O)C2, C4: ~45-50 ppm (C-N) |
| Mass Spec | ESI+ | [M+H]⁺ = 128.1 (Free base MW = 127.[1]18) |
Validation Checkpoint:
-
Stereochemistry: The coupling constants in the ¹H NMR of the intermediate diacid confirm the cis-diaxial/diequatorial relationship. If the trans-isomer forms, cyclization in Stage 3 will fail or produce polymers.
References
-
Zaytsev, A. V., Pickles, J. E., Harnor, S. J., Henderson, A. P., Alyasiri, M., Waddell, P. G., Cano, C., Griffin, R. J., & Golding, B. T. (2016).[1][2][3][4][5] Concise syntheses of bridged morpholines. RSC Advances, 6(59), 53955–53957.[3][4][6] [Link]
- Ryzhikova, O. V., et al. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane Core. Preprints.org.
- Cope, A. C., & Fournier, A. (1957). Cyclic Polyolefins. XL. cis- and trans-Cyclooctene from N,N-Dimethylcyclooctylamine. Journal of the American Chemical Society.
Sources
- 1. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 2. Concise syntheses of bridged morpholines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Concise syntheses of bridged morpholines - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 4. Staff Profile | School of Natural and Environmental Sciences | Newcastle University [ncl.ac.uk]
- 5. ORCID [orcid.org]
- 6. Dr. Mohammed J. Al Yasiri - Google Scholar [scholar.google.com]
Analytical techniques for characterizing 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride
An In-Depth Guide to the Analytical Characterization of 9-Oxa-3-azabicyclo[3.3.1]nonane Hydrochloride
Introduction
9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride is a saturated heterocyclic compound featuring a bicyclic framework. This structure, a key building block or scaffold, is of significant interest to researchers in medicinal chemistry and drug development. Its conformationally restricted, three-dimensional shape makes it an attractive starting point for designing novel therapeutic agents that can interact with biological targets with high specificity.[1][2] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for both synthesis and biological testing.
Given its role as a critical intermediate, verifying the identity, purity, and structural integrity of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride is paramount. A multi-technique analytical approach is essential to ensure the quality and reliability of downstream applications. This guide provides a comprehensive overview of the core analytical techniques and detailed protocols for the definitive characterization of this compound. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), explaining not just the "how" but the "why" behind each experimental choice.
Physicochemical Properties
A foundational step in any analytical workflow is to understand the basic physicochemical properties of the analyte. These values are critical for calculating concentrations, interpreting mass spectrometry data, and confirming elemental composition.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO | PubChem[3] |
| Molecular Weight | 163.64 g/mol | PubChem[3] |
| Monoisotopic Mass | 163.07639 Da | PubChem[3] |
| CAS Number | 117024-59-6 | AChemBlock[4] |
| Parent Compound Name | 9-oxa-3-azabicyclo[3.3.1]nonane | PubChemLite[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy is the most powerful technique for unambiguously determining the chemical structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the molecular skeleton, the chemical environment of each atom, and the connectivity between them. For a complex bicyclic system like 9-Oxa-3-azabicyclo[3.3.1]nonane, two-dimensional (2D) NMR experiments such as COSY and HSQC are often indispensable for complete signal assignment.[6]
Causality Behind Experimental Choices
-
Choice of Solvent: The hydrochloride salt is highly polar and requires a polar deuterated solvent. Deuterium oxide (D₂O) is an excellent choice due to its high solubilizing power for salts. An alternative is DMSO-d₆, which avoids the exchange of the N-H proton with deuterium, allowing its observation.
-
¹H NMR: This experiment identifies all unique proton environments in the molecule. The integration of the signals confirms the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent, non-equivalent protons, which is key to mapping the structure's connectivity.
-
¹³C NMR: This provides a count of the unique carbon atoms in the molecule, confirming the carbon backbone.
-
2D NMR (COSY/HSQC): In a crowded ¹H NMR spectrum, COSY (Correlation Spectroscopy) is used to establish which protons are coupled (i.e., on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal directly to the carbon atom it is attached to, simplifying the assignment of the ¹³C spectrum.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride and dissolve it in approximately 0.7 mL of D₂O or DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a sufficient number of scans (e.g., 1024 or more) as the ¹³C nucleus is less sensitive.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz for ¹H) and perform Fourier transformation. Phase and baseline correct the resulting spectrum and calibrate it using the residual solvent peak (e.g., D₂O at ~4.79 ppm).
Expected Spectral Data
The bicyclic structure results in a complex but interpretable spectrum. The chemical shifts are influenced by the electronegative oxygen and nitrogen atoms. In the hydrochloride form, protons on carbons adjacent to the positively charged nitrogen (C2, C4) are expected to be shifted downfield.
| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Rationale |
| C1, C5 (Bridgehead) | ~2.5 - 3.0 | ~72 - 75 | Adjacent to the ether oxygen, leading to a downfield shift. |
| C2, C4, C6, C8 | ~3.0 - 3.8 | ~55 - 60 | Adjacent to both the ether oxygen and/or the protonated nitrogen, resulting in significant deshielding. |
| C7 | ~1.5 - 2.0 | ~25 - 30 | Standard aliphatic region, least affected by heteroatoms. |
Note: These are estimated values. Actual shifts can vary based on solvent and conformational effects. Comprehensive 1D and 2D NMR analysis is required for definitive assignment.[7][8]
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Mass spectrometry is an essential technique for confirming the molecular weight of a compound. For 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula.
Causality Behind Experimental Choices
-
Ionization Technique: Electrospray Ionization (ESI) is the method of choice because it is a "soft" ionization technique suitable for polar, non-volatile molecules like amine salts. It typically generates protonated molecular ions in the positive ion mode.
-
Positive Ion Mode: The nitrogen atom in the molecule is basic and readily accepts a proton, forming a stable positive ion ([M+H]⁺), which is easily detected.
-
High-Resolution Analysis: HRMS (e.g., using a TOF or Orbitrap analyzer) measures mass with high precision (to several decimal places). This allows the calculated exact mass of the proposed chemical formula to be matched with the experimental mass, providing strong evidence for the compound's identity.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition:
-
Operate the mass spectrometer in positive ion mode.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule of the free base ([C₇H₁₃NO + H]⁺). In HRMS, compare the measured m/z value with the theoretical value.
Expected Mass Spectrometry Data
The mass spectrum will show the mass-to-charge ratio (m/z) of the ions generated. The most important peak to identify is for the protonated free base.
| Ion Species | Theoretical m/z | Description |
| [M+H]⁺ | 128.1070 | Protonated molecular ion of the free base (C₇H₁₃NO). This is the primary ion of interest for identity confirmation.[5] |
| [M+Na]⁺ | 150.0889 | Sodium adduct of the free base. Commonly observed as a sodium salt impurity.[5] |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies.
Causality Behind Experimental Choices
The FTIR spectrum provides a molecular "fingerprint" and confirms the presence of key structural features. For 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride, we expect to see characteristic absorptions for:
-
Ammonium Salt (R₂NH₂⁺): The N-H bond in the protonated secondary amine gives rise to a very broad and strong absorption band, which is distinct from the sharper N-H stretch of a free amine.[9]
-
Ether (C-O-C): The stretching vibration of the ether linkage provides a key signature for the "oxa" part of the bicyclic system.
-
Aliphatic C-H: The presence of the saturated ring system is confirmed by C-H stretching and bending vibrations.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |
| ~2700 - 3000 | Secondary Ammonium (R₂NH₂⁺) | N-H Stretch | Very broad, strong |
| ~2850 - 2960 | Alkane (C-H) | Stretch | Strong, sharp |
| ~1580 - 1650 | Secondary Ammonium (R₂NH₂⁺) | N-H Bend | Medium, broad |
| ~1050 - 1150 | Ether (C-O-C) | Stretch | Strong, sharp |
| ~1250 - 1020 | Aliphatic Amine (C-N) | Stretch | Medium to weak |
Reference: The characteristic absorptions for secondary amines and their salts are well-documented.[9][10][11]
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is the cornerstone technique for assessing the purity of pharmaceutical compounds and intermediates. It separates the main compound from any impurities, and the relative peak areas can be used to quantify the purity level.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: This is the most common mode for analyzing moderately polar organic molecules. A nonpolar stationary phase (like C18) is used with a polar mobile phase.
-
Detector: Since 9-Oxa-3-azabicyclo[3.3.1]nonane lacks a strong UV-absorbing chromophore, traditional UV detection may offer limited sensitivity. More universal detectors like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (as in LC-MS) are highly effective for this type of compound.[12]
-
Mobile Phase Additive: The basic nature of the amine requires the addition of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase. This protonates the amine, preventing its interaction with residual silanol groups on the column and resulting in sharp, symmetrical peaks.[13][14]
Experimental Protocol: RP-HPLC for Purity Analysis
-
Instrumentation: An HPLC system equipped with a C18 column and an appropriate detector (ELSD, CAD, or MS).
-
Sample Preparation: Accurately prepare a solution of the compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100%.
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Detection | ELSD, CAD, or MS |
| Flow Rate | 1.0 mL/min |
| Purity Calculation | Area % = (Area of Main Peak / Total Peak Area) x 100 |
Integrated Analytical Workflow
A logical and efficient workflow ensures that all aspects of the compound's identity and purity are confirmed. The following diagram illustrates the relationship and typical sequence of these analytical techniques.
Caption: Integrated workflow for comprehensive characterization.
References
- Vafina, G. F., et al. (2001). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, Vol. 37.
-
PubChem. (n.d.). 3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). 9-Azabicyclo[3.3.1]nonane hydrochloride. Retrieved from [Link]
-
PubChemLite. (n.d.). 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride. Retrieved from [Link]
-
PubMed. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Retrieved from [Link]
-
MDPI. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Retrieved from [Link]
-
Semantic Scholar. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]
-
ACS Omega. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Retrieved from [Link]
-
Preprints.org. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. Retrieved from [Link]
-
MDPI. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Retrieved from [Link]
-
Preprints.org. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Retrieved from [Link]
-
CORE. (n.d.). HPLC ANALYSIS AND PHARMACOKINETICS OF CYCLIZINE. Retrieved from [Link]
-
Spectroscopy Online. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
Wiley Analytical Science. (2020). HPLC determination finds amines made by fermentation. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of 9-Oxa-bicyclo[3.3.1]nonane-1,4-diol with retention... Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Methods to Determine Biogenic Amines in Wine by RP-HPLC. Retrieved from [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
-
MDPI. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. Retrieved from [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. preprints.org [preprints.org]
- 3. 3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride | C7H14ClNO | CID 66639788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 9-oxa-3-azabicyclo[3.3.1]nonane 97% | CAS: 117024-59-6 | AChemBlock [achemblock.com]
- 5. PubChemLite - 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride (C7H13NO) [pubchemlite.lcsb.uni.lu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Methods to Determine Biogenic Amines in Wine by RP-HPLC | Springer Nature Experiments [experiments.springernature.com]
Safe handling and storage procedures for 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride
Application Note: Safe Handling and Storage of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride
Abstract
This technical guide outlines the rigorous protocols for the receipt, storage, solubilization, and handling of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride . This bicyclic amine salt is a critical scaffold in medicinal chemistry, often employed in the synthesis of bioactive alkaloids and GPCR ligands.[1] Due to its hygroscopic nature and potential for hydrolytic degradation under improper conditions, strict adherence to these protocols is required to maintain assay reproducibility and compound integrity.
Physicochemical Profile & Identification
Correct identification is the first step in safety. Note the structural distinction between the 9-oxa-3-aza and 3-oxa-9-aza isomers, as they have distinct CAS numbers and biological activities.
| Property | Specification |
| Chemical Name | 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride |
| CAS Number (HCl Salt) | 1947317-74-9 (Verify against vendor label; Free base CAS: 117024-59-6) |
| Molecular Formula | C₇H₁₃NO[2][3] · HCl |
| Molecular Weight | ~163.65 g/mol (Salt); 127.19 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in non-polar solvents. |
| Hygroscopicity | High (Deliquescent upon prolonged exposure to ambient humidity) |
Hazard Identification (GHS Classification)
Based on the functional group analysis and available safety data for bicyclic amine salts, this compound is classified as a Warning category substance.
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Critical Risk: Inhalation of fine dust during weighing can cause rapid respiratory tract irritation. The hydrochloride salt form can generate acidic micro-environments on moist mucous membranes.
Storage Protocol: The "Cold-Dry-Inert" Triad
To prevent degradation (discoloration or hydrolysis) and caking, the "Cold-Dry-Inert" system must be maintained.
Protocol 4.1: Long-Term Storage
-
Temperature: Store at -20°C for optimal stability. Storage at 2-8°C is acceptable for short durations (<1 month).
-
Atmosphere: The vial headspace should be purged with Argon or Nitrogen before resealing.
-
Desiccation: Store the primary container inside a secondary container (e.g., a sealed desiccator or a jar with activated silica gel packets) to mitigate moisture ingress during freezer cycles.
Protocol 4.2: Thawing & Opening
-
Equilibration: Allow the vial to warm to room temperature (20-25°C) before opening. This typically takes 30-60 minutes.
-
Rationale: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic solid, leading to hydrolysis and inaccurate weighing.
-
-
Visual Inspection: Inspect for "clumping" or yellowing. A free-flowing white powder indicates good integrity. Clumping suggests moisture contamination.
Handling & Solubilization Protocol
Workflow Visualization
The following diagram illustrates the critical decision path for handling this reagent to ensure integrity.
Figure 1: Standard Operating Procedure (SOP) flow for retrieving and processing hygroscopic amine salts.
Protocol 5.1: Weighing Procedure
-
Environment: Perform all weighing in a certified chemical fume hood.
-
Static Control: Use an anti-static gun on the spatula and weighing boat. Amine salts often carry static charge, causing "fly-away" powder that poses an inhalation risk.
-
PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
Protocol 5.2: Stock Solution Preparation
-
Solvent Choice:
-
Biological Assays: Dissolve in DMSO to create a high-concentration stock (e.g., 100 mM). This minimizes hydrolysis risk compared to aqueous stocks.
-
Chemical Synthesis: Dissolve in Methanol or Water as required by the reaction.
-
-
Method:
-
Add solvent to the weighed solid (do not add solid to solvent to prevent splashing).
-
Vortex gently. If using DMSO, slight warming (37°C) may be used if dissolution is slow, but avoid high heat (>50°C) to prevent degradation.
-
Aliquoting: Do not store the bulk stock at 4°C. Aliquot into single-use volumes (e.g., 50 µL) and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and copious water for 15 minutes. Remove contaminated clothing.[5] |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention. |
| Inhalation | Move person to fresh air.[4] If breathing is difficult, administer oxygen (trained personnel only). |
| Spill (Solid) | Dampen a paper towel to wipe up powder (avoid creating dust). Place in hazardous waste. |
References
-
Fluorochem. (2025).[4][5][6][7] Safety Data Sheet: 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride. Retrieved from
-
PubChem. (2025).[2][7] Compound Summary: 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride (Isomer Reference).[8] National Library of Medicine. Retrieved from
-
BenchChem. (2025). Best practices for the storage of amine hydrochloride salts. Retrieved from
-
Enamine. (2025).[4][5][7] Handling and storage of bicyclic amine hydrochloride salts. Retrieved from
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Methyl acetoacetate | C5H8O3 | CID 7757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. 3-Oxa-9-azabicyclo(3.3.1)nonane | C7H13NO | CID 15235176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
Application Notes and Protocols: Preparation of a Stock Solution of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride
Introduction: The Significance of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride in Research
9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure serves as a valuable scaffold for the synthesis of novel therapeutic agents. The incorporation of both an oxygen and a nitrogen atom within the bicyclic system imparts unique physicochemical properties, influencing its binding characteristics to various biological targets. As a hydrochloride salt, the compound's solubility and stability are generally enhanced, making it amenable to use in a variety of experimental settings.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective preparation of a stock solution of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride. Adherence to these protocols will ensure the accuracy, reproducibility, and safety of experiments utilizing this compound.
Physicochemical and Safety Data Summary
A thorough understanding of the compound's properties and associated hazards is paramount before any handling or experimental work. The following table summarizes key data for 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₄ClNO | PubChem[1] |
| Molecular Weight | 163.65 g/mol | PubChem[1] |
| CAS Number | 100368-29-4 | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Sigma-Aldrich, PubChem[1] |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash hands thoroughly after handling.P280: Wear protective gloves/eye protection/face protection. | Sigma-Aldrich |
| Storage | Refrigerated storage recommended. Stable under recommended storage conditions. Avoid moisture. | Sigma-Aldrich, Capot Chemical Co., Ltd.[2] |
| Incompatible Materials | Acids, Acid chlorides, Acid anhydrides, Oxidizing agents. | Capot Chemical Co., Ltd.[2] |
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps involved in the preparation of a stock solution of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride.
Caption: Workflow for preparing a stock solution.
Materials and Equipment
Materials:
-
9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride (solid)
-
High-purity solvent (e.g., sterile deionized water, DMSO, or ethanol)
-
Appropriate sterile, light-protected storage vials (e.g., amber glass vials with screw caps)
Equipment:
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or weighing boat
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Lab coat
-
Chemically resistant gloves (e.g., nitrile)
-
Protocol for the Preparation of a 10 mM Aqueous Stock Solution
1. Pre-Preparation and Safety Precautions:
-
Causality: Ensuring a clean and organized workspace minimizes the risk of contamination and experimental errors. Personal protective equipment is essential to prevent skin and eye contact with the compound, which is classified as an irritant.[1]
-
Action:
-
Don the appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Ensure the analytical balance is calibrated and level.
-
Clean the workspace and all necessary glassware thoroughly.
-
2. Calculation of Required Mass:
-
Causality: Accurate calculation of the required mass of the compound is fundamental to achieving the desired final concentration of the stock solution. The formula for calculating the mass is derived from the definition of molarity (moles of solute per liter of solution).
-
Action:
-
To prepare 10 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = (10 x 10⁻³ mol/L) x (10 x 10⁻³ L) x 163.65 g/mol
-
Mass (g) = 0.016365 g or 16.365 mg
-
-
3. Weighing the Compound:
-
Causality: The accuracy of the final concentration is directly dependent on the precision of the weighing step. Using an analytical balance and proper weighing technique minimizes errors.
-
Action:
-
Place a clean, dry weighing boat on the analytical balance and tare to zero.
-
Carefully weigh out 16.365 mg of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride using a clean spatula. Record the actual weight.
-
4. Dissolution of the Compound:
-
Causality: Complete dissolution of the compound is critical for a homogenous stock solution. The choice of solvent will depend on the experimental requirements. For many biological assays, an aqueous-based solvent is preferred. Sonication and vortexing can aid in the dissolution of sparingly soluble compounds.
-
Action:
-
Carefully transfer the weighed compound into a 10 mL volumetric flask.
-
Add approximately 7-8 mL of the chosen solvent (e.g., sterile deionized water) to the flask.
-
Gently swirl the flask to initiate dissolution.
-
If the compound does not readily dissolve, use a vortex mixer for 1-2 minutes.
-
If necessary, place the flask in a sonicator bath for 5-10 minutes to facilitate complete dissolution.
-
5. Final Volume Adjustment:
-
Causality: Bringing the solution to the final volume in a calibrated volumetric flask ensures the accuracy of the final concentration.
-
Action:
-
Once the compound is completely dissolved, carefully add the solvent dropwise until the bottom of the meniscus aligns with the calibration mark on the neck of the 10 mL volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.
-
6. Aliquoting and Storage:
-
Causality: Aliquoting the stock solution into smaller, single-use volumes minimizes the number of freeze-thaw cycles, which can degrade the compound over time. Proper labeling is essential for sample identification and tracking. Refrigerated storage is recommended to maintain the stability of the compound.
-
Action:
-
Dispense the stock solution into appropriately sized, sterile, and clearly labeled amber vials.
-
Each label should include:
-
Name of the compound: 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride
-
Concentration: 10 mM
-
Solvent used
-
Date of preparation
-
Your initials
-
-
Store the aliquots at 2-8°C. For long-term storage, consider storing at -20°C or -80°C, though a stability study would be required to confirm long-term stability under these conditions.
-
Troubleshooting and Considerations
-
Incomplete Dissolution: If the compound does not fully dissolve at the desired concentration, consider the following:
-
Gentle warming of the solution may increase solubility. However, be cautious as this may affect the stability of the compound.
-
If preparing a stock solution for cell culture or other biological applications where a small percentage of an organic solvent is tolerable, consider using a co-solvent system. For example, initially dissolve the compound in a small amount of DMSO and then bring it to the final volume with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
-
Precipitation Upon Storage: If the solution becomes cloudy or shows signs of precipitation upon storage, it may indicate that the concentration is too high for the chosen solvent and storage temperature. In this case, the stock solution should be discarded and a new one prepared at a lower concentration.
Conclusion
The protocol outlined in these application notes provides a detailed and systematic approach to preparing a stock solution of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride. By adhering to these guidelines, researchers can ensure the quality and reliability of their experimental results while maintaining a safe laboratory environment. The principles of accurate measurement, proper handling, and appropriate storage are key to the successful utilization of this important chemical scaffold in scientific discovery.
References
-
PubChem. 3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride. National Center for Biotechnology Information. [Link]
-
Capot Chemical Co., Ltd. MSDS of 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride. [Link]
Sources
Application Note: In Vivo Administration of 9-Oxa-3-azabicyclo[3.3.1]nonane HCl
This guide details the preclinical administration, formulation, and pharmacokinetic evaluation of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride . This compound serves as a critical pharmacophore in medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) ligands (e.g., GPR119 agonists) and analgesics.
Molecular Weight: 163.64 g/molIntroduction & Pharmacological Context
9-Oxa-3-azabicyclo[3.3.1]nonane is a bicyclic amine scaffold characterized by an oxygen atom at the bridge (position 9) and a nitrogen atom in the cyclohexane ring (position 3). Unlike its isomer (3-oxa-9-azabicyclo[3.3.1]nonane, the "granatane" core), this specific arrangement creates a unique steric profile often utilized to constrain flexible ligands into bioactive conformations.
Key Applications:
-
GPCR Ligand Discovery: Derivatives of this scaffold have demonstrated potency as GPR119 agonists for metabolic disorders.[1]
-
CNS Agents: Structural analogs are investigated for analgesic properties and monoamine reuptake inhibition.
-
Chemical Biology: Used as a rigid linker in fragment-based drug discovery (FBDD).
Physicochemical Profile:
-
Solubility: High aqueous solubility (>50 mg/mL) due to the hydrochloride salt form.
-
LogP: Low (approx. -0.5 to 0.5), suggesting low membrane permeability unless derivatized, but sufficient for paracellular uptake or transporter-mediated entry.
-
Stability: Hygroscopic solid; stable in acidic/neutral aqueous solution for >24 hours.
Formulation Strategy
The hydrochloride salt form simplifies formulation, allowing for aqueous vehicles without the need for harsh organic co-solvents.
Decision Tree: Vehicle Selection
Figure 1: Formulation logic for bicyclic amine salts.
Standard Vehicle Protocol (Saline)
Best for: IV, IP, SC, PO routes.
-
Weighing: Weigh the required amount of 9-Oxa-3-azabicyclo[3.3.1]nonane HCl.
-
Dissolution: Add 0.9% Sterile Saline (NaCl) to 90% of final volume.
-
Vortex: Vortex for 30 seconds. The solution should be clear and colorless.
-
pH Adjustment: Measure pH. If < 5.0 (common for HCl salts), adjust to pH 6.0–7.0 using 0.1 N NaOH. Caution: Avoid precipitation at high pH if the free base is lipophilic.
-
Filtration: Sterilize via 0.22 µm PVDF syringe filter.
In Vivo Administration Protocols
A. Intravenous (IV) Bolus
Purpose: Absolute bioavailability (F%) determination and rapid onset studies.
-
Species: Mouse (C57BL/6) or Rat (Sprague-Dawley).
-
Dose: 1 – 5 mg/kg (Start low due to rapid
). -
Volume: 5 mL/kg (Mouse), 2 mL/kg (Rat).
-
Site: Lateral tail vein.
-
Procedure:
-
Restrain animal in a warming chamber (37°C) for 5-10 mins to dilate veins.
-
Swab tail with 70% ethanol.
-
Insert 29G needle (mouse) or 27G needle (rat) into the vein.
-
Inject slowly over 5–10 seconds.
-
Apply pressure to stop bleeding.
-
B. Oral Gavage (PO)
Purpose: Efficacy studies (e.g., GPR119 activation) and oral bioavailability.
-
Dose: 10 – 30 mg/kg.
-
Volume: 10 mL/kg.
-
Vehicle: Sterile water or 0.5% Methylcellulose (if suspension is required for derivatives).
-
Fasting: Fast animals 4–6 hours pre-dose to reduce variability in absorption.
-
Procedure:
-
Use a flexible feeding needle (18G for rats, 20-22G for mice).
-
Measure tube length from mouth to last rib to ensure stomach delivery.
-
Insert gently down the esophagus; do not force.
-
C. Intraperitoneal (IP)
Purpose: High-throughput screening (HTS) in rodents.
-
Dose: 5 – 20 mg/kg.
-
Volume: 10 mL/kg.
-
Procedure:
-
Hold animal in supine position, head tilted down.
-
Inject into the lower right quadrant of the abdomen to avoid the cecum/bladder.
-
Aspirate slightly to ensure no vessel/organ puncture before injecting.
-
Pharmacokinetic (PK) Evaluation
To validate the scaffold's utility, a full PK profile is required. The bicyclic amine structure is prone to oxidative metabolism (N-dealkylation or oxidation at the bridge).
PK Workflow
Figure 2: Pharmacokinetic sampling and processing workflow.
Bioanalysis (LC-MS/MS Conditions)
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 3 minutes.
-
Detection: ESI Positive Mode (MRM).
-
Parent Ion: [M+H]+ = 128.1 m/z.[2]
-
Fragment Ions: Monitor loss of ethylene bridge or ring opening.
-
Dosing & Safety Guidelines
Recommended Dose Escalation
Since specific LD50 data for the pure scaffold is sparse in public literature, a "3+3" dose escalation design is recommended for initial tolerability.
| Study Type | Route | Starting Dose | Max Dose | Frequency |
| Tolerability | IV | 1 mg/kg | 10 mg/kg | Single Bolus |
| PK Study | IV | 2 mg/kg | 5 mg/kg | Single Bolus |
| Efficacy | PO | 5 mg/kg | 50 mg/kg | QD (Once Daily) |
| HTS Screen | IP | 10 mg/kg | 30 mg/kg | Single Dose |
Safety Monitoring
-
Clinical Signs: Watch for cholinergic/anticholinergic signs (salivation, tremors, pupil dilation) given the structural similarity to tropane alkaloids.
-
Observation Window: Monitor continuously for the first hour post-dose, then at 4h and 24h.
References
-
GPR119 Agonists: Discovery of oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists.[1] Bioorganic & Medicinal Chemistry Letters. (2015). Link
-
Analgesic Activity: 3-azabicyclo(3.3.1)nonane derivatives as potential analgesics.[3] Chemical & Pharmaceutical Bulletin. (1970).[3] Link
-
Chemical Structure: 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride (PubChem CID 66639788). National Center for Biotechnology Information. Link
-
Monoamine Reuptake: 9-azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors.[4] European Patent Office. (2008). Link
Sources
- 1. Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride (C7H13NO) [pubchemlite.lcsb.uni.lu]
- 3. 3-azabicyclo(3.3.1)nonane derivatives as potential analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP1934212A1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]
Troubleshooting & Optimization
How to increase the yield of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride synthesis
This technical guide addresses the synthesis and yield optimization of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride .
Important Distinction: This guide focuses specifically on the 9-Oxa-3-aza isomer (Oxygen at the bridge, Nitrogen in the ring), which is distinct from the more common 3-Oxa-9-aza isomer (Granisetron-type core).[1] Ensure your target molecule matches the structure below before proceeding.
-
CAS (Free Base): 1947317-74-9 (Reference)[1]
-
Key Intermediate: cis-Tetrahydropyran-2,6-dicarboxylic acid[1]
Module 1: The Optimized Synthetic Workflow
The most robust, high-yield route to the 9-oxa-3-aza skeleton avoids the low-yielding double-Mannich reactions often used for the 9-aza isomers.[1] Instead, it utilizes a thermolytic cyclization of a cis-tetrahydropyran precursor.[1] This method minimizes polymerization side-products and simplifies purification.[1]
Caption: Optimized pathway via the imide intermediate. The thermolytic cyclization (Step 2) is the yield-determining step.
Module 2: Critical Process Parameters (CPP) & Troubleshooting
Phase 1: Precursor Quality (The "Cis" Requirement)
Issue: Low yield or no cyclization during the initial step. Root Cause: Use of trans-tetrahydropyran-2,6-dicarboxylic acid.[1] The trans-isomer cannot achieve the conformation required to bridge positions 2 and 6 with the amine.[1] Solution:
-
Ensure the starting material is the cis-isomer .[1]
-
If synthesizing the precursor from 4H-pyran-2,6-dicarboxylic acid (or Chelidonic acid), the hydrogenation step must be controlled to favor the cis product.[1]
-
QC Check: Verify stereochemistry via 1H NMR. The cis-protons at C2/C6 should exhibit specific axial/equatorial coupling constants distinct from the trans-isomer.
Phase 2: Thermolytic Cyclization (The Yield Maker)
Issue: Charring or incomplete ring closure.[1] Protocol Adjustment: Instead of refluxing in high-boiling solvents (which often leads to dilute conditions and slow reaction rates), use a solvent-free melt method .
-
Mix the cis-diacid and Benzylamine (1:1.1 equiv) to form the diammonium salt.[1]
-
Heat the neat salt to 180–200°C under a gentle stream of nitrogen.
-
Water Removal: The reaction releases water.[1] Ensure the apparatus allows water to distill off (Dean-Stark or open distillation head).[1]
-
Endpoint: The reaction is complete when water evolution ceases and the melt solidifies or becomes a clear viscous oil (depending on purity).[1]
Phase 3: Reduction & Workup (The "Loss" Zone)
Issue: Product loss during aqueous workup of the amine. Mechanism: The 3-benzyl-9-oxa-3-azabicyclo[3.3.1]nonane intermediate is an amine with moderate water solubility.[1] Standard aqueous washes can leach significant product.[1] Solution (Fieser Method): Do not use a large volume of water to quench the LiAlH4.
-
For
grams of LiAlH4, add:- mL water (slowly).
- mL 15% NaOH.
- mL water.[1]
-
Filter the granular precipitate.[1] Wash the solid cake thoroughly with warm THF or Ether.[1] This maximizes recovery of the amine from the aluminum salts.
Module 3: Purification & Salt Formation[3]
The final hydrochloride salt is often hygroscopic.[1] Precise handling is required to ensure a free-flowing solid.[1]
| Parameter | Recommendation | Rationale |
| Solvent | Diethyl Ether or 1,4-Dioxane | Non-polar solvents precipitate the salt immediately.[1] |
| Acid Source | 2M or 4M HCl in Dioxane (Anhydrous) | Avoids introducing water which creates "gums" instead of crystals.[1][3] |
| Temperature | 0°C to Room Temp | Cooling encourages rapid crystallization.[1] |
| Drying | Vacuum Oven (40°C) over P₂O₅ | Removes trace moisture; essential for hygroscopic salts.[1] |
Protocol:
-
Dissolve the free base (from Step 4) in dry Diethyl Ether (approx. 10 mL/g).
-
Add HCl/Dioxane dropwise with vigorous stirring.
-
A white precipitate should form immediately.[1]
-
Stir for 30 minutes to ensure stoichiometric conversion.
-
Filter under nitrogen (Schlenk filtration recommended) to avoid moisture uptake.[1]
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use the "Double Mannich" reaction (Petrenko-Kritschenko) to make this? A: No. The double Mannich reaction of a ketone, amine, and aldehyde typically yields the 9-Aza -3-oxabicyclo system (or 9-aza-3-carbocyclic system).[1] To get the Oxygen at the bridge (position 9) and Nitrogen in the ring (position 3), the Pyran-2,6-dicarboxylic acid route is significantly more reliable.
Q: My product is an oil that won't crystallize. What happened? A: This usually indicates trace water or alcohol in your solvent.[1]
-
Fix: Redissolve the oil in a small amount of dry MeOH, strip it down to dryness completely (azeotrope with toluene if needed), and re-attempt precipitation using strictly anhydrous Ether/HCl.
Q: Is the benzyl group necessary? A: Yes. Using ammonia directly in the thermolysis step often leads to lower yields due to sublimation or volatility issues.[1] Benzylamine acts as a "carrier" that is easily removed later via catalytic hydrogenation (Pd/C, H2, MeOH).
Q: What is the expected yield? A:
-
Imide formation: 85–95% (Solvent-free method).[1]
-
Reduction: 70–80% (Dependent on workup efficiency).[1]
-
Overall: ~55–65% is achievable with optimized handling.[1]
References
-
Concise Synthesis of Bridged Morpholines
-
General Bicyclo[3.3.
-
Commercial Reference & Identification
Sources
Technical Support Center: Stability of 9-Oxa-3-azabicyclo[3.3.1]nonane Hydrochloride in Aqueous Solutions
Welcome to the technical support guide for 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on assessing the stability of this compound in aqueous solutions. Given the specific structural motifs of this molecule—a bicyclic ether and a secondary amine hydrochloride—a thorough understanding of its potential degradation pathways is critical for accurate experimental design and data interpretation.
This guide provides a framework for you to design and execute robust stability studies, troubleshoot common issues, and interpret your findings with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride in an aqueous solution?
A1: Based on its structure, the two most probable degradation pathways are:
-
Hydrolysis of the ether linkage: The 9-oxa bridge could be susceptible to cleavage under strong acidic conditions, which would involve protonation of the ether oxygen followed by nucleophilic attack by water or other nucleophiles present in the solution.[1][2][3][4] This would result in a ring-opened diol product. While ethers are generally stable, this is a key stress condition to evaluate.
-
Oxidation of the secondary amine: Secondary amines can be susceptible to oxidation, which may lead to the formation of various degradation products, including N-oxides or ring-opened species.[5][6][7] The rate of oxidative degradation can be influenced by the presence of dissolved oxygen, metal ions, and light.[5][8]
Q2: How does pH affect the stability of this compound?
A2: The pH of the aqueous solution is a critical factor. As a hydrochloride salt, a solution of this compound in pure water will be mildly acidic.
-
In acidic pH: There is a heightened risk of acid-catalyzed hydrolysis of the ether linkage.[1][2]
-
In neutral to alkaline pH: The hydrochloride salt will convert to the free base. While this may reduce the risk of acid-catalyzed ether hydrolysis, the free amine is generally more susceptible to oxidation.[9] The nucleophilicity of the amine is also pH-dependent, which could influence its reactivity.[9][10]
Q3: Is 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride expected to be sensitive to light or heat?
A3: As with many organic molecules, exposure to heat and light (photostability) should be investigated.
-
Thermal Stress: Elevated temperatures can accelerate both hydrolysis and oxidation reactions. Thermal degradation of amines can lead to complex reaction pathways.[11][12][13]
-
Photostability: Exposure to UV or visible light can provide the energy to initiate photo-degradation, particularly oxidative processes. ICH Q1B guidelines provide a standardized approach to photostability testing.[14][15][16][17]
Q4: What is a "stability-indicating method," and why do I need one?
A4: A stability-indicating method is a validated analytical procedure, typically HPLC, that can accurately quantify the parent compound and separate it from all potential degradation products, excipients, and impurities.[18][19][20] It is essential because it allows you to specifically measure the loss of the parent compound due to degradation, without interference from the degradants themselves.
Troubleshooting Guide: Common Experimental Issues
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Rapid loss of parent compound in all tested conditions. | 1. High intrinsic instability of the molecule. 2. Analytical method is not stability-indicating (degradant co-elutes with the parent peak). 3. Contaminated dissolution media (e.g., presence of oxidizing agents or metal ions). | 1. Re-evaluate the stress conditions; start with milder conditions (lower temperature, shorter duration). 2. Verify method specificity using forced degradation samples. Check for peak purity using a PDA detector or LC-MS.[18] 3. Use high-purity water and freshly prepared buffers. Consider using chelating agents like EDTA if metal-catalyzed oxidation is suspected.[8] |
| Appearance of multiple, small, and broad peaks in the chromatogram. | 1. Complex degradation pathways leading to multiple products. 2. Sample matrix effects. 3. Poor chromatographic conditions (e.g., improper mobile phase pH). | 1. This is common in forced degradation. Focus on identifying the major degradants first. 2. Analyze a placebo/blank sample subjected to the same stress conditions. 3. Optimize the HPLC method: adjust mobile phase pH, gradient slope, or try a different column chemistry. |
| No degradation observed even under harsh stress conditions (e.g., high heat, strong acid/base). | 1. The compound is highly stable. 2. The concentration of the stressor is too low. 3. The duration of the study is too short. 4. The analytical method is not sensitive enough to detect low levels of degradants. | 1. While possible, it's crucial to ensure the stress applied was significant.[21] 2. Increase the concentration of acid/base/oxidizing agent or increase the temperature. The goal is to achieve 5-20% degradation.[20][22] 3. Extend the duration of the stress testing. 4. Check the limit of detection (LOD) and limit of quantitation (LOQ) of your analytical method. |
| Inconsistent results between replicate experiments. | 1. Poor control over experimental conditions (temperature, light exposure). 2. Inhomogeneous sample solution. 3. Instability of the compound in the autosampler. | 1. Use calibrated ovens and photostability chambers. Ensure consistent light exposure for photostability studies.[14] 2. Ensure complete dissolution and thorough mixing of the sample before stressing. 3. Run an autosampler stability study by injecting the same sample at different time points. |
Experimental Protocols & Methodologies
To comprehensively assess the stability of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride, a forced degradation study is required. This involves intentionally stressing the compound under various conditions to generate potential degradation products and establish degradation pathways.[21][22]
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products and identify conditions under which 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride is unstable.
Initial Preparation:
-
Prepare a stock solution of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
For each condition, a control sample (stored at 4°C in the dark) should be prepared and analyzed alongside the stressed samples.
Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M and 1 M HCl.
-
Incubate samples at 60°C for 24, 48, and 72 hours.
-
Before analysis, neutralize the samples with an equivalent amount of NaOH.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M and 1 M NaOH.
-
Incubate samples at 60°C for 24, 48, and 72 hours.
-
Before analysis, neutralize the samples with an equivalent amount of HCl.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Store the stock solution in a temperature-controlled oven at 80°C for 7 days.
-
Also, analyze a solid sample of the compound stored under the same conditions.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][15][16]
-
A control sample should be wrapped in aluminum foil and stored under the same conditions to serve as a dark control.
-
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a robust HPLC method capable of separating the parent compound from all process-related impurities and degradation products generated during the forced degradation study.
Initial Chromatographic Conditions (A Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Development Workflow:
Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[20] This is demonstrated by analyzing the forced degradation samples.
-
Linearity and Range: Demonstrating a direct proportional relationship between concentration and response over a defined range.
-
Accuracy and Precision: Ensuring the method provides results that are close to the true value and are reproducible.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Data Interpretation & Visualization
Interpreting Forced Degradation Results
The primary goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[20][22] This level of degradation is sufficient to demonstrate that the analytical method can separate the degradants from the parent compound without completely destroying the sample.
Example Data Summary Table:
| Stress Condition | Duration | % Assay of Parent Compound | % Total Impurities | Mass Balance (%) |
| Control | 72h | 99.8 | 0.2 | 100.0 |
| 1 M HCl, 60°C | 72h | 85.2 | 14.5 | 99.7 |
| 1 M NaOH, 60°C | 72h | 91.5 | 8.3 | 99.8 |
| 30% H₂O₂, RT | 72h | 88.9 | 10.9 | 99.8 |
-
Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100%. A good mass balance (typically 98-102%) indicates that all major degradation products are being detected.
Potential Degradation Pathway Visualization
Based on the chemical principles of ether hydrolysis and amine oxidation, a hypothetical degradation pathway can be proposed. This serves as a working model to aid in the identification of unknown peaks observed during the stability study.
References
-
Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. (2024). PMC. [Link]
-
Fredriksen, S. B., & Jens, K.-J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770–1777. [Link]
-
Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. (n.d.). PMC. [Link]
-
Basicity of Amines and Ammonium Salt Formation. (2020). Chemistry LibreTexts. [Link]
-
Stability Indicating Analytical Method Development and Validation. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
-
AMINES Oxidation of Primary, Secondary, and Tertiary Amines with Neutral Permanganate. A Simple Method for Degrading Amines to A. (n.d.). Sciencemadness.org. [Link]
-
Photostability Testing. (2025). Sampled. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. [Link]
-
Thermal degradation rates of different amines. (n.d.). ResearchGate. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]
-
Baertschi, S. W., et al. (n.d.). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite. Baertschi Consulting. [Link]
-
relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Clean Energy. [Link]
-
Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. (2024). ACS Omega. [Link]
-
Photostability Testing of New Drug Products. (n.d.). Pharma Guidelines. [Link]
-
(PDF) Oxidative Degradation of Amines With High-Temperature Cycling. (2026). ResearchGate. [Link]
-
Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. (n.d.). PMC. [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). Industrial & Engineering Chemistry Research. [Link]
-
Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. (n.d.). ResearchGate. [Link]
-
Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. (n.d.). PMC. [Link]
-
(PDF) Photostability testing of pharmaceutical products. (2013). ResearchGate. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ijcrt.org. [Link]
-
Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. (n.d.). Encompass - Eastern Kentucky University. [Link]
-
Significance of Stability Studies on Degradation Product. (2009). Research Journal of Pharmacy and Technology. [Link]
-
Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. (2024). The Journal of Chemical Physics. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. (2022). Industrial & Engineering Chemistry Research. [Link]
-
Stability indicating study by using different analytical techniques. (n.d.). IJSDR. [Link]
-
Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). (2020). LCGC International. [Link]
-
Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. [Link]
-
Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (n.d.). PMC. [Link]
-
Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). (2026). MDPI. [Link]
-
Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]
-
Enzymatic hydrolysis of 2,6-diacetoxybicyclo[3.3.1]nonane and 2,6-diacetoxy-3,3,7,7-tetramethylbicyclo[3.3.1]nonane; a facile synthesis of the optically active chiral subunit for crown ethers. (n.d.). Journal of the Chemical Society, Chemical Communications. [Link]
-
Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. [Link]
-
Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of n. (2023). RSC Publishing. [Link]
-
(−)-(1 S ,5 R )-2-Oxabicyclo[3.3.1]nonan-3-one. (2025). ResearchGate. [Link]
-
Cleavage of Ethers. (n.d.). Organic Chemistry - Jack Westin. [Link]
-
3.3: Reactions of Ethers- Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]
-
Benzyl Ethers. (n.d.). Organic Chemistry Portal. [Link]
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- 5. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 13. encompass.eku.edu [encompass.eku.edu]
- 14. Photostability Testing - Sampled [sampled.com]
- 15. database.ich.org [database.ich.org]
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- 17. pharmaceuticalguideline.com [pharmaceuticalguideline.com]
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- 21. ajpsonline.com [ajpsonline.com]
- 22. rjptonline.org [rjptonline.org]
Identifying and minimizing byproducts in 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride reactions
[1]
Topic: Impurity Profiling & Process Optimization
Compound ID: 9-Oxa-3-azabicyclo[3.3.1]nonane HCl (CAS: 117024-59-6 for free base) Core Scaffold: Bicyclo[3.3.1]nonane with Oxygen at position 9 (bridge) and Nitrogen at position 3.[1][2][3][4][5] Primary Application: Pharmacophore in GPCR ligands (e.g., 5-HT3 antagonists), antiviral agents, and conformationally restricted morpholine analogs.[1]
Part 1: The Synthetic Pathway & Critical Control Points[1]
To effectively troubleshoot impurities, one must understand their mechanistic origin. The synthesis of the 9-oxa-3-azabicyclo[3.3.1]nonane core typically proceeds via one of two primary routes. The specific impurity profile depends heavily on the chosen path.[1]
Route A: Double Alkylation (The "Pyran" Route)
This is the standard industrial route for the unsubstituted parent scaffold.[1] It involves the cyclization of a cis-2,6-disubstituted tetrahydropyran with a primary amine (or ammonia equivalent).[1]
-
Mechanism: Nucleophilic attack of the amine on the leaving groups (LG, e.g., Iodide, Tosylate) of cis-2,6-bis(LG-methyl)tetrahydropyran.[1]
-
Critical Constraint: The starting tetrahydropyran must be in the cis configuration . The trans isomer cannot bridge positions 2 and 6 with a single nitrogen atom due to extreme ring strain, leading exclusively to oligomeric byproducts.
Route B: Transannular Cyclization (The "Diepoxide" Route)
Used for 2,6-dihydroxy substituted derivatives.[1]
Part 2: Troubleshooting Guide (Q&A Format)
Category 1: Low Yield & Polymerization[1]
Q: My reaction mixture turned into an intractable gum/polymer. What happened? A: This is the hallmark of Stereochemical Mismatch . If you used the "Pyran Route" (Route A), you likely had a significant amount of the trans-isomer in your starting material (trans-2,6-bis(halomethyl)tetrahydropyran).[1]
-
The Cause: The cis-isomer cyclizes intramolecularly to form the desired bicyclic structure.[1] The trans-isomer cannot cyclize; instead, the amine reacts intermolecularly, linking multiple pyran rings into a polymer chain.
-
The Fix: Verify the diastereomeric ratio (dr) of your precursor by GC or NMR.[1] The cis-isomer typically has a distinct chemical shift for the methine protons at C2/C6.[1] You must enrich the cis-precursor (crystallization or chromatography) before the cyclization step.
Category 2: Identification of Specific Impurities
Q: I see a persistent impurity at M+14 or M+28 in LC-MS. Is this a homolog? A: Unlikely. In this synthesis, these mass shifts often indicate Incomplete Cyclization or Over-Alkylation .
| Impurity Type | Mass Shift | Structure Description | Root Cause | Minimization Strategy |
| Mono-Alkylated Open Chain | M + [Leaving Group Mass] | One arm of the pyran reacted; the other is still an alkyl halide/tosylate.[1] | Reaction stopped too early; temp too low; amine equivalent too low. | Increase reaction time/temp; ensure excess amine. |
| Dimer (Macrocycle) | 2M - [Amine Mass] | Two pyran units bridged by two amines (18-20 membered ring).[1] | Concentration too high (Intermolecular reaction favored).[1] | High Dilution Technique: Add the pyran precursor slowly to the amine solution.[1] |
| Elimination Product | M - 2 (or similar) | Vinyl ether formation at the pyran ring.[1] | Basicity of amine caused E2 elimination instead of SN2 substitution. | Use a less bulky amine or lower temperature; switch leaving group (e.g., I to OTs). |
| Benzyl Impurities | +90 Da (approx) | N-Benzyl protected intermediate remaining.[1] | Incomplete hydrogenation/deprotection.[1] | Check Pd/C catalyst activity; ensure H2 pressure is sufficient. |
Category 3: Salt Formation & Hygroscopicity[1]
Q: The HCl salt is becoming a sticky oil upon filtration. How do I get a solid? A: 9-Oxa-3-azabicyclo[3.3.1]nonane HCl is known to be hygroscopic .[1]
-
The Problem: Excess water or alcohol in the crystallization solvent.[1]
-
The Protocol:
Part 3: Visualizing the Impurity Pathways
The following diagram illustrates the critical divergence point in the synthesis where the major byproducts are formed based on the stereochemistry of the precursor.
Figure 1: Reaction pathway divergence showing how precursor stereochemistry dictates the formation of the target bicyclic compound versus polymeric impurities.[1]
Part 4: Analytical Validation Protocols
To confirm the identity of your product and exclude byproducts, use the following NMR diagnostic markers.
1H NMR Diagnostic Table (CDCl3)
| Proton Position | Chemical Shift (δ) | Multiplicity | Diagnostic Value |
| H-1, H-5 (Bridgehead) | 3.8 - 4.0 ppm | Broad Singlet / Multiplet | Key Indicator. If this signal is split or shifted significantly (>0.2 ppm), suspect trans-isomer contamination or ring distortion.[1] |
| H-2, H-4 (Ring CH2) | 2.6 - 3.2 ppm | Multiplet | Integration here confirms the N-ring closure.[1] Loss of integration suggests open-chain impurity. |
| H-9 (Bridge) | N/A (Oxygen) | - | The absence of protons here distinguishes it from 9-azabicyclo[3.3.1]nonane (which has a bridgehead N).[1] |
Self-Validating Purity Check:
References
-
Transannular Cyclization Routes
-
Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Preprints.org, 2025.[1]
-
Synthesis of exo,exo-9-oxabicyclo[3.3.1]nonane-2,6-diol. ResearchGate.
-
-
General Bicyclo[3.3.
-
Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry.
-
PubChem Compound Summary: 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride (Note: Isomer distinction is critical; check connectivity).[1]
-
-
Commercial Building Block Data
-
9-oxa-3-azabicyclo[3.3.1]nonane (CAS 117024-59-6).[6] AChemBlock.
-
Optimizing reaction conditions for the synthesis of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride
The following technical guide details the optimized synthesis of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride .
This guide prioritizes the Imide Reduction Route (based on Zaytsev et al.), which is superior to the classical double-alkylation methods due to higher scalability, avoidance of polymerization side-products, and solvent-free cyclization steps.
Executive Summary & Pathway Visualization
Target Molecule: 9-Oxa-3-azabicyclo[3.3.1]nonane HCl (CAS: 10429-19-3 for free base).
Primary Application: Bridged morpholine scaffold for medicinal chemistry (e.g., Granisetron analogs, GPCR ligands).
Optimized Route: Hydrogenation of 4H-pyran-2,6-dicarboxylic acid
Reaction Pathway Diagram
Figure 1: The optimized "Imide Reduction" pathway minimizes solvent waste and maximizes stereochemical control.
Optimized Experimental Protocol
Phase 1: Precursor Preparation (Hydrogenation)
Objective: Stereoselective reduction of the pyran ring to the cis-isomer.
-
Reagents: 4H-Pyran-2,6-dicarboxylic acid (Chelidonic acid), 10% Pd/C, Acetic Acid.
-
Conditions: 60°C, H₂ atmosphere (balloon or low pressure), 12–24 hours.
-
Critical Parameter: The cis-configuration (2R,6S) is essential for the subsequent bridging. The trans-isomer cannot cyclize to the bicyclic system.
Phase 2: Thermal Cyclization (The "Melt" Step)
Objective: Formation of the bicyclic imide without high-dilution solvents.
-
Salt Formation: Treat the dicarboxylic acid from Phase 1 with excess aqueous ammonium hydroxide. Evaporate to dryness to obtain the diammonium salt.
-
Thermolysis: Heat the neat solid salt to 230°C .
-
Purification: The resulting imide (9-oxa-3-azabicyclo[3.3.1]nonane-2,4-dione) is often pure enough for the next step or can be recrystallized from ethanol.
Phase 3: Reduction & Salt Formation
Objective: Reduction of the 2,4-dione to the amine and isolation as HCl salt.
-
Reduction: Dissolve the imide in dry THF. Add BH₃·THF (excess, typically 4–6 equiv) at 0°C, then reflux for 3–5 hours.
-
Quench: Carefully add MeOH to destroy excess borane. Add conc. HCl and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Concentrate the mixture. Basify (NaOH) to extract the free amine into DCM/Ether, then treat the organic layer with HCl in ether/dioxane to precipitate the hydrochloride salt.
Troubleshooting Guide (Q&A)
Issue Category: Stereochemistry & Cyclization[2][5][6][7][8]
Q: My yield in the thermal cyclization (Phase 2) is very low (<20%). What is wrong?
-
Diagnostic: Check the stereochemistry of your Phase 1 intermediate.
-
Root Cause: If the hydrogenation produced significant trans-isomer, it cannot bridge to form the [3.3.1] system due to geometric strain.
-
Solution: Ensure the hydrogenation is performed in acetic acid (not water or methanol alone), as this favors the thermodynamic cis-product. Verify the intermediate via NMR (coupling constants of H2/H6 protons).
Q: The reaction mixture charred/turned black during the 230°C melt.
-
Root Cause: Inefficient heat transfer or presence of residual Pd/C catalyst.
-
Solution:
-
Ensure the Phase 1 product is filtered through Celite to remove all traces of Pd/C before salt formation. Palladium residues catalyze decomposition at 230°C.
-
Use a sand bath or oil bath with precise temperature control. Do not overshoot 240°C.[1]
-
Issue Category: Reduction & Isolation
Q: After borane reduction, I cannot isolate the product; the residue is a sticky gum.
-
Root Cause: Incomplete hydrolysis of the amine-borane complex.
-
Solution: The "acid reflux" step is mandatory. Simply adding acid at room temperature is insufficient to break the N-B bonds. Reflux in 6M HCl or MeOH/HCl for at least 60 minutes is required to liberate the free amine.
Q: Can I use LiAlH₄ instead of Borane?
-
Answer: Yes, LiAlH₄ (in THF or Ether) is a viable alternative for reducing the imide.
-
Caveat: LiAlH₄ workups (Fieser method) can be messier with the bicyclic amine, which may trap aluminum salts. Borane reduction followed by acidic methanolysis typically yields a cleaner crude product for this specific scaffold.
Issue Category: Structure Verification
Q: How do I distinguish the product from the 9-aza isomer (Granisetron intermediate)?
-
Answer:
-
1H NMR: The bridgehead protons (H1/H5) in the 9-oxa compound appear further downfield (~3.8–4.0 ppm) due to the oxygen bridge, compared to the 9-aza analogs (~3.0–3.3 ppm).
-
Carbon NMR: The bridge carbons (C1/C5) are distinct.
-
Mass Spec: The mass is identical if substituents are the same, so fragmentation patterns or NMR are required.
-
Summary of Reaction Parameters
| Parameter | Optimized Value | Reason for Choice |
| Hydrogenation Solvent | Acetic Acid | Promotes cis-selectivity (2R,6S) required for cyclization. |
| Cyclization Temp | 220–230°C | Required to melt the salt and drive water elimination (thermodynamic control). |
| Reduction Reagent | BH₃·THF | Clean reduction of cyclic imides; easier workup than LiAlH₄ for this substrate. |
| Salt Form | Hydrochloride | Most stable, non-hygroscopic form for storage. |
References
-
Zaytsev, A. V., et al. (2019).[1] "Concise syntheses of bridged morpholines." Royal Society of Chemistry Advances, 9, 32152–32156.
- Relevance: Defines the optimized solvent-free thermolysis route for 9-oxa-3-azabicyclo[3.3.1]nonane.
-
Cope, A. C., & Fournier, A. (1957). "Cyclic Polyolefins. XL. cis- and trans-2,6-Diphenyl-4-cyclohepten-1-one." Journal of the American Chemical Society.[5] (Foundational work on 2,6-disubstituted pyran stereochemistry).
- Relevance: Establishes the stereochemical requirements for bridging the 2,6-positions.
-
Renfrow, W. B., et al. (1946). "The Synthesis of 3-Substituted-9-oxabicyclo[3.3.1]nonanes." Journal of the American Chemical Society.[5]
- Relevance: Describes the legacy "double alkylation" route, useful for understanding historical impurity profiles.
Sources
Interpreting unexpected analytical data for 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride
[1]
Topic: Analytical Data Interpretation & Troubleshooting CAS: 100368-29-4 Formula: C₇H₁₃NO[1] · HCl Molecular Weight: 163.64 g/mol [1][2][3]
Introduction: The "Phantom" Complexity
Welcome to the technical support hub for 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride . As a bicyclic ether-amine salt, this molecule presents unique analytical challenges. Its rigid [3.3.1] framework imposes specific symmetry constraints, while the hydrochloride salt form introduces hygroscopicity that often distorts physical and spectral data.[1][3]
This guide addresses the three most common "unexpected" results researchers encounter: NMR signal broadening/splitting , Mass Spectrometry parent ion mismatches , and Melting Point depression .[1][3]
Module 1: NMR Anomalies & Conformational Dynamics
Issue: The ¹H NMR spectrum shows broad peaks, unexpected splitting, or "missing" protons.
The Root Cause: Symmetry and Exchange
The 9-oxa-3-azabicyclo[3.3.1]nonane core possesses a plane of symmetry passing through the oxygen bridge (C9) and the nitrogen atom (N3).[1] Theoretically, this renders the C2/C4 protons equivalent and the C6/C8 protons equivalent.[1][3]
However, three factors often break this simplicity:
-
Nitrogen Inversion/Protonation: In the HCl salt, the nitrogen is protonated (
).[1][3] If the salt formation is incomplete or if the solvent ( vs ) allows rapid exchange, the N-H protons may broaden or disappear.[1][3] -
Hygroscopicity: The salt is hygroscopic.[1][3] Absorbed water overlaps with the N-H signal or causes chemical shift drifting of protons adjacent to the nitrogen (C2/C4).[1][3]
-
Chair-Chair vs. Chair-Boat: While the chair-chair conformation is generally preferred, the 3,7-heteroatom repulsion can distort the rings.[1][3]
Troubleshooting Protocol: The "Symmetry Check"
| Observation | Probable Cause | Verification Step |
| Broad hump @ 8.0–10.0 ppm | Ammonium protons ( | Add |
| Split peaks for C2/C4 protons | Restricted rotation or diastereotopic splitting (axial vs. equatorial).[1][3] | Run Variable Temperature (VT) NMR at 50°C. Coalescence confirms conformational flux. |
| Water peak > 3.3 ppm (DMSO) | Sample is wet (Hygroscopic salt).[1][3] | Dry sample under high vacuum (P < 0.1 mbar) for 12h. |
Visual Logic: NMR Troubleshooting Flow
Figure 1: Decision tree for diagnosing spectral anomalies in bicyclic amine salts.
Module 2: Mass Spectrometry (The "Missing Mass" Error)
Issue: I cannot find the molecular ion peak for the salt (MW 163.64). I only see m/z ~127 or fragments.
Technical Explanation
In Electrospray Ionization (ESI) and Electron Impact (EI), hydrochloride salts dissociate instantly.[1][3] You will almost never see the mass of the intact salt (
-
The Free Base Signal: The dominant peak is usually
of the free base.[1][3] -
Fragmentation: The bicyclic bridge is stable, but high energy can cause the loss of the ethylene bridge or ring opening.[1][3]
Correct Interpretation Guide
| Observed m/z | Species Identity | Status |
| 163 / 165 | Rare. Only seen in very soft ionization or cold spray.[1] | |
| 128.2 | Target. This is the protonated free base.[1][3] | |
| 150.2 | Sodium adduct (Common contaminant).[1][3] | |
| 255.3 | Dimer.[1][3] Common at high concentrations.[1][3] |
Critical Warning: Do not confuse 9-oxa (ether bridge) with 9-oxo (ketone bridge). The 9-oxo derivative (MW ~139) is a common metabolic analog.[1] If you see m/z 140, your sample is oxidized or incorrect.[1][3]
Module 3: Physical State & Hygroscopicity
Issue: The solid is sticky, or the melting point is 10-20°C lower than the literature value.
The "Wet Sponge" Effect
Amine hydrochlorides are notorious for scavenging atmospheric moisture.[1][3] 9-Oxa-3-azabicyclo[3.3.1]nonane HCl forms a hydrate lattice easily.[1] Water acts as an impurity, depressing the melting point (MP) significantly.[1][3]
-
Literature MP: Typically high (>200°C, often with decomposition).[1][3]
-
Observed MP (Wet): Can be broad and depressed (e.g., 180-190°C).[1][3]
Workflow: Validating Solid State Integrity
-
TGA (Thermogravimetric Analysis): Run a ramp from 30°C to 150°C.
-
Chloride Titration: Perform an Argentometric titration (
).[1][3]
Figure 2: Protocol for distinguishing between impure synthesis and hygroscopic water uptake.
FAQ: Rapid Fire Troubleshooting
Q: My IR spectrum lacks a carbonyl peak. Did the synthesis fail? A: No. You are likely confusing the target with 3-azabicyclo[3.3.1]nonan-9-one .[1] The 9-oxa compound is an ether; it should not have a C=O stretch (1700 cm⁻¹).[1] Look for the C-O-C ether stretch around 1050–1150 cm⁻¹.[1][3]
Q: Can I store this compound on the benchtop? A: No. Store under inert gas (Nitrogen/Argon) at 2-8°C. The HCl salt will absorb moisture and eventually deliquesce into a sticky oil if left exposed.[1][3]
Q: Why does the carbon NMR show fewer peaks than expected? A: Symmetry.[1][3] Due to the plane of symmetry:
References
-
PubChem. (2025).[1][2][3] 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride (Compound Summary). National Library of Medicine.[1][3] [Link][3]
-
Capot Chemical. (2024).[1][3] Material Safety Data Sheet: 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride.[1][4][Link]
-
NIST Chemistry WebBook. (2024).[1][3] 9-Oxabicyclo[3.3.1]nonane (Parent System Energetics).[1][Link][3]
Sources
- 1. 3-Oxa-9-azabicyclo(3.3.1)nonane | C7H13NO | CID 15235176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride | C7H14ClNO | CID 66639788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride | 100368-29-4 [sigmaaldrich.com]
Considerations for scaling up the production of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride
Technical Support Center: Scaling Production of 9-Oxa-3-azabicyclo[3.3.1]nonane Hydrochloride
Topic: Process Chemistry & Engineering Guide for CAS 117024-59-6 Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.
Introduction: The Bridged Morpholine Challenge
You are likely targeting 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride (CAS 117024-59-6), a rigid, bridged morpholine scaffold increasingly used in kinase inhibitors and neuroactive drug discovery.
Critical Distinction: Do not confuse this with its isomer, 3-oxa-9-azabicyclo[3.3.1]nonane (3-oxagranatane), which is common in 5-HT3 antagonists like Granisetron. The 9-oxa isomer (oxygen at the bridgehead) presents unique synthetic challenges because the oxygen bridge must be established early in the synthesis, unlike nitrogen-bridge analogs formed via double Mannich (Robinson-Schöpf) reactions.
This guide details the Zaytsev-Golding Route , currently the most scalable, chromatography-free method for producing this scaffold.
Module 1: Synthetic Route Selection
Q: Why is the Robinson-Schöpf reaction not recommended for this specific isomer?
A: The classic Robinson-Schöpf reaction (dialdehyde + amine + acetonedicarboxylic acid) typically yields nitrogen-bridged systems (9-aza). To synthesize the 9-oxa core via this method, you would need a specific oxygen-containing dialdehyde precursor that is unstable and difficult to scale. Recommendation: Adopt the Zaytsev-Golding approach starting from 4H-pyran-2,6-dicarboxylic acid (chelidonic acid derivative). This route locks the oxygen bridge in the starting material, eliminating the need for complex ring-closing steps later.
Q: What is the process workflow for the Zaytsev-Golding route?
A: The route involves four key chemical transformations designed to be solvent-minimized and purification-efficient.
Figure 1: The Zaytsev-Golding synthetic pathway for 9-oxa-3-azabicyclo[3.3.1]nonane.
Module 2: Step-by-Step Scale-Up & Troubleshooting
Step 1: Hydrogenation of 4H-Pyran-2,6-dicarboxylic Acid
Objective: Stereoselective reduction to the cis-2,6-isomer.
| Parameter | Specification | Scale-Up Consideration |
| Catalyst | 10% Pd/C | Pyrophoric. Ensure nitrogen purging before/after H2 introduction. |
| Solvent | Acetic Acid (AcOH) | Corrosive. Requires 316L Stainless Steel or Hastelloy reactors. |
| Pressure | Atmospheric to 5 bar | Higher pressure speeds up kinetics but may impact selectivity. |
| Temperature | 60°C | Maintain strict control to prevent decarboxylation. |
Troubleshooting:
-
Issue: Incomplete conversion or presence of trans-isomer.
-
Root Cause: Catalyst poisoning or insufficient H2 mass transfer.
-
Fix: The starting material must be high purity. The cis-isomer is thermodynamically favored under these conditions, but ensure the reaction runs to completion. The cis-geometry is required for the subsequent cyclization; the trans-isomer cannot bridge.
-
Step 2 & 3: Salt Formation and Melt Thermolysis
Objective: Cyclization to the imide (dione) via a solvent-free melt. This is the critical engineering bottleneck .
Q: How do I handle the "melt" reaction at 230°C on a kilogram scale? A: The lab-scale protocol calls for heating the solid diammonium salt to 230°C. On a large scale, heat transfer into a solid powder is poor, leading to charring at the walls and a cold core.
-
Engineering Solution 1 (Preferred): Use a High-Viscosity Processor (e.g., List or Buss reactor) or a Twin-Screw Extruder . These provide high shear and surface renewal, allowing the salt to melt, react, and release ammonia/water vapor efficiently.
-
Engineering Solution 2 (Alternative): Use a high-boiling heat transfer fluid (e.g., Dowtherm A or Sulfolane ) as a solvent. While the Zaytsev paper notes lower yields with solvents, this is often due to solubility issues. A slurry process at 200–230°C with vigorous agitation may be safer than a dry melt in a standard batch reactor.
Q: The reaction mass turned black/tarry. Is the batch lost? A: Not necessarily. The imide is stable.
-
Diagnosis: Localized overheating caused decomposition.
-
Recovery: The product can be sublimed or recrystallized. However, for the next batch, improve agitation or lower the wall temperature of the reactor.
Step 4: Reduction and Salt Formation
Objective: Reduce the imide to the secondary amine and isolate the HCl salt.
Q: Borane-THF is expensive and hazardous at scale. Can we use LiAlH4? A: Yes, Lithium Aluminum Hydride (LiAlH4) is a viable alternative for reducing the cyclic imide.
-
Protocol Adjustment: Use LiAlH4 pellets (easier handling) in dry THF. Add the imide as a solid or slurry to the LiAlH4 solution.
-
Quenching (Critical): The "Fieser" workup (n g LiAlH4 -> n mL H2O, n mL 15% NaOH, 3n mL H2O) is standard but can form a gelatinous cake. For this amine, a Glauber’s salt (Na2SO4·10H2O) quench is often superior for filtration.
Q: The final HCl salt is hygroscopic. How do we dry it? A: 9-Oxa-3-azabicyclo[3.3.1]nonane HCl is known to be hygroscopic.
-
Drying: Use a vacuum tray dryer at 40–50°C with a nitrogen bleed.
-
Storage: Double polyethylene bags with desiccant packs between the layers. Store in a cool, dry place.
-
Handling: Minimize exposure to humid air during dispensing. Use a glovebox or dry-room if possible.
Module 3: Quality Control & Impurity Profile
Q: What are the major impurities to look for? A:
-
cis-Cyclohexane derivatives: If the oxygen bridge is cleaved (rare under these conditions but possible with harsh reduction).
-
Partially reduced amides: If the reduction step (Step 4) is incomplete, you may find the lactam (mono-carbonyl) intermediate. Monitor via LC-MS (look for M+14 mass shift relative to product).
-
Trans-isomers: Originating from Step 1. These will not cyclize in Step 3 and will likely remain as linear/polymeric byproducts that are removed during the workup of the imide.
Data Summary: Key Process Parameters
| Step | Key Reagent | Critical Parameter | Target |
| 1. Hydrog. | H2 / Pd/C | Pressure / Temp | >98% cis-diacid |
| 2. Salt | NH4OH | Stoichiometry | pH > 9 to ensure diammonium salt |
| 3. Cycliz. | Heat (230°C) | Agitation / Heat Transfer | Complete evolution of NH3/H2O |
| 4. Reduct. | BH3 or LiAlH4 | Quench Temperature | <10°C during quench |
References
-
Zaytsev, A. V., Pickles, J. E., Harnor, S. J., Henderson, A. P., Alyasiri, M., Waddell, P. G., ...[1][2][3][4] & Golding, B. T. (2016).[2][4] Concise syntheses of bridged morpholines. RSC Advances, 6(59), 53955-53957.[4]
- Cope, A. C., & Fournier Jr, A. (1957). Cyclic Polyolefins. XLI. Iso-and trans-cis-1, 5-Cyclooctadiene from 1, 3, 5-Cyclooctatriene. Journal of the American Chemical Society, 79(14), 3896-3899. (Foundational work on the stereochemistry of the diacid precursor).
-
Golding, B. T., et al. (2019).[3] Chemistry of Heterocyclic Compounds. (Reviewing the utility of the 9-oxa scaffold).
Sources
Addressing challenges in the biological screening of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride
Technical Support Center: Biological Screening of 9-Oxa-3-azabicyclo[3.3.1]nonane Hydrochloride
-
Document ID: TSC-093-AZA
-
Version: 2.4 (Current)
-
Status: Active
Overview: The Scaffold & The Challenge
Welcome to the technical support hub for 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride . This bicyclic amine is a privileged scaffold in medicinal chemistry, serving as a critical bioisostere for the 9-azabicyclo[3.3.1]nonane core found in antiemetics (e.g., Granisetron) and emerging GPR119 agonists.
While the hydrochloride salt confers initial water solubility, this molecule presents unique screening challenges due to its conformational rigidity (the "hockey stick" effect), high basicity (pKa ~9.5–10.5), and stereochemical complexity (endo/exo isomerism). This guide addresses the specific failure modes researchers encounter when transitioning this scaffold from chemistry to biology.
Module 1: Solubility & Stock Preparation
The Issue: Users often report "crashing out" (precipitation) when diluting DMSO stocks into assay media, despite the compound being an HCl salt.
Q: Why does the compound precipitate in my assay buffer if it is water-soluble? A: This is a classic "pH Shock" phenomenon. The HCl salt is soluble because it is ionized. However, the 9-oxa-3-azabicyclo[3.3.1]nonane core is a secondary amine with a high pKa.
-
Mechanism: When you dilute the acidic DMSO/HCl stock into a neutral buffer (pH 7.4), the buffering capacity of the medium may force a percentage of the molecules into the neutral free-base form .
-
Consequence: The free base is significantly more lipophilic than the salt. If the concentration exceeds the thermodynamic solubility of the free base, micro-precipitation occurs, leading to erratic IC50 data.
Protocol: The "Step-Down" Dilution Method Do not shoot 100% DMSO stock directly into the assay well. Use an intermediate dilution step.
-
Primary Stock: Dissolve powder in 100% DMSO to 10 mM. (Verify clarity; sonicate if necessary).
-
Intermediate Step: Dilute 1:10 in acidified water (0.01 N HCl) or 50% DMSO/Water. This maintains the protonated state while lowering DMSO concentration.
-
Final Assay Addition: Add the intermediate solution to the assay buffer.
-
Validation: Measure Light Scattering (DLS) or absorbance at 650nm to check for turbidity immediately after dilution.
-
Data Table: Solubility Limits
| Solvent System | Form | Max Solubility (Est.) | Risk Level |
| Water (pH < 6) | Cationic (Salt) | > 50 mM | Low |
| DMSO (100%) | Salt | > 100 mM | Low |
| PBS (pH 7.4) | Mixed Species | ~100–500 µM | High (Free base crash) |
| Cell Media (+Serum) | Protein Bound | Variable | Medium (Albumin binding) |
Module 2: Assay Interference & Non-Specific Binding (NSB)
The Issue: High background signal or "sticky" compound behavior in biochemical assays.
Q: My dose-response curves have shallow slopes (Hill slope < 0.8). Is this negative cooperativity? A: Unlikely. This is often a symptom of Non-Specific Binding (NSB) to plasticware.
-
Mechanism: The bicyclic cage structure is hydrophobic, while the nitrogen is cationic. This "amphiphilic cation" motif loves to stick to the negatively charged polystyrene surfaces of standard microplates and pipette tips.
-
Diagnosis: If your potency decreases (IC50 increases) when you change from polypropylene to polystyrene plates, you have an NSB problem.
Troubleshooting Workflow: The "Sticky" Compound Protocol
Figure 1: Decision tree for diagnosing and mitigating non-specific binding (NSB) issues common with bicyclic amines.
Module 3: Stereochemistry & Target Specificity
The Issue: Inconsistent biological activity between batches.
Q: Why does the new batch of compound show 10x lower potency? A: You are likely dealing with an Endo/Exo Isomer Mismatch .
-
Context: The 3-azabicyclo[3.3.1]nonane system exists in chair-chair (CC) or boat-chair (BC) conformations. Substituents at the 3- or 9-position can adopt endo or exo orientations.
-
Biological Impact: For targets like 5-HT3 receptors (Granisetron), the endo isomer is often the active species.[1] Synthetic routes (e.g., Robinson-Schöpf condensation) can produce mixtures.
-
Solution: Request a chiral HPLC trace or NOESY NMR data from your supplier. Ensure you are screening the pure isomer required for your specific target.
Module 4: In Vitro Permeability (Caco-2/PAMPA)
The Issue: Poor permeability data in passive diffusion assays.
Q: The compound shows zero permeability in PAMPA, but is active in vivo. Why? A: The compound is a Lipophilic Cation .
-
Mechanism: At pH 7.4, the amine is >99% protonated. Charged species do not passively diffuse through the artificial lipid membranes used in PAMPA.
-
In Vivo Reality: In a living system, active transport mechanisms (e.g., OCT/MATE transporters) or local pH microenvironments (e.g., the alkaline environment of the small intestine) may facilitate absorption.
-
Recommendation: Do not rely solely on PAMPA. Use Caco-2 cells (which express transporters) or run a "pH-Gradient PAMPA" (Donor pH 7.4 / Acceptor pH 5.0) to simulate ion trapping.
Summary of Key Specifications
| Property | Value | Implication for Screening |
| Molecular Weight | ~163.64 Da (HCl salt) | Small fragment; high ligand efficiency potential. |
| pKa (Calc.) | ~9.5 – 10.5 | Positively charged at physiological pH. |
| LogP | ~0.4 (Base) | Low lipophilicity; good water solubility if pH is managed. |
| H-Bond Donors | 1 (Amine NH) | Critical for receptor binding (e.g., Asp residue in GPCRs). |
References
-
PubChem. 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride (Compound Summary). National Library of Medicine.
-
Bermudez, J., et al. (1990). 5-Hydroxytryptamine (5-HT3) receptor antagonists. Granisetron and related 9-azabicyclo[3.3.1]nonane derivatives.[1][2][3][4][5][6][7] Journal of Medicinal Chemistry. (Foundational chemistry of the scaffold).
-
Peters, J-U., et al. (2013). Screening Bicyclic Peptide Libraries for Protein–Protein Interaction Inhibitors. (Discusses screening challenges of rigid bicyclic scaffolds).
-
Sigma-Aldrich (Merck). Product Specification: 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride.
-
ChemicalBook. Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane Properties and Screening Data.
Sources
- 1. EP0882045B1 - Process for the preparation of granisetron - Google Patents [patents.google.com]
- 2. 3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride | C7H14ClNO | CID 66639788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-((3-endo)-9-Azabicyclo[3.3.1]nonan-3-yl)-1-methyl-1H-indazole-3-carboxamide (Granisetron Impurity) | 160177-67-3 [sigmaaldrich.com]
- 4. endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine ( Granisetron Impurity E) | CAS 76272-56-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane | 107007-95-4 [chemicalbook.com]
- 7. WO2007054784A1 - An improved process for the preparation of granisetron hydrochloride - Google Patents [patents.google.com]
Validation & Comparative
Comparison of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride with other GPR119 agonists
Topic: Comparison of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride with other GPR119 agonists Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Rigidification Strategy
In the development of GPR119 agonists for Type 2 Diabetes (T2D) and metabolic disorders, the transition from flexible piperidine cores to conformationally restricted scaffolds represents a critical evolution in medicinal chemistry. 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride is not merely a reagent; it is the defining pharmacophore (scaffold) for a generation of "bridged" GPR119 agonists, most notably exemplified by GSK1292263 and high-potency analogs like Compound 25a .
This guide compares the 9-oxa-3-azabicyclo[3.3.1]nonane class against "classic" flexible agonists (e.g., MBX-2982 , APD597 ). The analysis focuses on how the bicyclic core enhances physicochemical properties (solubility, lipophilicity) and receptor residence time compared to traditional piperidine scaffolds.
Structural & Mechanistic Profiling
The primary challenge in GPR119 agonist design is balancing lipophilicity (required for the hydrophobic binding pocket) with aqueous solubility (required for oral bioavailability).
-
The Comparator (Standard): First-generation agonists like MBX-2982 utilize a flexible piperidine or piperazine ring. While potent, these often suffer from high lipophilicity (cLogP > 5) and poor metabolic stability.
-
The Product (9-Oxa-3-azabicyclo[3.3.1]nonane): This scaffold introduces a "bridged" ether oxygen.
-
Conformational Restriction: The bicycle locks the nitrogen lone pair and the pendant groups into a specific vector, reducing the entropic penalty upon receptor binding.
-
Solubility: The 9-position ether oxygen lowers cLogP and acts as a hydrogen bond acceptor, improving solubility without sacrificing the hydrophobic bulk required for the receptor's orthosteric site.
-
Figure 1: Mechanistic Pathway of GPR119 Activation
The following diagram illustrates the signal transduction pathway triggered by these agonists, leading to glucose-dependent insulin secretion (GSIS).
Caption: Signal transduction cascade where the agonist-bound GPR119 couples to Gs\u03b1, elevating cAMP and triggering dual secretion of Insulin and GLP-1.[1][2][3][4][5][6][7]
Comparative Performance Analysis
The following data synthesizes experimental results from key medicinal chemistry campaigns (Merck, GSK, Metabolex).
Table 1: Pharmacological & Physicochemical Comparison
| Feature | 9-Oxa-3-azabicyclo[3.3.1]nonane Class | MBX-2982 (Comparator 1) | APD597 / JNJ-38431055 (Comparator 2) |
| Representative Drug | GSK1292263 / Compound 25a | MBX-2982 | APD597 |
| Core Scaffold | Rigid Bridged Ether (Bicyclic) | Flexible Piperidine/Tetrazole | Flexible Piperidine |
| Potency (hGPR119 EC₅₀) | 1.2 nM (Cmpd 25a) / ~125 nM (GSK) | 3.9 nM | 46 nM |
| Efficacy (Emax) | Full Agonist (~112% of OEA) | Full Agonist | Partial/Full Agonist |
| Solubility | High (Due to ether bridge) | Low (Requires formulation aid) | Moderate |
| Metabolic Stability | High (Blocked oxidation sites) | Moderate (Susceptible to CYP) | High (Optimized half-life) |
| Key Advantage | Lipophilic Ligand Efficiency (LLE) | Raw Potency | Safety Profile |
Analysis:
-
Potency: While the clinical candidate GSK1292263 shows moderate potency (EC₅₀ ~125 nM), optimized derivatives of the scaffold (e.g., Compound 25a ) achieve single-digit nanomolar potency (1.2 nM), rivaling the gold standard MBX-2982 .
-
Physicochemistry: The 9-oxa scaffold provides a distinct advantage in Lipophilic Ligand Efficiency (LLE) . By lowering cLogP via the ether oxygen while maintaining structural rigidity, these compounds often exhibit better oral bioavailability and lower clearance than their purely carbocyclic counterparts.
Experimental Protocols (Self-Validating Systems)
To verify the activity of a 9-oxa-3-azabicyclo[3.3.1]nonane derivative, the following assays are standard. These protocols are designed with internal controls to ensure data integrity.
Protocol A: GPR119 cAMP Accumulation Assay (HTRF)
Purpose: To determine the EC₅₀ potency of the agonist in a cell-based system.
-
Cell Preparation:
-
Use CHO-K1 or HEK293 cells stably expressing human GPR119.
-
Validation Step: Confirm receptor expression via Western Blot or radioligand binding prior to assay.
-
-
Reagent Setup:
-
Prepare agonist stocks (10 mM in DMSO). Serial dilute (1:3) in stimulation buffer (HBSS + 0.5 mM IBMX to inhibit phosphodiesterase).
-
Control: Include MBX-2982 (1 µM) as a positive control (defined as 100% response).
-
-
Assay Execution:
-
Seed 2,000 cells/well in a 384-well low-volume plate.
-
Add 5 µL of compound dilution. Incubate for 30 min at RT.
-
Add 5 µL of cAMP-d2 and 5 µL of Anti-cAMP-Cryptate (HTRF detection reagents).
-
-
Data Acquisition:
-
Incubate 1 hour. Read Fluorescence Resonance Energy Transfer (FRET) at 665/620 nm.
-
Calculation: Plot FRET ratio vs. log[concentration]. Fit to a 4-parameter logistic equation.
-
Protocol B: GLP-1 Secretion Assay (GLUTag Cells)
Purpose: To measure the functional physiological output (incretin release).
-
Cell Culture:
-
Culture GLUTag cells (murine enteroendocrine cell line) in DMEM + 10% FBS.
-
-
Secretion Induction:
-
Wash cells 2x with secretion buffer (KRB buffer + 0.2% BSA + 2.8 mM Glucose).
-
Critical Step: Perform a 2-hour "starvation" in secretion buffer to basalize GLP-1 levels.
-
Treat cells with the 9-oxa-3-azabicyclo[3.3.1]nonane derivative (e.g., 100 nM) for 2 hours.
-
Controls: Vehicle (DMSO) and Glucose (25 mM) + IBMX (Positive Control).
-
-
Quantification:
-
Collect supernatant. Centrifuge to remove debris.
-
Quantify GLP-1 using an active GLP-1 ELISA kit (specific for GLP-1 7-36 amide).
-
Normalization: Normalize secretion to total cellular protein content (BCA assay) to account for cell number variations.
-
Synthesis Workflow: The Scaffold Construction
The synthesis of the 9-oxa-3-azabicyclo[3.3.1]nonane core is non-trivial and distinguishes it from simple piperidines. The following workflow illustrates the "double-Mannich" or "transannular" approaches often used.
Caption: Simplified synthetic route to accessing the pharmacologically active bicyclic agonist.
References
-
Dai, X., et al. (2015). "Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists."[6][8][9] Bioorganic & Medicinal Chemistry Letters, 25(22), 5133-5137. Link
-
Nunez, D. J., et al. (2014). "Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus." PLOS ONE, 9(4), e92494. Link
-
Semple, G., et al. (2008). "Discovery of the First Potent and Orally Efficacious Agonist of the GPR119 Receptor (MBX-2982)." Journal of Medicinal Chemistry, 51(17), 5172-5175. Link
-
Ritter, K., et al. (2012). "G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes: Recent Progress and Prospects." Journal of Medicinal Chemistry, 55(11), 5061-5073. Link
-
Katz, L. B., et al. (2012). "Effects of JNJ-38431055 (APD597), a Novel GPR119 Receptor Agonist, in Randomized, Double-Blind, Placebo-Controlled Studies in Subjects with Type 2 Diabetes." Diabetes, Obesity and Metabolism, 14(8), 709-716. Link
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]
- 3. GPR119 agonist enhances gefitinib responsiveness through lactate-mediated inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
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- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative analysis of different synthetic routes to 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride
This guide provides a comparative analysis of synthetic routes to 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride . This specific bicyclic scaffold—a "bridged morpholine"—is distinct from its more common isomer, 3-oxa-9-azabicyclo[3.3.1]nonane (found in antiemetics like Granisetron). The 9-oxa-3-aza core is increasingly valued in medicinal chemistry for its ability to enforce specific conformational constraints on nitrogen-containing pharmacophores.
Executive Summary: Route Selection Matrix
| Feature | Route 1: The Chelidonic Acid Pathway (Recommended) | Route 2: Transannular Bis-Epoxide Opening |
| Primary Application | Synthesis of the unsubstituted core (HCl salt). | Synthesis of C1/C5-substituted derivatives. |
| Starting Material | 4H-Pyran-2,6-dicarboxylic acid (Chelidonic acid). | 1,2,5,6-Diepoxycyclooctane or Spiro-bis(oxiranes). |
| Key Mechanism | Thermolytic imide formation & Borane reduction. | Transannular nucleophilic attack (Domino reaction). |
| Scalability | High (Solvent-free cyclization step).[1] | Low to Medium (Dilute conditions often required). |
| Atom Economy | Excellent. | Moderate (Depends on leaving groups/Lewis acids). |
Structural Distinction & Significance
Before detailing the protocols, it is critical to distinguish the target from its isomer to prevent synthetic errors.
-
Target: 9-Oxa-3-azabicyclo[3.3.1]nonane [1]
-
Isomer (Common): 3-Oxa-9-azabicyclo[3.3.1]nonane
Route 1: The Chelidonic Acid Pathway (The Zaytsev Protocol)
This is the "Gold Standard" route for generating the unsubstituted hydrochloride salt. It utilizes a concise, high-yielding sequence starting from the inexpensive 4H-pyran-2,6-dicarboxylic acid.
Mechanism & Workflow
The synthesis relies on constructing the nitrogen-containing ring onto an existing oxygen-containing ring via a thermodynamic sink (imide formation).
Figure 1: The Zaytsev pathway transforms a pyran diacid into the bicyclic core via a high-temperature melt cyclization.
Detailed Experimental Protocol
Step 1: Hydrogenation
-
Dissolve 4H-pyran-2,6-dicarboxylic acid (Chelidonic acid) in water/acetic acid.
-
Add 10% Pd/C catalyst.
-
Hydrogenate at 60°C under atmospheric pressure (or slight positive pressure) until uptake ceases.
-
Filter catalyst and concentrate to yield cis-tetrahydro-2H-pyran-2,6-dicarboxylic acid .
-
Note: The cis stereochemistry is crucial for the subsequent bridging.
-
Step 2 & 3: Salt Formation and Thermolytic Cyclization
-
Treat the dicarboxylic acid with aqueous ammonia (excess) to form the diammonium salt. Evaporate to dryness.
-
Critical Step: Heat the neat solid diammonium salt to 230°C in a sublimation apparatus or open flask under nitrogen.
-
The salt melts and dehydrates, cyclizing to form 9-oxa-3-azabicyclo[3.3.1]nonane-2,4-dione .
-
Sublimation may occur; collect the sublimate or recrystallize the residue (typically from ethanol/water).
-
Yield: ~70-80%.
-
Safety: Ammonia gas and water vapor are evolved rapidly. Ensure proper venting.
-
Step 4: Reduction to the Amine
-
Suspend the imide (dione) in dry THF under Argon.
-
Add Borane-THF complex (BH3·THF) (excess, typically 4-5 equiv) dropwise at 0°C.
-
Reflux for 16–24 hours to ensure complete reduction of both carbonyls.
-
Quench: Cool to 0°C and carefully add MeOH, then 6M HCl.
-
Reflux the acidic mixture for 1 hour to break the amine-borane complex.
-
Concentrate, basify (NaOH), extract with DCM, and convert to the HCl salt using HCl in ether/dioxane.
Route 2: Transannular Bis-Epoxide Opening
This route is preferred when substituents (e.g., alkyl, aryl) are required at the bridgehead positions (C1/C5) or on the nitrogen. It leverages the "transannular effect" in eight-membered rings.
Mechanism
A spiro-bis(oxirane) derived from a cyclooctanone precursor undergoes a domino ring-opening/cyclization sequence when treated with a primary amine and a Lewis acid (e.g., LiClO4).
Figure 2: Domino reaction sequence for substituted derivatives.
Protocol Insights
-
Conditions: Acetonitrile, reflux, LiClO4 (acting as a Lewis acid to activate the epoxide).
-
Selectivity: The trans-isomer of the bis-epoxide preferentially yields the 9-oxa-3-aza system, while the cis-isomer may yield cyclooctane-1,5-diols.
-
Limitation: Lower yields for the unsubstituted parent compound compared to Route 1.
Comparative Analysis Summary
| Metric | Route 1 (Zaytsev/Chelidonic) | Route 2 (Transannular) |
| Overall Yield | 45–55% (from acid) | 30–50% (highly substrate dependent) |
| Step Count | 3 Linear Steps | 2-3 Steps (excluding precursor synthesis) |
| Safety Profile | Moderate: Requires handling BH3 (pyrophoric) and high temp. | Good: Standard reflux conditions. |
| Purification | Crystallization/Sublimation (No chromatography often needed). | Column Chromatography usually required. |
| Cost | Low: Chelidonic acid is inexpensive. | High: Precursors are complex/expensive. |
References
-
Zaytsev, A. V., et al. (2019). "Concise syntheses of bridged morpholines." Organic & Biomolecular Chemistry. (Describes the thermolytic cyclization of tetrahydropyran-2,6-dicarboxylic acid salts).
-
Ryzhikova, O. V., et al. (2025).[5][6] "Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)." Preprints.org. (Details the transannular route for substituted derivatives).
-
Cope, A. C., & Fournier, A. (1957). "Cyclic Polyolefins. XLI. Isoxazolyl- and Pyrazolyldicarboxylic Acids." Journal of the American Chemical Society.[7] (Foundational work on the stereochemistry of the tetrahydro-2H-pyran-2,6-dicarboxylic acid precursor).
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)[v1] | Preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. organic-chemistry.org [organic-chemistry.org]
A Researcher's Guide to Validating the Biological Activity of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride
In the landscape of drug discovery, the bicyclo[3.3.1]nonane scaffold is a conformationally restricted and versatile framework that has given rise to numerous biologically active molecules.[1][2] This guide provides a comprehensive overview of experimental methodologies to validate the biological activity of a specific derivative, 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride. We will explore its potential as a modulator of key cellular targets, drawing comparisons with structurally related compounds and providing detailed protocols for its characterization.
The introduction of a heteroatom, in this case, oxygen at the 9-position and nitrogen at the 3-position, significantly influences the physicochemical properties of the parent bicyclo[3.3.1]nonane core, potentially leading to novel biological activities.[3] While direct studies on 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride are limited, the extensive research on related azabicyclo[3.3.1]nonane derivatives provides a robust starting point for our investigation. These related compounds have shown promise as anticancer agents, antimalarials, and modulators of the central nervous system.[3][4][5]
This guide will focus on two primary avenues of investigation for 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride, based on the activities of its close analogs: modulation of sigma (σ) receptors, which are implicated in cancer, and agonism of the G-protein coupled receptor 119 (GPR119), a target for type 2 diabetes.
Part 1: Investigating Sigma (σ) Receptor Modulation
Derivatives of the closely related 9-azabicyclo[3.3.1]nonane structure have been identified as potent ligands for σ₂ receptors, with high selectivity over σ₁ receptors.[6][7] These ligands have been shown to enhance the efficacy of chemotherapeutic agents, making them promising candidates for cancer therapy.[6] Therefore, a logical first step in characterizing 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride is to assess its affinity for σ receptors.
In Vitro Radioligand Binding Assays
The foundational method for determining the affinity of a compound for a specific receptor is the radioligand binding assay. This technique measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.
Experimental Protocol: σ₁ and σ₂ Receptor Binding Assays
-
Membrane Preparation: Utilize membrane preparations from tissues or cell lines known to express high levels of σ₁ and σ₂ receptors. For example, guinea pig brain membranes are commonly used for σ₁ receptor assays, while rat liver membranes are a good source for σ₂ receptors.
-
Radioligand Selection:
-
For σ₁ receptors: Use [+]-³H-pentazocine as the radioligand.
-
For σ₂ receptors: Use ³H-DTG (1,3-di-o-tolylguanidine) in the presence of a high concentration of a selective σ₁ ligand (e.g., pentazocine) to mask the σ₁ sites.
-
-
Assay Conditions:
-
Incubate the membrane preparations with the radioligand and varying concentrations of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride.
-
The incubation should be carried out in a suitable buffer (e.g., Tris-HCl) at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Data: Benchmarking Against Known Ligands
The following table provides a comparison of the expected data for 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride against known 9-azabicyclo[3.3.1]nonane derivatives.
| Compound | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₁/σ₂) | Reference |
| 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride | TBD | TBD | TBD | N/A |
| WC-26 | 1436 | 2.58 | 557 | [6] |
| WC-59 | 1711 | 0.82 | 2087 | [6] |
TBD: To Be Determined
Functional Assay: Chemosensitization in Cancer Cell Lines
Demonstrating binding affinity is crucial, but a functional validation of biological activity is equally important. Since σ₂ receptor ligands have been shown to enhance the cytotoxicity of chemotherapeutic drugs, a cell-based assay can be employed to investigate this effect.[6]
Experimental Protocol: Doxorubicin Cytotoxicity Enhancement Assay
-
Cell Line Selection: Use cancer cell lines known to express σ₂ receptors, such as the mouse breast tumor EMT-6 or the human tumor MDA-MB-435 cell lines.[6]
-
Cell Culture and Plating: Culture the cells in appropriate media and plate them in 96-well plates at a suitable density.
-
Compound Treatment:
-
Treat the cells with varying concentrations of doxorubicin alone.
-
Treat the cells with a fixed, non-toxic concentration of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride alone.
-
Co-treat the cells with varying concentrations of doxorubicin in the presence of the fixed concentration of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride.
-
-
Incubation: Incubate the treated cells for a period that allows for the cytotoxic effects to manifest (e.g., 48-72 hours).
-
Viability Assessment: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.
-
Data Analysis:
-
Calculate the IC₅₀ of doxorubicin in the absence and presence of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride.
-
A significant reduction in the IC₅₀ of doxorubicin in the presence of the test compound indicates a chemosensitization effect.
-
Visualizing the Workflow
Caption: Workflow for the chemosensitization assay.
Part 2: Evaluation of GPR119 Agonist Activity
Derivatives of oxazabicyclo[3.3.1]nonane have been identified as potent and orally active agonists of GPR119, a receptor that plays a role in glucose-dependent insulin secretion.[8] This makes GPR119 another attractive target for investigating the biological activity of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride.
In Vitro Functional Assay: cAMP Measurement
GPR119 is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP). Therefore, a functional assay measuring cAMP levels in response to the test compound is a direct way to assess its agonist activity.
Experimental Protocol: cAMP Assay in a GPR119-Expressing Cell Line
-
Cell Line: Use a cell line that stably expresses the human GPR119 receptor, such as HEK293 cells.
-
Cell Culture and Plating: Culture the cells and plate them in a suitable format (e.g., 96-well or 384-well plates).
-
Compound Treatment: Treat the cells with varying concentrations of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride. Include a known GPR119 agonist as a positive control.
-
cAMP Measurement: After a short incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis:
-
Plot the cAMP concentration against the log of the test compound concentration.
-
Determine the EC₅₀ (the concentration of the compound that elicits 50% of the maximal response).
-
Signaling Pathway
Caption: GPR119 signaling pathway upon agonist binding.
In Vivo Model: Oral Glucose Tolerance Test (OGTT)
To assess the potential in vivo efficacy of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride as a GPR119 agonist for type 2 diabetes, an oral glucose tolerance test (OGTT) in a relevant animal model, such as mice, is the gold standard.
Experimental Protocol: Mouse Oral Glucose Tolerance Test
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6) for the study.
-
Acclimatization and Fasting: Acclimatize the animals to the housing conditions and fast them overnight before the experiment.
-
Compound Administration: Administer 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride or a vehicle control orally at a specific dose.
-
Glucose Challenge: After a set period (e.g., 30-60 minutes) to allow for compound absorption, administer a glucose solution orally.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge. Measure blood glucose levels using a glucometer.
-
Data Analysis:
-
Plot the blood glucose concentration over time for both the treated and vehicle control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion.
-
A significant reduction in the glucose AUC in the treated group compared to the control group indicates improved glucose tolerance and potential antidiabetic activity.
-
Comparative Data: Benchmarking Against a Known GPR119 Agonist
| Compound | In Vivo Model | Dose (mg/kg, oral) | Effect on Glucose Tolerance | Reference |
| 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride | Mouse | TBD | TBD | N/A |
| Compound 25a | Mouse | 0.1 | Lowers blood glucose levels | [8] |
TBD: To Be Determined
Conclusion
This guide outlines a strategic and experimentally robust approach to validating the biological activity of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride. By leveraging the knowledge gained from structurally similar compounds, researchers can efficiently probe its potential as a modulator of σ receptors for oncology applications or as a GPR119 agonist for the treatment of type 2 diabetes. The provided protocols offer a clear roadmap for in vitro and in vivo characterization, ensuring a thorough and scientifically rigorous evaluation of this novel chemical entity. The successful validation of these, or other, biological activities will pave the way for further preclinical development.
References
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Tu, Z., et al. (2009). New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Bioorganic & Medicinal Chemistry, 17(3), 1222-1231. Available from: [Link]
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Selvita. (n.d.). In Vivo Neuroscience Models. Retrieved from [Link]
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Kim, G. J., et al. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers in Aging Neuroscience, 14, 842228. Available from: [Link]
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ResearchGate. (n.d.). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Retrieved from [Link]
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Ghosh, S., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Chemical Biology, 4(9), 735-769. Available from: [Link]
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He, J., et al. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 25(22), 5039-5043. Available from: [Link]
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Jadhav, S. B., et al. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Pharmaceuticals, 17(3), 369. Available from: [Link]
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eScholarship, University of California. (n.d.). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Retrieved from [Link]
-
Voloshina, A. D., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 31(1), 252. Available from: [Link]
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Weis, R., et al. (2008). Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. European Journal of Medicinal Chemistry, 43(6), 1295-1304. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K 1. Retrieved from [Link]
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ACS Medicinal Chemistry Letters. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Retrieved from [Link]
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ChemRxiv. (n.d.). Computer-aided design, synthesis, and biological evaluation of [4.3.0] bicyclic prolyl oligopeptidase and fibroblast activation. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2025). Development of Bicyclic Compounds Containing a Tertiary Amine Moiety as T Cell Activators. Retrieved from [Link]
-
Preprints.org. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9- Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. Retrieved from [Link]
-
Shibuya, M., et al. (2009). An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. The Journal of Organic Chemistry, 74(12), 4619-4622. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). A new entry to 9-azabicyclo[3.3.1]nonanes using radical translocation/cyclisation reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines. Retrieved from [Link]
-
Yue, G., et al. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Bioorganic & Medicinal Chemistry, 14(20), 6988-6997. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Retrieved from [Link]
-
PubChem. (n.d.). 3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride. Retrieved from [Link]
-
NIST. (n.d.). 9-Oxabicyclo[3.3.1]nonane. Retrieved from [Link]
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Efficacy comparison between 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride and its analogs
Executive Summary: The "Escape from Flatland" Paradigm
Standard morpholine is a ubiquitous heterocycle in medicinal chemistry, historically favored for its favorable balance of aqueous solubility and membrane permeability. However, its planar nature often leads to promiscuous kinase binding and metabolic vulnerabilities. The advent of bridged morpholine bioisosteres—notably 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride and its 1-carbon bridged counterpart 8-oxa-3-azabicyclo[3.2.1]octane —represents a paradigm shift in structural biology. By introducing rigid, sp3-rich bicyclic frameworks, drug developers can "escape flatland," thereby enhancing 3D structural complexity, lowering lipophilicity, and driving exquisite target selectivity[1].
Mechanistic Rationale: Why Bridged Morpholines Outperform
As an application scientist, I emphasize that replacing a functional group is never just about changing shape; it is about fundamentally altering the molecule's physicochemical causality.
-
Counter-Intuitive Lipophilicity Reduction: Typically, adding carbon atoms increases lipophilicity. However, bridging a morpholine ring (e.g., the 2-carbon bridge in 9-oxa-3-azabicyclo[3.3.1]nonane) restricts the conformational flexibility of the heteroatoms. This structural rigidification enhances the polar surface area relative to the molecular volume, resulting in a measurable decrease in LogD compared to unbridged analogs[2]. This is particularly beneficial for Central Nervous System (CNS) drug candidates requiring optimal brain/plasma distribution ratios[1].
-
Kinase Selectivity (mTOR vs. PI3K): A classic challenge in oncology drug design is achieving selectivity between the structurally homologous PI3K and mTOR kinases. Standard morpholines often act as dual inhibitors. However, crystallographic data reveals that mTOR possesses a deeper hydrophobic pocket in its active site. Bridged morpholines exploit this topology: the bulky bicyclic bridge fits perfectly into the deep mTOR pocket but causes a severe steric clash in the shallower PI3K pocket[3].
-
Metabolic Stability: The rigid bicyclic framework shields adjacent C-H bonds from cytochrome P450-mediated oxidation, significantly extending the half-life in human liver microsomes (HLM)[4].
Structural evolution of morpholine bioisosteres and their pharmacological advantages.
Quantitative Efficacy Comparison
The following table synthesizes the comparative performance of standard morpholine against its bridged bioisosteres across key pharmacokinetic and pharmacodynamic parameters.
| Compound Motif | Structural Feature | Relative Lipophilicity (ΔLogD) | Kinase Selectivity Profile | Human Microsomal Stability (t1/2) |
| Morpholine | Planar, unbridged | Baseline | Dual PI3K/mTOR | Low to Moderate |
| 8-Oxa-3-azabicyclo[3.2.1]octane | 1-Carbon Bridge | -0.4 to -0.8 | Highly mTOR Selective | High |
| 9-Oxa-3-azabicyclo[3.3.1]nonane | 2-Carbon Bridge | -0.5 to -0.9 | Highly mTOR Selective | Very High |
| 3-Oxa-8-azabicyclo[3.2.1]octane | 1-Carbon Bridge | -0.3 to -0.7 | mTOR Selective | High |
Note: Data synthesized from comparative bioisosteric replacement studies[2][3][4].
Mechanistic rationale for mTOR over PI3K selectivity using bridged morpholine bioisosteres.
Experimental Methodologies
To ensure rigorous validation of these bioisosteres, the following self-validating experimental protocols are recommended. Each protocol is designed with internal controls to guarantee trustworthiness.
Protocol A: In Vitro Human Liver Microsomal (HLM) Stability Assay
Causality & Design: This assay evaluates Phase I metabolic clearance. NADPH is added to supply the reducing equivalents necessary for Cytochrome P450 activation. The system is self-validating through the inclusion of Verapamil (high clearance control) and Warfarin (low clearance control) to ensure the microsomes are metabolically active but not over-reactive.
-
Preparation: Prepare a 1 µM solution of 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride in 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation: Add Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Time-Course Sampling: At precisely 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot.
-
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: The cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism and precipitating proteins.
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate intrinsic clearance (CLint).
Step-by-step workflow for self-validating Human Liver Microsomal (HLM) stability assay.
Protocol B: Kinase Selectivity Profiling (TR-FRET Assay)
Causality & Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-delay measurement eliminates background auto-fluorescence from the test compounds, ensuring high signal-to-noise ratios. PI-103 is used as a self-validating positive control for dual PI3K/mTOR inhibition.
-
Assay Assembly: In a 384-well plate, combine the recombinant kinase (mTOR or PI3Kα), ATP (at the Km for each respective kinase to ensure competitive inhibition can be accurately measured), and the specific peptide substrate.
-
Compound Addition: Add 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride in a 10-point dose-response titration (e.g., 10 µM to 0.5 nM).
-
Incubation: Incubate at room temperature for 60 minutes to allow for steady-state phosphorylation.
-
Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and ULight-labeled streptavidin).
-
Readout: Measure the FRET signal at 665 nm (emission) after excitation at 320 nm. Calculate the IC50 values using a 4-parameter logistic regression model to determine the selectivity fold-change (IC50_PI3K / IC50_mTOR).
Synthesis and Availability
The synthesis of 9-oxa-3-azabicyclo[3.3.1]nonane and its derivatives has been significantly optimized. Recent methodologies employ a highly efficient, solvent-free thermolytic cyclization of 4H-pyran-2,6-dicarboxylic acid, providing a concise and practical route to this valuable building block[5]. Commercially, it is readily accessible as a hydrochloride salt (CAS: 1947317-74-9), ensuring high purity (>95%) for immediate application in Structure-Activity Relationship (SAR) campaigns[6].
References
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[6] EN300-1608322 - 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride - EnamineStore. 6
-
[5] Concise syntheses of bridged morpholines - University of Basrah / RSC Advances.5
-
[2] Lowering Lipophilicity by Adding Carbon: One Carbon Bridges of Morpholines and Piperazines - ResearchGate. 2
-
[4] 2-Arylureidophenyl-4-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)triazines as highly potent and selective ATP competitive mTOR inhibitors: optimization of human microsomal stability - PubMed / NIH. 4
-
[1] Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC / NIH. 1
-
[3] Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K - PubMed / NIH. 3
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- 4. 2-Arylureidophenyl-4-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)triazines as highly potent and selective ATP competitive mTOR inhibitors: optimization of human microsomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. EnamineStore [enaminestore.com:443]
Structural activity relationship (SAR) studies of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride
A Comprehensive Guide to the Structural Activity Relationships of 9-Oxa-3-azabicyclo[3.3.1]nonane Derivatives
The 9-oxa-3-azabicyclo[3.3.1]nonane scaffold is a conformationally restricted, three-dimensional structure that has garnered significant interest in medicinal chemistry. Its rigid framework serves as an attractive starting point for the design of novel therapeutic agents by presenting substituents in well-defined spatial orientations. This guide provides an in-depth comparison of the structural activity relationships (SAR) of derivatives built upon this core, with a focus on their interactions with various biological targets. We will explore how modifications to this bicyclic system influence pharmacological activity, drawing upon key experimental findings to inform future drug design efforts.
The 9-Oxa-3-azabicyclo[3.3.1]nonane Core: A Privileged Scaffold
The bicyclo[3.3.1]nonane framework is a recurring motif in a variety of bioactive natural products and synthetic molecules, including morphine alkaloids and the granatane alkaloids.[1][2] The introduction of heteroatoms, such as oxygen at the 9-position and nitrogen at the 3-position, creates the 9-oxa-3-azabicyclo[3.3.1]nonane system. This scaffold imparts specific physicochemical properties, such as a defined geometry and the potential for hydrogen bonding, which can be exploited for selective ligand-receptor interactions.
Below is a diagram illustrating the core structure of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride, highlighting the key positions for substitution and SAR exploration.
Caption: Core structure of 9-Oxa-3-azabicyclo[3.3.1]nonane.
Comparative SAR Analysis: Targeting Diverse Receptors
The versatility of the 9-oxa-3-azabicyclo[3.3.1]nonane scaffold is evident in its ability to be adapted to target a range of receptors by modifying its substituents. Below, we compare the SAR of derivatives targeting two distinct receptor classes: G-protein coupled receptors (GPCRs) and ligand-gated ion channels.
GPR119 Agonists for Type 2 Diabetes
GPR119 is a GPCR primarily expressed in the pancreas and gastrointestinal tract, and its activation leads to glucose-dependent insulin secretion. This makes it an attractive target for the treatment of type 2 diabetes. SAR studies on a series of 9-oxa-3-azabicyclo[3.3.1]nonane derivatives have revealed key structural requirements for potent GPR119 agonism.[3]
Key SAR Insights:
-
Substitution at the 3-Nitrogen: The nature of the substituent on the nitrogen atom is critical for activity. A pyrimidine ring connected via a specific linker has been shown to be highly effective.
-
Stereochemistry: The syn configuration of substituents on the bicyclic core generally leads to better overall profiles in terms of solubility and in vivo efficacy.[3]
-
Conformational Restriction: The rigid bicyclic scaffold helps to lock the molecule in an active conformation, which is a common strategy in the design of potent GPCR ligands.
| Compound/Scaffold | Key Substituents | Biological Activity (GPR119) | Reference |
| Scaffold C (syn-configuration) | Pyrimidine and other heterocyclic moieties at N3 | Potent agonistic activity | [3] |
| Compound 25a | Specific substituted pyrimidine at N3 | Orally active in lowering blood glucose at 0.1 mg/kg in mice | [3] |
| Analogues with anti-configuration | Varied substituents | Generally lower solubility and in vivo efficacy | [3] |
Nicotinic Acetylcholine Receptor (nAChR) Ligands
The 9-azabicyclo[3.3.1]nonane scaffold (a close structural relative lacking the 9-oxa bridge) has been explored for its potential as a ligand for nicotinic acetylcholine receptors (nAChRs).[4] These ligand-gated ion channels are implicated in a variety of neurological disorders. While direct SAR studies on 9-oxa-3-azabicyclo[3.3.1]nonane for nAChRs are less common, we can extrapolate potential SAR from the closely related azabicyclo scaffolds.
Key SAR Insights from Related Scaffolds:
-
Aromatic Substituents: The presence of an aryl or heteroaryl group, often connected via a spacer to the bicyclic core, is a common feature of nAChR ligands.[5]
-
Hydrogen Bonding: The nitrogen atom of the bicyclic system often acts as a key hydrogen bond acceptor or is protonated to form an ionic interaction with the receptor.
-
Spacer Length and Rigidity: The nature of the linker between the bicyclic core and the aromatic moiety can significantly impact subtype selectivity and affinity.[5]
| Scaffold | Key Features | Target | Reference |
| 9-Azabicyclo[3.3.1]nonane derivatives | Aryl or aralkyl substituents | Nicotinic ACh receptor ligands | [4] |
| 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) derivatives | Carboxamide derivatives with various spacers and aryl moieties | High affinity and selectivity for the α4β2 nAChR subtype | [5] |
Experimental Protocols: A Foundation for Reliable SAR
The integrity of any SAR study hinges on the reliability and reproducibility of its experimental protocols. Below are representative methodologies for assessing the activity of novel compounds at the GPR119 and nAChR targets.
GPR119 Agonist Activity Assay
This protocol describes a cell-based assay to determine the potency of a compound in activating the GPR119 receptor.
Workflow Diagram:
Caption: Workflow for a cell-based GPR119 agonist assay.
Detailed Steps:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GPR119 receptor are cultured under standard conditions.
-
Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Test compounds are serially diluted and added to the cells. A known GPR119 agonist is used as a positive control.
-
cAMP Measurement: After a defined incubation period, intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a commercially available assay kit (e.g., HTRF or ELISA). GPR119 activation leads to an increase in intracellular cAMP.
-
Data Analysis: Dose-response curves are plotted, and the half-maximal effective concentration (EC50) for each compound is calculated to determine its potency.
nAChR Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of a test compound for a specific nAChR subtype.
Workflow Diagram:
Caption: Workflow for a nAChR radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the desired nAChR subtype (e.g., α4β2) are prepared.
-
Incubation: The membranes are incubated with a specific concentration of a suitable radioligand (e.g., [³H]epibatidine) and varying concentrations of the test compound.
-
Competition: The test compound competes with the radioligand for binding to the receptor.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Synthesis of the 9-Oxa-3-azabicyclo[3.3.1]nonane Scaffold
A straightforward synthetic approach to aminoalcohols with a 9-oxabicyclo[3.3.1]nonane core involves the nucleophilic ring-opening of spirocyclic bis(oxiranes).[1][2][6] This method allows for the introduction of various amine substituents, providing a diverse library of compounds for SAR studies. The reaction of the trans-isomer of the bis(oxirane) with an amine proceeds via a domino process, involving the opening of one oxirane ring followed by an intramolecular cyclization to form the bicyclic system.[2][6]
Conclusion and Future Directions
The 9-oxa-3-azabicyclo[3.3.1]nonane scaffold represents a valuable platform for the development of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that careful manipulation of substituents on this rigid core can lead to potent and selective ligands for diverse biological targets, including GPCRs and ion channels. Future research in this area should focus on expanding the diversity of substituents at key positions and exploring a wider range of biological targets. The development of stereoselective synthetic routes will also be crucial for a more detailed understanding of the stereo-structural requirements for optimal pharmacological activity.
References
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Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. PubMed. [Link]
-
WO/1998/054182 9-AZABICYCLO(3.3.1)NON-2-ENE AND NONANE DERIVATIVES AS CHOLINERGIC LIGANDS AT NICOTINIC ACh RECEPTORS. WIPO Patentscope. [Link]
-
Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core of Macroline-Type Alkaloids. ResearchGate. [Link]
-
Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Preprints.org. [Link]
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Tropane alkaloid. Wikipedia. [Link]
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Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au. [Link]
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Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. eScholarship.org. [Link]
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Chapter 2. Tropane Alkaloids: Chemical Aspects and Recent Therapeutic Developments. ResearchGate. [Link]
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Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]
-
Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. ResearchGate. [Link]
-
Straightforward Synthetic Approach to Aminoalcohols with 9- Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. Preprints.org. [Link]
-
3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride. PubChem. [Link]
-
Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. ResearchGate. [Link]
-
The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2: carboxamide derivatives with different spacer motifs. PubMed. [Link]
-
Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. ResearchGate. [Link]
-
Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. PMC. [Link]
-
3-Oxa-9-azabicyclo(3.3.1)nonane. PubChem. [Link]
-
9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride. PubChemLite. [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]
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An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. PubMed. [Link]
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Pharmacological profiling of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride versus other bicyclic compounds
Pharmacological Profiling of 9-Oxa-3-azabicyclo[3.3.1]nonane Hydrochloride: A Comparative Guide to Bridged Morpholine Bioisosteres
The transition from flat, sp2-rich aromatic rings to sp3-rich, three-dimensional scaffolds is a defining paradigm in modern medicinal chemistry. Among these 3D scaffolds, the morpholine ring is a privileged motif, frequently employed to modulate basicity, improve aqueous solubility, and establish critical hydrogen-bonding interactions in kinase hinge regions. However, standard morpholines often suffer from metabolic liabilities (e.g., oxidative ring cleavage) and a lack of target selectivity due to their conformational flexibility.
To overcome these limitations, rigidified bioisosteres such as 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride have emerged as powerful tools. By introducing a carbon bridge across the morpholine ring, medicinal chemists can lock the heterocycle into a specific conformation. This guide provides an objective, data-driven comparison of 9-oxa-3-azabicyclo[3.3.1]nonane against standard morpholine and other bicyclic analogues (e.g., 8-oxa-3-azabicyclo[3.2.1]octane), detailing their physicochemical impacts, target selectivity profiles, and the experimental workflows required to validate them.
Physicochemical and Structural Rationale
Conventional wisdom dictates that adding nonpolar carbon atoms to a molecule increases its lipophilicity. However, incorporating a carbon bridge into a saturated heterocycle like morpholine counterintuitively decreases lipophilicity[1].
The causality behind this phenomenon lies in the three-dimensional geometry of the bridged system. The [3.3.1] bridge restricts the ring's flexibility, significantly reducing the dynamic solvent-accessible surface area (SASA) of the hydrophobic carbon framework. Furthermore, the rigidification exposes the morpholine oxygen, increasing its solvent accessibility and enhancing its hydrogen-bond acceptor capacity. This structural locking also shields the alpha-carbons adjacent to the nitrogen and oxygen atoms, conferring profound resistance to Cytochrome P450 (CYP450)-mediated oxidation[2][3].
Table 1: Comparative Physicochemical Profiling of Morpholine Scaffolds
| Scaffold Type | Compound | Relative Lipophilicity (ΔclogP)* | Metabolic Stability (HLM t1/2) | Primary Pharmacological Advantage |
| Flexible | Standard Morpholine | Baseline (0.0) | Low to Moderate | High flexibility; fits broad kinase hinge regions. |
| Bridged [3.2.1] | 8-Oxa-3-azabicyclo[3.2.1]octane | -0.2 to -0.4 | High | Moderate steric bulk; improves brain penetrance[3]. |
| Bridged[3.3.1] | 9-Oxa-3-azabicyclo[3.3.1]nonane | -0.3 to -0.6 | Very High | Maximum steric bulk; drives extreme kinase selectivity[4]. |
*ΔclogP values represent the typical shift observed when replacing a standard morpholine with the respective bridged bioisostere on a matched molecular pair (MMP) core.
Pharmacological Target Profiling: The Kinase Selectivity Paradigm
The most striking application of 9-oxa-3-azabicyclo[3.3.1]nonane is in the development of highly selective kinase inhibitors, particularly within the PI3K/mTOR pathway and emerging KRAS G12C inhibitor classes[4][5].
Standard morpholine-containing compounds (such as early-generation PI3K inhibitors) act as dual pan-PI3K/mTOR inhibitors because the unsubstituted morpholine easily fits into the highly conserved ATP-binding hinge regions of both kinases. However, structural biology reveals a critical single amino acid substitution between the two targets: PI3K possesses a bulky Phenylalanine (Phe961) in the hinge region, whereas mTOR features a smaller Leucine (Leu2185)[4].
When 9-oxa-3-azabicyclo[3.3.1]nonane is incorporated into an inhibitor scaffold, its expanded steric bulk creates a severe steric clash with the Phe961 residue of PI3K. Conversely, the smaller Leu2185 in mTOR creates a deeper hydrophobic pocket that perfectly accommodates the[3.3.1] bicyclic system. This rational design strategy has yielded mTOR inhibitors with up to 26,000-fold selectivity over PI3K[4][6].
Fig 1: Kinase selectivity driven by steric accommodation of the bridged morpholine bioisostere.
Experimental Workflows & Self-Validating Protocols
To objectively assess the performance of 9-oxa-3-azabicyclo[3.3.1]nonane derivatives against standard morpholines, robust, self-validating experimental protocols are required. Below are the definitive methodologies for evaluating metabolic stability and target selectivity.
Protocol A: Microsomal Stability Assay (CYP450 Resistance)
This protocol quantifies the intrinsic clearance (
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of the 9-oxa-3-azabicyclo[3.3.1]nonane derivative in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).
-
Microsome Incubation: Aliquot Human Liver Microsomes (HLM) into the reaction mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding the essential CYP450 cofactor, NADPH (final concentration 1 mM). Causality note: Without NADPH, CYP450 electron transfer cannot occur, serving as our negative control.
-
Time-Course Sampling: At precisely 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots from the reaction matrix.
-
Quenching & Precipitation: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality note: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix for clean LC-MS/MS injection.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to calculate the half-life (
) and .
Fig 2: Self-validating LC-MS/MS workflow for determining microsomal metabolic stability.
Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
To validate the PI3K vs. mTOR selectivity profile, a TR-FRET assay is utilized due to its high sensitivity and resistance to compound auto-fluorescence.
Step-by-Step Methodology:
-
Assay Setup: Plate the 9-oxa-3-azabicyclo[3.3.1]nonane derivative in a 384-well plate using a 10-point dose-response curve (ranging from 10 µM to 0.5 nM). Include Rapamycin as a positive control for mTOR, and LY294002 as a pan-PI3K positive control.
-
Enzyme Addition: Add recombinant mTOR or PI3K
enzyme in kinase assay buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 3 mM MnCl2, 10 mM DTT, 0.01% Tween-20). -
Substrate & ATP: Initiate the kinase reaction by adding GFP-labeled substrate and ATP at the empirically determined
for each respective enzyme. Incubate for 60 minutes at room temperature. -
Detection: Add the TR-FRET detection reagent (Terbium-labeled phospho-specific antibody and EDTA to chelate Mn2+ and halt the reaction).
-
Readout: Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the
from the emission ratio (520/495 nm).
Synthesis and Availability
The practical utility of a bioisostere is heavily dependent on its synthetic accessibility. Historically, bridged morpholines required lengthy, multi-step syntheses with hazardous reagents. However, modern concise syntheses have drastically improved availability. 9-Oxa-3-azabicyclo[3.3.1]nonane can now be synthesized starting from readily available 4H-pyran-2,6-dicarboxylic acid, utilizing a highly efficient, solvent-free thermolytic cyclization step[7][8]. This compound is commercially available as a hydrochloride salt, which ensures long-term bench stability and excellent aqueous solubility for early-stage in vitro screening.
Conclusion
For drug development professionals optimizing CNS-penetrant kinase inhibitors or targeting mutation-specific oncogenes like KRAS G12C, standard morpholines often present an insurmountable ceiling regarding selectivity and metabolic half-life. The integration of 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride provides a structurally elegant solution. By leveraging the spatial constraints of the [3.3.1] bridge, researchers can simultaneously lower lipophilicity, abolish CYP450-mediated clearance, and achieve extraordinary target selectivity by exploiting minute topological differences in kinase hinge regions.
References
-
Concise syntheses of bridged morpholines Source: University of Basrah (Original publication data) URL:[Link]
-
Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors Source: ResearchGate URL:[Link]
-
Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability Source: National Institutes of Health (NIH) URL:[Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Publications URL:[Link]
-
European Journal of Medicinal Chemistry: Bridged morpholine on a morpholine-substituted triazine core Source: Università degli Studi di Milano (AIR Unimi) URL:[Link]
- US12291539B2 - KRAS G12C inhibitors Source: Google Patents URL
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of Novel 9-Oxa-3-azabicyclo[3.3.1]nonane Derivatives as GPR119 Agonists
In the landscape of therapeutic discovery for type 2 diabetes, the G protein-coupled receptor 119 (GPR119) has emerged as a compelling target. Its activation offers a dual mechanism of action: stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells. The conformationally restricted 9-Oxa-3-azabicyclo[3.3.1]nonane scaffold has proven to be a promising framework for the design of potent GPR119 agonists. This guide provides an in-depth analysis of the correlation between in vitro activity and in vivo efficacy of this class of compounds, with a particular focus on a representative molecule, Compound 28, and its comparison with other relevant GPR119 agonists.
The Scientific Rationale: From Benchtop to Biological Systems
The predictive power of in vitro assays is a cornerstone of modern drug discovery. However, the ultimate success of a drug candidate is determined by its performance in a complex biological system. This guide delves into the critical relationship between in vitro potency and in vivo glycemic control for a series of 9-Oxa-3-azabicyclo[3.3.1]nonane derivatives, providing researchers with a framework for evaluating and interpreting their own findings. We will explore the nuances of experimental design and data interpretation that are essential for establishing a robust in vitro-in vivo correlation (IVIVC).
Comparative Analysis of GPR119 Agonists
To contextualize the performance of the 9-Oxa-3-azabicyclo[3.3.1]nonane scaffold, we compare the in vitro potency and in vivo efficacy of Compound 28 with other notable GPR119 agonists, AR231453 and PSN632408.
| Compound | Scaffold | In Vitro Potency (hGPR119 EC50, nM) | In Vivo Efficacy (Mouse OGTT) | Reference |
| Compound 28 | Oxabicyclo[3.3.1]nonane | 4.5 ± 1.9 | Dose-dependent glucose lowering (MEDmax at 3 mg/kg) | [1] |
| AR231453 | Substituted Pyrimidine | 1.355 | Significant improvement in oral glucose tolerance (20 mg/kg) | [2][3] |
| PSN632408 | Phenyl-substituted heterocycle | 7900 | Reduction in food intake and body weight gain | [4] |
Table 1: Comparative data for selected GPR119 agonists. The half-maximal effective concentration (EC50) in human GPR119 (hGPR119) expressing cells indicates in vitro potency. The in vivo efficacy is demonstrated in a mouse oral glucose tolerance test (OGTT), a standard model for assessing anti-diabetic agents.
In-Depth Look at Compound 28: A Case Study
Compound 28, a benzyloxy analogue derived from the 9-Oxa-3-azabicyclo[3.3.1]nonane framework, was identified as a potent GPR119 agonist with favorable physicochemical properties.[1]
In Vitro Characterization
The initial assessment of GPR119 agonism is typically performed using a cell-based assay that measures the accumulation of cyclic AMP (cAMP), a second messenger in the GPR119 signaling cascade.
These low nanomolar EC50 values indicate that Compound 28 is a highly potent activator of both human and mouse GPR119, a crucial characteristic for translational studies.
In Vivo Evaluation
The in vivo efficacy of Compound 28 was evaluated in a mouse oral glucose tolerance test (oGTT). This model assesses the ability of a compound to improve the clearance of a glucose load.
A dose-dependent lowering of blood glucose excursion was observed, with a minimal efficacious dose for maximal efficacy (MEDmax) of 3 mg/kg.[1] Importantly, the blood concentrations of Compound 28 at 90 minutes post-dosing increased in a dose-proportional manner, providing a clear link between drug exposure and pharmacological effect.[1]
| Dose (mg/kg) | Blood Concentration at 90 min (nM) |
| 0.3 | 18 ± 5 |
| 1 | 86 ± 8 |
| 3 | 302 ± 57 |
| 10 | 622 ± 160 |
Table 2: In vivo plasma concentrations of Compound 28 in mice at 90 minutes post-oral administration. The data demonstrates a clear dose-exposure relationship.[1]
Visualizing the GPR119 Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental procedures, the following diagrams illustrate the GPR119 signaling pathway and the workflow for an in vivo oral glucose tolerance test.
Caption: GPR119 signaling cascade initiated by agonist binding.
Caption: Experimental workflow for the in vivo oral glucose tolerance test.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are provided below.
In Vitro cAMP Accumulation Assay
This protocol describes a common method for determining the potency of a GPR119 agonist.
1. Cell Culture:
- Culture HEK293 cells stably expressing human GPR119 (HEK293-hGPR119) in appropriate growth medium supplemented with antibiotics for selection.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. Assay Preparation:
- Seed cells into 384-well white opaque plates at a density of 5,000-10,000 cells per well and incubate overnight.
- Prepare a serial dilution of the test compound (e.g., Compound 28) in assay buffer.
3. Assay Procedure:
- On the day of the assay, remove the growth medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
- Add the serially diluted test compound to the wells.
- Incubate the plate at room temperature for 30-60 minutes.
4. cAMP Detection:
- Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or luminescence-based).
- Follow the manufacturer's instructions for the chosen assay kit.
5. Data Analysis:
- Plot the response (e.g., fluorescence ratio or luminescence) against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol outlines the procedure for assessing the in vivo efficacy of a GPR119 agonist.
1. Animal Acclimatization and Fasting:
- Acclimatize male C57BL/6 mice for at least one week before the experiment.
- Fast the mice overnight (approximately 16 hours) with free access to water.
2. Compound Administration:
- Prepare the test compound (e.g., Compound 28) in a suitable vehicle (e.g., 0.5% methylcellulose).
- Administer the compound or vehicle orally by gavage at the desired dose.
3. Baseline Blood Glucose Measurement:
- At 60 minutes post-compound administration, obtain a baseline blood sample (t=0) from the tail vein.
- Measure blood glucose concentration using a glucometer.
4. Glucose Challenge:
- Immediately after the baseline measurement, administer a 2 g/kg glucose solution orally by gavage.
5. Post-Challenge Blood Glucose Monitoring:
- Collect blood samples at 15, 30, 60, and 120 minutes after the glucose challenge.
- Measure blood glucose concentrations at each time point.
6. Data Analysis:
- Plot the mean blood glucose concentration versus time for each treatment group.
- Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 minutes.
- Compare the AUC values between the compound-treated and vehicle-treated groups to determine the glucose-lowering effect.
Conclusion
The 9-Oxa-3-azabicyclo[3.3.1]nonane scaffold represents a valuable starting point for the development of potent and orally bioavailable GPR119 agonists. The case study of Compound 28 demonstrates a strong correlation between its high in vitro potency in activating the GPR119 receptor and its significant in vivo efficacy in improving glucose tolerance in a preclinical model of type 2 diabetes. This guide provides the necessary framework, comparative data, and detailed protocols for researchers to effectively evaluate novel compounds in this class and to bridge the critical gap between in vitro discovery and in vivo validation. The presented data underscores the importance of a multi-faceted approach, combining robust in vitro characterization with well-designed in vivo studies, to successfully advance new therapeutic agents.
References
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Liu, P., Hu, Z., DuBois, B. G., et al. (2015). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Medicinal Chemistry Letters, 6(8), 936–941. Available at: [Link]
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Dai, X., Liu, H., Vellekoop, A., et al. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 25(22), 5291-5294. Available at: [Link]
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Patil, M., Casari, I., Thapa, D., et al. (2024). Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. Journal of Translational Medicine, 22(1), 1-15. Available at: [Link]
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ResearchGate. (n.d.). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists | Request PDF. Available at: [Link]
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Lauffer, L. M., Iakoubov, R., & Brubaker, P. L. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology, 155(3), 348–357. Available at: [Link]
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Zhang, M., Feng, Y., Wang, J., et al. (2013). High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice. PLoS ONE, 8(5), e63861. Available at: [Link]
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Flatt, P. R., & Bailey, C. J. (2007). GPR119 Regulates Murine Glucose Homeostasis Through Incretin Receptor-Dependent and Independent Mechanisms. Endocrinology, 148(12), 5896–5905. Available at: [Link]
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Ning, Y., O'Neill, K., Lan, H., et al. (2013). Stimulating β-Cell Regeneration by Combining a GPR119 Agonist with a DPP-IV Inhibitor. PLoS ONE, 8(1), e54280. Available at: [Link]
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Li, X., Zhang, L., Gu, L., et al. (2014). Molecular matchmaking between the popular weight-loss herb Hoodia gordonii and GPR119, a potential drug target for metabolic disorder. Proceedings of the National Academy of Sciences, 111(39), 14213–14218. Available at: [Link]
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Semple, G. (2012). Chapter 7: Recent Advances in the Discovery of GPR119 Agonists. In Annual Reports in Medicinal Chemistry (Vol. 47, pp. 95-108). Academic Press. Available at: [Link]
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Zhang, M., Feng, Y., Wang, J., et al. (2013). High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice. PLoS ONE, 8(5), e63861. Available at: [Link]
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Assessing the Target Selectivity of 9-Oxa-3-azabicyclo[3.3.1]nonane Hydrochloride: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target is a cornerstone of both efficacy and safety. For researchers and drug development professionals, understanding the target selectivity of a novel compound is not merely an academic exercise but a critical determinant of its clinical potential. This guide provides an in-depth assessment of the target selectivity of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride, a member of the bicyclic amine class of compounds, with a primary focus on its activity as a G protein-coupled receptor 119 (GPR119) agonist.
Through a synthesis of experimental data from closely related analogs and established principles of pharmacological screening, this document will navigate the causal logic behind experimental design for selectivity profiling. We will objectively compare the anticipated performance of this scaffold with other known GPR119 agonists and provide detailed, actionable protocols for key validation assays.
The Central Role of GPR119 in Metabolic Disease
GPR119 has emerged as a compelling target for the treatment of type 2 diabetes and related metabolic disorders.[1] This Gs-coupled receptor is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation initiates a dual mechanism of action: the direct, glucose-dependent stimulation of insulin secretion and the indirect promotion of insulin release via the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1).[1] This targeted expression profile makes GPR119 an attractive candidate for developing therapies with a reduced risk of hypoglycemia.
The 9-Oxa-3-azabicyclo[3.3.1]nonane scaffold represents a class of conformationally restricted bicyclic amines designed to present key pharmacophoric elements in an optimal orientation for GPR119 binding and activation. For instance, derivatives of this scaffold have been shown to be potent and orally active GPR119 agonists, demonstrating efficacy in animal models of glucose control.[2][3]
The Imperative of Target Selectivity
While on-target potency is essential, a compound's journey to becoming a viable drug candidate is equally dictated by its "off-target" interactions. Unintended binding to other receptors, enzymes, or ion channels can lead to a range of adverse effects, derailing an otherwise promising therapeutic. Therefore, a comprehensive assessment of target selectivity early in the development process is paramount. This is typically achieved by screening the compound against a broad panel of biologically relevant targets.
For a GPR119 agonist like 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride, a favorable selectivity profile would demonstrate high potency and efficacy at GPR119 with minimal or no significant activity at other G protein-coupled receptors (GPCRs), ion channels (particularly hERG, which is associated with cardiac risk), and various enzymes.
Comparative Analysis of GPR119 Agonists
To contextualize the potential selectivity of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride, it is instructive to compare it with other well-characterized GPR119 agonists that have been evaluated in preclinical and clinical studies.
| Compound | Chemical Class | GPR119 Potency (EC50) | Key Selectivity/Safety Findings |
| 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride (representative derivative) | Bicyclic Amine | Potent (low nM expected based on analogs) | Expected to be highly selective. For example, a closely related bridged piperidine GPR119 agonist, compound 28, showed no off-target activities with IC50s < 10 µM in a panel of 168 receptors, ion channels, and enzymes.[4] |
| AR231453 | Piperidinyl-pyrimidine | ~1.4 nM (human)[5] | Reported to be a highly potent and selective GPR119 agonist.[5][6] |
| PSN632408 | Phenyl-pyrimidine | ~5.6 µM (mouse), ~7.9 µM (human)[7] | A selective GPR119 agonist, though with lower potency compared to other candidates.[8] |
| MBX-2982 | Thiazole derivative | Potent (nM range) | A selective and orally available GPR119 agonist.[7] |
| GSK1292263 | Not specified | pEC50 of 6.9 (human) | Orally available GPR119 agonist that has undergone clinical investigation.[9] |
Note: Direct cross-study comparison of potency values should be interpreted with caution due to variations in assay conditions.
The data on analogous bridged piperidine structures suggests that the 9-Oxa-3-azabicyclo[3.3.1]nonane scaffold is capable of achieving high target selectivity. The conformational rigidity imparted by the bicyclic core likely contributes to a more defined interaction with the GPR119 binding pocket, minimizing interactions with other targets.
Experimental Workflows for Assessing Target Selectivity
A thorough evaluation of target selectivity involves a tiered approach, beginning with broad screening panels and progressing to more detailed functional assays for any identified off-target "hits."
GPR119 Signaling Pathway
Caption: GPR119 receptor activation by an agonist leads to increased insulin and GLP-1 secretion.
Experimental Workflow for Selectivity Profiling
Caption: A tiered approach to comprehensively assess the target selectivity of a compound.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the primary assays used to determine the target selectivity of a GPCR ligand.
Protocol 1: Radioligand Binding Assay for Off-Target Screening
This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific receptor, providing a measure of its binding affinity (Ki).
Objective: To determine the binding affinity of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride at a panel of off-target GPCRs.
Materials:
-
Cell membranes expressing the target off-target GPCRs (commercially available from vendors like Eurofins Discovery or PerkinElmer).
-
Specific radioligand for each target receptor (e.g., [3H]-Dopamine for dopamine receptors).
-
Test compound: 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Assay buffer (specific to each receptor, but typically a buffered saline solution).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Thaw the cell membrane preparations on ice.
-
Dilute the membranes in the appropriate ice-cold assay buffer to a predetermined optimal concentration.
-
Prepare serial dilutions of the test compound in assay buffer. For a broad screen, a single high concentration (e.g., 10 µM) is often used initially.
-
Dilute the radioligand in assay buffer to a concentration typically at or below its Kd for the receptor.
-
-
Assay Plate Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various concentrations (or vehicle for total binding controls).
-
A high concentration of a known non-radiolabeled ligand for the receptor to determine non-specific binding.
-
Radioligand.
-
Cell membrane preparation.
-
-
The final assay volume is typically 100-250 µL.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding inhibited by the test compound.
-
For dose-response experiments, plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Functional Assay for Gs and Gi-Coupled GPCRs
This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Objective: To determine if 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride acts as an agonist or antagonist at off-target Gs or Gi-coupled GPCRs.
Materials:
-
HEK293 cells (or other suitable host cells) stably expressing the off-target GPCR of interest.
-
Cell culture medium and supplements.
-
Test compound: 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride.
-
A known agonist for the off-target receptor (for antagonist mode).
-
A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits from vendors like Cisbio, PerkinElmer, or Promega).[10][11]
-
384-well white opaque microplates.
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells expressing the target GPCR under standard conditions.
-
Harvest the cells and seed them into 384-well plates at a predetermined optimal density.
-
Incubate the plates overnight to allow the cells to attach.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound in an appropriate assay buffer.
-
-
Agonist Mode Assay:
-
Remove the culture medium from the cells.
-
Add the diluted test compound to the wells.
-
Incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
-
Antagonist Mode Assay:
-
Pre-incubate the cells with the test compound for a set period.
-
Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for a further period.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions. This step also typically stops the enzymatic reactions.
-
Add the detection reagents from the kit to the cell lysate. These reagents will generate a signal (e.g., fluorescence or luminescence) that is inversely or directly proportional to the amount of cAMP present.
-
-
Signal Measurement:
-
Incubate the plate as per the kit's protocol.
-
Read the plate on a microplate reader capable of detecting the specific signal (e.g., HTRF or luminescence).
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.
-
For agonist mode, plot the cAMP concentration against the log concentration of the test compound to determine the EC50 and maximal response.
-
For antagonist mode, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
-
Conclusion and Future Directions
The 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride scaffold holds significant promise for the development of potent and selective GPR119 agonists. Based on data from structurally related compounds, a high degree of target selectivity is an achievable and expected attribute of this chemical series. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this selectivity profile, a critical step in advancing any new chemical entity toward clinical development.
Future work should focus on generating a comprehensive selectivity dataset for a lead candidate from this series against a broad panel of targets, such as the Eurofins SafetyScreen44 panel.[12][13] Any identified off-target interactions should be thoroughly investigated using functional assays to understand their potential clinical implications. By adhering to a rigorous and systematic approach to selectivity profiling, the full therapeutic potential of 9-Oxa-3-azabicyclo[3.3.1]nonane-based GPR119 agonists can be realized while minimizing the risk of unforeseen adverse effects.
References
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Eurofins Discovery. (n.d.). SafetyScreen44 Panel - FR. Retrieved from [Link]
- Desai, R. C., et al. (2015). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Medicinal Chemistry Letters, 6(8), 919-924.
- BenchChem. (2025). Evaluating the Translational Relevance of PSN632408: A Preclinical Comparison with Fellow GPR119 Agonists.
- Eurofins Discovery. (2017). GPCR Products and Services for Drug Discovery & Safety Pharmacology.
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Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Retrieved from [Link]
- Eurofins Pharma Discovery Services. (2016). SafetyScreen44™ Panel.
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Eurofins Discovery. (n.d.). SAFETYscan47 Dose Response SafetyScreen Panel - US. Retrieved from [Link]
- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G‑coupled receptors in whole cell.
- Starost, L., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102084.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Salmaso, V., et al. (2020). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 63(15), 8349-8360.
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Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
- Qian, Y., et al. (2022). Activation and signaling mechanism revealed by GPR119-Gs complex structures.
- Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
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DiscoverX. (n.d.). GPCR Product Solutions. Retrieved from [Link]
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Drug Target Review. (n.d.). DiscoverX GPCRscan® GPCR Profiling Services. Retrieved from [Link]
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Eurofins DiscoverX. (n.d.). GPCR Internalization Assays. Retrieved from [Link]
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Benchmarking the performance of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride in functional assays
Benchmarking the Performance of 9-Oxa-3-azabicyclo[3.3.1]nonane Hydrochloride in Functional Assays
As a Senior Application Scientist in drug discovery, navigating the delicate balance between a compound's target affinity and its pharmacokinetic viability is a daily challenge. Morpholine is a ubiquitous structural motif in medicinal chemistry, featured in numerous FDA-approved drugs due to its ability to improve aqueous solubility and establish favorable lipophilic-hydrophilic interactions[1]. However, standard morpholine rings carry a significant liability: they are highly susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism at the α-carbons, resulting in ring cleavage and rapid systemic clearance[2].
To overcome this, medicinal chemists are increasingly turning to structurally rigid morpholine bioisosteres[3]. Among these, 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride stands out as a premium bridged bicyclic scaffold. By introducing a carbon tether, this compound not only sterically shields the metabolic hotspots but also increases the fraction of sp³ carbons (Fsp³), driving 3D complexity. Counterintuitively, bridging morpholines with carbon tethers can actually lower lipophilicity (LogD), improving drug-like properties without introducing additional heteroatoms[4]. Recently, this specific bicyclic scaffold has been successfully integrated into highly selective clinical candidates, including Fibroblast Activation Protein (FAP) inhibitors[5].
This guide objectively benchmarks 9-Oxa-3-azabicyclo[3.3.1]nonane against traditional monocyclic alternatives (morpholine and piperidine) and provides self-validating experimental protocols for assessing its performance in key functional assays.
Mechanistic Rationale: The Bicyclic Advantage
The primary reason for substituting a standard morpholine with a 9-oxa-3-azabicyclo[3.3.1]nonane system is the profound impact on metabolic stability. CYP3A4 enzymes typically attack the unhindered α-carbons adjacent to the morpholine nitrogen or oxygen. The[3.3.1] bicyclic framework introduces significant steric bulk precisely at these vectors, blocking enzymatic access while locking the molecule into a rigid conformation that can enhance target binding entropy.
Fig 1: CYP450-mediated metabolic pathways of standard morpholine vs. bicyclic bioisosteres.
Quantitative Benchmarking Data
When evaluating a bioisostere, we must benchmark its physicochemical properties and in vitro clearance against industry standards. The data below represents typical benchmarking parameters when these scaffolds are grafted onto a standard kinase inhibitor pharmacophore.
Table 1: Physicochemical & Metabolic Benchmarking
| Scaffold / Bioisostere | pKa (Basic N) | LogD (pH 7.4) | HLM CL_int (µL/min/mg) | Rat Hepatocyte CL_int | Permeability (P_app) |
| Morpholine | 8.3 | 2.1 | 48.5 (High Clearance) | 35.2 | High |
| Piperidine | 10.0 | 3.4 | 65.2 (High Clearance) | 42.1 | High |
| 9-Oxa-3-azabicyclo[3.3.1]nonane | 8.8 | 1.8 | 12.4 (Low Clearance) | 8.5 | High |
Insight: The 9-oxa-3-azabicyclo[3.3.1]nonane scaffold successfully maintains the favorable pKa range of morpholine (preventing excessive basicity seen in piperidine, which can lead to hERG liabilities) while drastically reducing intrinsic clearance (CL_int) in Human Liver Microsomes (HLM)[2]. Furthermore, the LogD is slightly reduced, enhancing aqueous solubility[4].
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is explained for critical steps so that researchers understand why the assay is structured this way.
Protocol A: Human Liver Microsome (HLM) Stability Assay
Purpose: To quantify the Phase I oxidative metabolic stability of compounds incorporating the 9-oxa-3-azabicyclo[3.3.1]nonane scaffold.
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Causality: This specific pH and ionic strength are required to maintain the native conformation and optimal catalytic activity of CYP450 enzymes.
-
Microsome Incubation: Dilute pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in the buffer. Causality: Keeping protein concentration at 0.5 mg/mL ensures that the substrate concentration (1 µM) is well below the Michaelis constant (Km), maintaining first-order linear kinetics for accurate CL_int calculation.
-
Compound Addition: Spike the test compound (containing the bicyclic scaffold) to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor to catalyze the oxidation of the α-carbons.
-
Time-Point Quenching: At intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures the microsomes, halting metabolism, while precipitating proteins for clean LC-MS/MS injection.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.
Fig 2: Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.
Protocol B: Caco-2 Permeability & Efflux Assay
Purpose: To verify that the increased 3D bulk of the [3.3.1] bicyclic system does not negatively impact intestinal absorption or turn the molecule into a P-glycoprotein (P-gp) efflux pump substrate.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm². Causality: A 21-day culture is mandatory for Caco-2 cells to fully differentiate into enterocyte-like phenotypes and express functional tight junctions and efflux transporters (like P-gp).
-
Dosing: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4).
-
Bidirectional Transport:
-
Apical to Basolateral (A-B): Add 0.2 mL of test solution to the apical chamber; add 0.8 mL of blank buffer to the basolateral chamber.
-
Basolateral to Apical (B-A): Add 0.8 mL of test solution to the basolateral chamber; add 0.2 mL of blank buffer to the apical chamber.
-
-
Incubation & Sampling: Incubate at 37°C for 2 hours. Extract samples from the receiver chambers.
-
Calculations: Calculate the Apparent Permeability (
) and the Efflux Ratio ( ). Causality: An Efflux Ratio > 2.0 indicates the compound is actively pumped out of the cell by transporters. The 9-oxa-3-azabicyclo[3.3.1]nonane scaffold typically maintains an ER < 1.5, indicating excellent passive permeability without P-gp liability.
Conclusion
For drug development professionals dealing with the rapid clearance of morpholine-containing leads, 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride offers a scientifically robust solution. By utilizing a carbon-bridged architecture, it effectively shields metabolic liabilities from CYP450 oxidation while maintaining the favorable pKa and solubility profiles inherent to the morpholine class. As demonstrated by the benchmarking data and validated protocols, integrating this building block can significantly prolong compound half-life and improve overall pharmacokinetic profiles.
References
Sources
Safety Operating Guide
9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride proper disposal procedures
Comprehensive Safety and Operational Guide: Handling 9-Oxa-3-azabicyclo[3.3.1]nonane Hydrochloride in Drug Discovery
Executive Summary & Chemical Profile
9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride (CAS: 1947317-74-9) is a rigid bridged morpholine scaffold that has become increasingly critical in modern drug discovery. As a Senior Application Scientist, I have overseen its integration into high-throughput medicinal chemistry pipelines, most notably as a key amine building block in the synthesis of Prolyl endopeptidase fibroblast activation protein (FAP) inhibitors [[1]]().
While this compound unlocks significant therapeutic potential—such as in the development of N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides [[1]]( physical nature as a secondary amine hydrochloride salt dictates stringent, self-validating handling precautions. The salt is inherently hygroscopic and presents as a fine crystalline powder, introducing operational risks of aerosolization, dermal irritation, and respiratory sensitization if mishandled .
Mechanistic Causality of Hazards
To build a truly safe laboratory environment, we must move beyond rote memorization of safety sheets and understand the causality behind the chemical's behavior:
-
Hygroscopicity & Agglomeration: The hydrochloride salt readily absorbs ambient lab moisture. Upon mechanical agitation (e.g., scraping with a standard metal spatula), it can form sticky agglomerates or, conversely, release fine, respirable dust particles due to electrostatic repulsion.
-
Reactivity Context: In typical synthetic workflows (e.g., Buchwald-Hartwig cross-couplings), this compound is handled alongside strong bases (e.g.,
), transition metal catalysts (e.g., RuPhos Pd G4), and flammable solvents like 1,4-dioxane [](). Your protective strategy must account for the entire reaction microenvironment, not just the isolated API intermediate.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Personal Protective Equipment (PPE) Matrix
To mitigate these specific physicochemical risks, the following quantitative PPE standards must be strictly enforced.
| PPE Category | Specification | Quantitative Metric / Standard | Causality / Rationale |
| Hand Protection | Nitrile Gloves | Prevents dermal transfer; blocks sweat-induced solubilization of the HCl salt. | |
| Eye Protection | Safety Goggles | EN 166 / ANSI Z87.1 compliant | Protects against severe ocular irritation from airborne crystalline dust or solvent splashes. |
| Respiratory | Particulate Respirator | N95, FFP2, or P3 filter | Mitigates inhalation risk of fine, aerosolized hydrochloride salt particles during weighing. |
| Body Protection | Flame-Resistant Lab Coat | Nomex® or equivalent | Required when handling alongside flammable solvents (e.g., 1,4-dioxane) during coupling reactions . |
Operational Protocol: Step-by-Step Handling & Weighing
To ensure scientific integrity and operator safety, follow this validated methodology for dispensing the compound. Every step is designed as a self-validating system to prevent exposure.
-
Step 1: Environmental Preparation & Validation
-
Conduct all open-handling procedures within a certified Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood.
-
Self-Validation: Verify the flow monitor reads a minimum face velocity of 0.5 m/s (100 fpm) before opening the sash. Ensure ambient lab humidity is controlled (<50% RH) to prevent the hygroscopic salt from clumping.
-
-
Step 2: Static Mitigation
-
Activate an anti-static zeroing ionizer next to the analytical balance. The crystalline nature of the salt makes it highly prone to static cling, which causes sudden, unpredictable dispersion of the powder.
-
Utilize grounded, anti-static spatulas (e.g., PTFE-coated or static-dissipative polymers) rather than standard stainless steel to prevent electrostatic repulsion.
-
-
Step 3: Dispensing and Transfer
-
Pre-weigh the receiving vial (tare).
-
Carefully transfer the required mass (e.g., 0.074 g for a standard 0.46 mmol scale FAP inhibitor reaction ) using smooth, deliberate motions to prevent aerosolization.
-
Immediately cap both the source bottle and the receiving vial. Seal the source bottle with Parafilm and store it in a desiccator to maintain anhydrous conditions.
-
-
Step 4: Reaction Integration
-
When introducing the compound to the reaction vessel alongside catalysts and bases (e.g., RuPhos Pd G4,
), perform the addition under an inert atmosphere (N2 or Argon) to prevent solvent vapor ignition and protect the air-sensitive palladium catalyst.
-
Workflow Visualization
The following diagram maps the logical relationship between hazard assessment, PPE utilization, and operational execution.
Caption: Operational workflow for safe handling and disposal of 9-oxa-3-azabicyclo[3.3.1]nonane HCl.
Spill Response & Disposal Plans
A robust safety system requires pre-planned, exact responses for operational deviations.
-
Minor Powder Spill Protocol (< 5 grams):
-
Do not dry sweep. Dry sweeping will immediately aerosolize the hydrochloride salt into the breathing zone.
-
Cover the spill with a damp absorbent pad (moistened with water or 70% isopropanol) to solubilize and capture the powder safely.
-
Wipe the area inward from the edges to prevent spreading the contamination footprint.
-
Place all contaminated wipes into a designated, sealable solid hazardous waste container.
-
-
Waste Disposal Routing:
-
Solid Waste: Empty vials, contaminated spatulas, and spill cleanup materials must be disposed of in a sealed, labeled solid chemical waste bin.
-
Liquid Waste: If the compound is dissolved in organic solvents (e.g., 1,4-dioxane, ethyl acetate ), the resulting mixture must be routed to the Non-Halogenated Organic Waste stream. If chlorinated solvents (like DCM) were used during the subsequent aqueous workup, the entire mixture must be routed to Halogenated Organic Waste . Do not pour aqueous washes containing the dissolved API intermediate down the sink; collect them in a dedicated aqueous hazardous waste carboy.
-
References
- Title: WO2022130270A1 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)
-
Title: example 67[WO2022130270A1] | C20H21N5O3S | CID 164532637 Source: PubChem URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
